molecular formula C3H5N3O2 B155556 Methyl 2-azidoacetate CAS No. 1816-92-8

Methyl 2-azidoacetate

Cat. No.: B155556
CAS No.: 1816-92-8
M. Wt: 115.09 g/mol
InChI Key: RXYCUKSOYJWGPE-UHFFFAOYSA-N
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Description

Methyl 2-azidoacetate is a versatile building block extensively used in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click chemistry" reaction . Its utility stems from the azido group, which serves as a 1,3-dipole, reacting regioselectively with terminal alkynes to form stable 1,4-disubstituted-1,2,3-triazole linkages . This reactivity is fundamental for constructing complex molecular architectures across diverse research fields. In pharmaceutical research, this compound is a key starting material for synthesizing heterocyclic scaffolds with biological activity. It has been used in the preparation of substituted 5-azaindoles and other novel triazole derivatives that are investigated for their therapeutic potential . For instance, this reagent has been employed to create 4-(4-nitrophenyl)-1H-1,2,3-triazole derivatives that show promising in vitro activity against Trypanosoma cruzi , the parasite responsible for Chagas disease . Beyond drug discovery, this compound is invaluable in materials science for developing functional polymers and organic frameworks. Researchers utilize it to synthesize 5-aryl-4-arylethynyl-1H-1,2,3-triazoles, which exhibit valuable photophysical properties and can act as fluorophores due to their significant Stokes shift and solvent-dependent fluorescence . Furthermore, azido-based compounds like this compound play a role in the synthesis and functionalization of advanced materials, including energetic polymers and two-dimensional covalent metal-organic frameworks (CMOFs) with tunable porosity and catalytic activities . Its application in green chemistry approaches for polymer and cellulose functionalization is also an area of active investigation .

Properties

IUPAC Name

methyl 2-azidoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O2/c1-8-3(7)2-5-6-4/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXYCUKSOYJWGPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70398587
Record name Methyl 2-azidoacetate
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Molecular Weight

115.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1816-92-8
Record name Methyl 2-azidoacetate
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Record name 1816-92-8
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Foundational & Exploratory

Methyl 2-azidoacetate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-azidoacetate is a versatile organic reagent widely utilized in synthetic chemistry, most notably for its application in bioorthogonal "click" chemistry. This guide provides an in-depth overview of its synthesis, physicochemical properties, spectral data, and key applications, with a focus on practical utility for research and development. Detailed experimental protocols and safety considerations are also presented to ensure safe and effective handling and use of this compound.

Synthesis of this compound

The most common and efficient synthesis of this compound involves the nucleophilic substitution of a haloacetate with an azide (B81097) salt. A well-established and reliable protocol is the reaction of methyl bromoacetate (B1195939) with sodium azide in a biphasic solvent system.

Reaction Scheme

G MB Methyl Bromoacetate MA This compound MB->MA CH3OH/H2O, Reflux SA Sodium Azide SA->MA SB Sodium Bromide

Caption: Synthetic scheme for this compound.

Experimental Protocol

A detailed and reliable experimental procedure for the synthesis of this compound has been published in Organic Syntheses.[1] The following is a summary of that protocol:

Materials:

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, a solution of methyl bromoacetate in methanol is prepared.[1]

  • A slurry of sodium azide in water is added to the flask in one portion.[1] A mild exotherm may be observed.

  • The reaction mixture is heated to a gentle reflux for approximately 2 hours.[1]

  • After cooling to room temperature, the methanol is removed under reduced pressure.[1]

  • The remaining residue is partitioned between diethyl ether and water.[1]

  • The aqueous layer is extracted multiple times with diethyl ether.[1]

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield this compound as a slightly yellow oil.[1]

Yields: 89-90%[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference(s)
Molecular Formula C3H5N3O2[2][3][4][5]
Molecular Weight 115.09 g/mol [2][3][4]
Appearance Slightly yellow oil / liquid[1][6]
Boiling Point 158 °C[3]
Density 1.182 g/cm³[3][7]
Flash Point 48 °C (118.4 °F)[3][7]
CAS Number 1816-92-8[2][3][5][8]

Spectral Data

The structural identity and purity of this compound can be confirmed using various spectroscopic techniques.

TechniqueDataReference(s)
¹H NMR (500 MHz, acetone-d6) δ: 3.77 (s, 3H), 4.04 (s, 2H)[1]
¹H NMR (DMSO-d6)[4]
Mass Spec. GC-MS data available[2][4]
IR Data available in spectral databases

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

GHS Hazard Statements: [2][6]

  • H226: Flammable liquid and vapor.[2][6]

  • H315: Causes skin irritation.[2][6]

  • H319: Causes serious eye irritation.[2][6]

  • H335: May cause respiratory irritation.[2][6]

Precautionary Statements (selected): [6]

  • P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

  • P261: Avoid breathing fumes, gas, mist, vapors, or spray.

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Stability and Reactivity:

  • Stable under recommended storage conditions.[6]

  • Conditions to avoid include heat, flames, and sparks.[6]

  • Incompatible with strong oxidizing agents, alkali metals, aluminum, and bases.[6]

Storage: Store in a cool, dry, well-ventilated place. Recommended storage temperature is between 2°C - 8°C.[3]

Applications in Organic Synthesis

This compound is a valuable building block in organic synthesis, primarily due to the versatile reactivity of the azide functional group.

"Click" Chemistry: 1,3-Dipolar Cycloadditions

A prominent application of this compound is in [3+2] cycloaddition reactions with alkynes to form triazoles. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) typically yields 1,4-disubstituted triazoles, ruthenium-catalyzed reactions can selectively produce the 1,5-disubstituted regioisomer.[9]

G MA This compound Triazole 1,5-Disubstituted 1,2,3-Triazole MA->Triazole Alkyne Terminal Alkyne Alkyne->Triazole Ru Ruthenium Catalyst (e.g., [Cp*RuCl]) Ru->Triazole 1,5-Selective Cycloaddition

References

Methyl 2-azidoacetate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals on the chemical properties, synthesis, and applications of Methyl 2-azidoacetate, a key reagent in bioconjugation and medicinal chemistry.

Introduction

This compound is a versatile organic compound that has garnered significant attention in the scientific community, particularly in the fields of organic synthesis, medicinal chemistry, and drug discovery. Its azide (B81097) functionality makes it a valuable building block for the introduction of the azido (B1232118) group and a key participant in bioorthogonal reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2][3][4] This guide provides a comprehensive overview of this compound, including its chemical structure, properties, synthesis, and key applications, with a focus on detailed experimental protocols and workflows relevant to the target audience.

Chemical Structure and Identification

The fundamental identification and structural details of this compound are summarized below.

IdentifierValue
CAS Number 1816-92-8
IUPAC Name This compound
Molecular Formula C₃H₅N₃O₂
SMILES COC(=O)CN=[N+]=[N-]
InChI InChI=1S/C3H5N3O2/c1-8-3(7)2-5-6-4/h2H2,1H3
InChIKey RXYCUKSOYJWGPE-UHFFFAOYSA-N

Structure:

Chemical structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and use in experimental setups.

PropertyValueSource
Molecular Weight 115.09 g/mol PubChem
Appearance Colorless to slightly yellow liquidChemlyte Solutions
Density 1.182 g/cm³Biosynth
Boiling Point 158 °CBiosynth
Flash Point 48 °CBiosynth
Purity Typically >95%AChemBlock, P212121 Store
Storage Store at 2°C - 8°C in a tightly closed container, keep dryBiosynth

Synthesis of this compound

The most common and efficient synthesis of this compound involves the nucleophilic substitution of a haloacetate with an azide salt. A detailed experimental protocol adapted from Organic Syntheses is provided below.

Experimental Protocol: Synthesis from Methyl Bromoacetate (B1195939)

Materials:

Equipment:

  • Three-necked round-bottomed flask

  • Magnetic stirrer

  • Reflux condenser

  • Drying tube

  • Temperature probe

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reaction Setup: In a 500-mL three-necked round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe, dissolve methyl bromoacetate (51.5 mL, 0.528 mol) in methanol (86 mL).

  • Addition of Sodium Azide: Prepare a slurry of sodium azide (42.3 g, 0.649 mol, 1.23 equiv) in water (40 mL) and add it to the methyl bromoacetate solution in one portion.

  • Reaction: Stir the suspension. A mild exotherm will be observed. After the initial exotherm subsides, heat the mixture to a gentle reflux using a heating mantle for 2 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully remove the solvent using a rotary evaporator.

    • Partition the residue between diethyl ether (100 mL) and water (100 mL).

    • Separate the layers and extract the aqueous phase with diethyl ether (3 x 30 mL).

    • Combine the organic layers, dry over magnesium sulfate, filter, and concentrate on a rotary evaporator to yield this compound as a slightly yellow oil.

Expected Yield: 89–90%

Synthesis Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product MB Methyl Bromoacetate in MeOH Mix Mixing in Flask MB->Mix SA Sodium Azide in H2O SA->Mix Reflux Reflux for 2h Mix->Reflux Evap Solvent Evaporation Reflux->Evap Extract Et2O Extraction Evap->Extract Dry Drying with MgSO4 Extract->Dry FinalEvap Final Evaporation Dry->FinalEvap Product This compound FinalEvap->Product

Workflow for the synthesis of this compound.

Applications in Organic Synthesis and Bioconjugation

This compound is a cornerstone reagent in modern organic chemistry, primarily due to its participation in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This reaction is a premier example of "click chemistry," a class of reactions known for their high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[4][5]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction involves the [3+2] cycloaddition of an azide and a terminal alkyne to regioselectively form a 1,4-disubstituted 1,2,3-triazole.[2][5] This stable triazole linkage is widely used to connect different molecular fragments in drug discovery, materials science, and bioconjugation.[1][2][3]

Experimental Protocol: General CuAAC Reaction

This protocol provides a general procedure for the CuAAC reaction between this compound and a generic terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a ligand

  • Appropriate solvent (e.g., a mixture of water and t-BuOH, or an aqueous buffer for bioconjugation)

Equipment:

  • Reaction vial

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of the alkyne, this compound, CuSO₄, ligand (THPTA or TBTA), and sodium ascorbate in the chosen solvent system.

  • Reaction Setup:

    • In a reaction vial, combine the alkyne and this compound in the desired molar ratio (typically a slight excess of one reagent is used).

    • In a separate tube, prepare a premix of CuSO₄ and the ligand (a common ratio is 1:5 CuSO₄:ligand).

    • Add the CuSO₄/ligand premix to the alkyne/azide mixture.

  • Initiation:

    • Add the sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) catalyst and initiate the reaction.

  • Reaction:

    • Stir the reaction at room temperature. The reaction time can vary from a few minutes to several hours, depending on the substrates.

  • Work-up and Purification:

    • For small molecule synthesis, the reaction can be quenched with water and the product extracted with an organic solvent. Purification is typically achieved by column chromatography.

    • For bioconjugation, the product can be purified using techniques like size-exclusion chromatography or dialysis to remove the catalyst and excess reagents.[6]

CuAAC Experimental Workflow for Bioconjugation

CuAAC_Workflow cluster_preparation 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification cluster_product 4. Product Alkyne Alkyne-modified Biomolecule Mix Combine Biomolecule and Azide Alkyne->Mix Azide This compound Azide->Mix CuSO4 CuSO4 Solution Add_Catalyst Add CuSO4/Ligand Premix CuSO4->Add_Catalyst Ligand Ligand (THPTA) Solution Ligand->Add_Catalyst Ascorbate Sodium Ascorbate Solution Initiate Add Sodium Ascorbate to Initiate Mix->Initiate Add_Catalyst->Initiate Incubate Incubate at RT Initiate->Incubate Purify Purify Conjugate (e.g., SEC, Dialysis) Incubate->Purify Product Bioconjugate Purify->Product

General workflow for a CuAAC bioconjugation reaction.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[6] It is also a skin and eye irritant.[6]

Personal Protective Equipment (PPE):

  • Safety goggles

  • Chemical-resistant gloves

  • Lab coat

Handling Precautions:

  • Avoid contact with skin and eyes.

  • Avoid inhalation of vapor or mist.

  • Keep away from sources of ignition.

  • Use non-sparking tools.

  • Take measures to prevent the buildup of electrostatic charge.

Storage:

  • Store in a cool, dry, and well-ventilated place.

  • Keep the container tightly closed.

In case of a spill, contain the spillage with a non-combustible absorbent material and dispose of it as hazardous waste.

Conclusion

This compound is a valuable and versatile reagent for researchers in organic synthesis and drug development. Its utility as a key component in the robust and efficient CuAAC "click" reaction allows for the straightforward construction of complex molecules and bioconjugates. The detailed protocols and workflows provided in this guide are intended to facilitate its effective and safe use in the laboratory. As the field of bioconjugation continues to expand, the importance of reagents like this compound in creating novel therapeutics and diagnostic tools is set to grow.

References

Methyl 2-Azidoacetate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-azidoacetate is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. Its unique combination of an azide (B81097) moiety and an ester functional group allows for a diverse range of chemical transformations, making it a key intermediate in the synthesis of various nitrogen-containing heterocyclic compounds, modified amino acids, and bioconjugates. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, reactivity, and analytical characterization of this compound, tailored for professionals in research and drug development.

Physicochemical Properties

This compound is a flammable liquid at room temperature.[1] While a specific melting point is not widely reported in the literature, its liquid state at ambient conditions is well-established. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₃H₅N₃O₂[2]
Molecular Weight 115.09 g/mol [2][3]
Boiling Point 158 °C[3]
Density 1.182 g/cm³
Refractive Index (n20/D) 1.440[1]
Flash Point 48 °C (118.4 °F)[4][5]
Appearance Slightly yellow oil[6]
Solubility Soluble in diethyl ether and methanol. Partitions with water.[6]

Synthesis

The most common and well-documented method for the synthesis of this compound is the nucleophilic substitution of methyl bromoacetate (B1195939) with sodium azide.[6]

Experimental Protocol: Synthesis of this compound[6]

Materials:

  • Methyl bromoacetate

  • Sodium azide

  • Methanol (MeOH)

  • Water (H₂O)

  • Diethyl ether (Et₂O)

  • Magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, dissolve methyl bromoacetate (1.0 equivalent) in methanol.

  • In a separate beaker, prepare a slurry of sodium azide (1.23 equivalents) in water.

  • Add the sodium azide slurry to the solution of methyl bromoacetate in one portion. A mild exotherm may be observed.

  • Stir the suspension at room temperature for 20 minutes.

  • Heat the reaction mixture to a gentle reflux and maintain for 2 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer and extract the aqueous layer three more times with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a slightly yellow oil.

Safety Note: This reaction should be performed behind a safety shield due to the potential hazards associated with azides.

Purification

The crude this compound obtained from the synthesis is often of sufficient purity for many applications. However, for more demanding applications, further purification can be achieved.

Aqueous Workup

As described in the synthesis protocol, a standard aqueous workup involving partitioning between diethyl ether and water is effective for removing inorganic salts and water-soluble impurities.[6]

Fractional Distillation

Further purification can be achieved by fractional distillation under reduced pressure. Given its atmospheric boiling point of 158 °C, distillation at a lower pressure is recommended to prevent thermal decomposition.

Flash Column Chromatography

For the removal of non-volatile impurities, flash column chromatography can be employed. While a specific solvent system for this compound is not extensively reported, a gradient of ethyl acetate (B1210297) in hexanes is a common starting point for the purification of moderately polar esters.

Chemical Reactivity

The reactivity of this compound is dominated by the azide and ester functional groups.

Reactions of the Azide Group

The azide moiety is a versatile functional group that can undergo a variety of transformations:

  • 1,3-Dipolar Cycloadditions (Click Chemistry): this compound is a common reagent in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions to form 1,2,3-triazoles. This "click chemistry" approach is widely used in drug discovery, bioconjugation, and materials science.

  • Reduction to Amines: The azide group can be readily reduced to a primary amine using various reducing agents, such as hydrogen sulfide, triphenylphosphine (B44618) (Staudinger reduction), or catalytic hydrogenation. This provides a convenient route to methyl glycinate (B8599266) and its derivatives.

  • Nitrene Formation: Thermal or photochemical decomposition of the azide can lead to the formation of a highly reactive nitrene intermediate, which can undergo various insertion and rearrangement reactions.[7]

Reactions of the Ester Group

The methyl ester group can undergo typical ester reactions:

  • Hydrolysis: Hydrolysis under acidic or basic conditions yields azidoacetic acid.

  • Transesterification: Reaction with other alcohols in the presence of an acid or base catalyst can be used to form different alkyl 2-azidoacetates.

  • Aminolysis: Reaction with amines leads to the formation of 2-azidoacetamides.

  • Reduction: Reduction with strong reducing agents like lithium aluminum hydride will yield 2-azidoethanol.

Spectroscopic Data

Table 2: Spectroscopic Data for this compound

TechniqueDataSource
¹H NMR (500 MHz, acetone-d₆)δ 4.04 (s, 2H), 3.77 (s, 3H)[6]
¹³C NMR (126 MHz, acetone-d₆)δ 169.87, 52.64, 50.47[6]
Mass Spectrometry (GC-MS) Molecular Ion (M⁺): 115[2]
Infrared (neat) 2108 cm⁻¹ (azide stretch), 1751 cm⁻¹ (ester carbonyl stretch)[6]
Experimental Protocols for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy (General Protocol)

  • Sample Preparation: Dissolve 5-20 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., acetone-d₆, chloroform-d) in a clean, dry NMR tube.

  • Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 or 500 MHz for ¹H).

  • Referencing: Chemical shifts are typically referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (MS) (General Protocol for GC-MS)

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Injection: Inject a small volume of the sample solution into the gas chromatograph (GC) inlet.

  • Separation: The sample is vaporized and separated on a GC column.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron impact (EI).

  • Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Safety and Handling

This compound is a flammable liquid and should be handled with care in a well-ventilated fume hood.[5] It is classified as a flammable liquid (Category 3) and causes skin and serious eye irritation.[5] It may also cause respiratory irritation.[5] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Due to its azide functionality, it should be considered potentially explosive and protected from heat, sparks, and open flames.[5] It is incompatible with strong oxidizing agents, alkali metals, aluminum, and bases.[5]

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_product Product methyl_bromoacetate Methyl Bromoacetate reaction_step Nucleophilic Substitution (MeOH/H2O, reflux) methyl_bromoacetate->reaction_step sodium_azide Sodium Azide sodium_azide->reaction_step extraction Et2O/H2O Extraction reaction_step->extraction drying Drying (MgSO4) extraction->drying concentration Concentration drying->concentration product This compound concentration->product Reactivity_Pathways cluster_azide_reactions Azide Group Reactions cluster_ester_reactions Ester Group Reactions cluster_products Products start This compound cycloaddition 1,3-Dipolar Cycloaddition (e.g., with alkyne) start->cycloaddition reduction_azide Reduction (e.g., H2S, PPh3) start->reduction_azide nitrene_formation Thermolysis/Photolysis start->nitrene_formation hydrolysis Hydrolysis (H+ or OH-) start->hydrolysis reduction_ester Reduction (e.g., LiAlH4) start->reduction_ester triazole 1,2,3-Triazole Derivative cycloaddition->triazole amine Methyl Glycinate reduction_azide->amine nitrene Nitrene Intermediate nitrene_formation->nitrene acid Azidoacetic Acid hydrolysis->acid alcohol 2-Azidoethanol reduction_ester->alcohol

References

Spectroscopic Profile of Methyl 2-Azidoacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for methyl 2-azidoacetate (C₃H₅N₃O₂), a valuable reagent and building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Chemical Structure and Properties

This compound is a flammable, colorless to slightly yellow oil.[1] Its structure consists of a methyl ester functional group and an azide (B81097) group attached to the alpha-carbon.

Molecular Formula: C₃H₅N₃O₂ Molecular Weight: 115.09 g/mol [2][3] CAS Number: 1816-92-8[4][5][6]

Spectroscopic Data

The following tables summarize the key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data [1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentSolventSpectrometer Frequency
4.04Singlet2H-CH₂-acetone-d₆500 MHz
3.77Singlet3H-OCH₃acetone-d₆500 MHz

Table 2: ¹³C NMR Spectral Data [1]

Chemical Shift (δ) ppmAssignmentSolventSpectrometer Frequency
169.87C=Oacetone-d₆126 MHz
52.64-OCH₃acetone-d₆126 MHz
50.47-CH₂-acetone-d₆126 MHz
Infrared (IR) Spectroscopy

Table 3: IR Spectral Data [1]

Wavenumber (cm⁻¹)Functional Group Assignment
2108N₃ stretch (strong, characteristic)
1751C=O stretch (ester)
Mass Spectrometry (MS)

Table 4: GC-MS Spectral Data

m/zInterpretation
115[M]⁺ (Molecular ion)
87[M - N₂]⁺
59[COOCH₃]⁺
58[CH₂N₃]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound

  • Deuterated solvent (e.g., acetone-d₆, CDCl₃)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune the probe for the ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio, which is typically higher than for ¹H NMR.

    • Process the data similarly to the ¹H NMR spectrum.

IR Spectroscopy

Objective: To identify the characteristic functional groups.

Materials:

  • This compound

  • FTIR spectrometer with an appropriate sampling accessory (e.g., NaCl plates for neat liquid or an ATR accessory).

Procedure:

  • Sample Preparation (Neat Liquid):

    • Place a drop of the liquid sample between two NaCl or KBr plates to form a thin film.

  • Sample Preparation (ATR):

    • Place a drop of the liquid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty accessory.

    • Place the sample in the spectrometer.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

  • This compound

  • GC-MS instrument equipped with a suitable capillary column (e.g., non-polar or medium-polarity).

  • Volatile solvent for sample dilution (e.g., dichloromethane (B109758) or ethyl acetate).

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent.

  • GC Method:

    • Set the injector temperature (e.g., 250 °C).

    • Program the oven temperature to achieve good separation of the analyte from any impurities. A typical program might start at a low temperature (e.g., 50 °C), ramp to a higher temperature (e.g., 250 °C), and then hold for a few minutes.

    • Use helium as the carrier gas at a constant flow rate.

  • MS Method:

    • Set the ion source to electron ionization (EI) at 70 eV.

    • Set the mass analyzer to scan over a suitable mass range (e.g., m/z 35-200).

  • Data Acquisition and Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

    • The instrument will automatically acquire the mass spectrum of the compound as it elutes from the GC column.

    • Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualizations

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample NMR NMR Sample->NMR IR IR Sample->IR MS MS Sample->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Functional_Group_ID Functional Group ID IR->Functional_Group_ID MW_Fragmentation MW & Fragmentation MS->MW_Fragmentation

Caption: Workflow for the spectroscopic analysis of this compound.

Fragmentation_Pattern Methyl_2_azidoacetate C₃H₅N₃O₂ m/z = 115 Fragment_87 [M - N₂]⁺ m/z = 87 Methyl_2_azidoacetate->Fragment_87 - N₂ Fragment_59 [COOCH₃]⁺ m/z = 59 Methyl_2_azidoacetate->Fragment_59 Fragment_58 [CH₂N₃]⁺ m/z = 58 Methyl_2_azidoacetate->Fragment_58

Caption: Key mass spectral fragmentation pathways of this compound.

References

Navigating the Synthesis and Handling of Methyl 2-azidoacetate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-azidoacetate is a versatile reagent in organic synthesis, frequently employed in the introduction of the azido (B1232118) group for applications such as "click" chemistry, the synthesis of nitrogen-containing heterocycles, and the formation of amines via reduction. However, its utility is accompanied by significant handling and storage challenges due to its potential instability. This technical guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for this compound, drawing from available safety data and established protocols for small organic azides.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for understanding its behavior under various laboratory conditions.

PropertyValueSource
CAS Number 1816-92-8[1]
Molecular Formula C₃H₅N₃O₂[1]
Molecular Weight 115.09 g/mol [1]
Appearance Slightly yellow oil[2]
Boiling Point 158 °C[3]
Density 1.182 g/cm³[3]
Flash Point 48 °C[3]

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors. A thorough understanding of these hazards is the first step in ensuring safe laboratory practices.

Hazard ClassificationGHS CodeDescription
Flammable liquidsH226Flammable liquid and vapor.[1][4]
Skin irritationH315Causes skin irritation.[1][4]
Serious eye irritationH319Causes serious eye irritation.[1][4]
Specific target organ toxicity (single exposure)H335May cause respiratory irritation.[1][4]
Potential for Explosion-Heating may cause an explosion.[4]

Stability of this compound

Carbon-to-Nitrogen Ratio (C/N Ratio): A commonly used rule of thumb for assessing the stability of organic azides is the ratio of carbon and oxygen atoms to nitrogen atoms. The formula is:

(Number of Carbon Atoms + Number of Oxygen Atoms) / (Number of Nitrogen Atoms)

For this compound (C₃H₅N₃O₂), this ratio is (3 + 2) / 3 = 1.67 .

C/N Ratio GuidelineStability and Handling Recommendations
≥ 3 Generally considered stable enough for isolation and storage in larger quantities.
1 to < 3 Potentially unstable. Should be handled in small quantities, used immediately after synthesis if possible, and stored in dilute solutions (<1 M) at low temperatures.
< 1 Highly unstable and should not be isolated. To be used only as in-situ intermediates.

Given its C/N ratio of 1.67, this compound falls into the potentially unstable category and must be handled with extreme caution.

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when working with this compound. The following procedures are based on best practices for handling energetic compounds.

Personal Protective Equipment (PPE)
PPE ItemSpecification
Eye Protection Chemical safety goggles and a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection Flame-retardant lab coat.
Additional Work should be conducted behind a blast shield.
Engineering Controls
  • Fume Hood: All work with this compound must be performed in a certified chemical fume hood to minimize inhalation exposure and to contain any potential incidents.

  • Ventilation: Ensure adequate ventilation in the laboratory.

  • Ignition Sources: Eliminate all potential ignition sources, including open flames, hot plates, and static electricity. Use of non-sparking tools is recommended.[4]

Storage Conditions
ParameterRecommendation
Temperature Store in a refrigerator at 2-8 °C.[3]
Container Tightly sealed container.
Atmosphere Store in a dry, well-ventilated place.[4]
Incompatibilities Store away from strong oxidizing agents, strong bases, strong acids, and metals.[4]

Experimental Procedures and Workflows

Synthesis of this compound

A detailed and validated procedure for the synthesis of this compound is available in Organic Syntheses.[2] The following is a summary of the key steps and safety considerations.

Reaction: Methyl bromoacetate (B1195939) is reacted with sodium azide (B81097) in a methanol/water solvent system.

Key Safety Observations from the Literature:

  • A mild exotherm to approximately 45 °C has been observed during the synthesis.[2]

  • The crude product should be handled with care, and distillation should be avoided. Purification is typically achieved by extraction.

Figure 1: Synthesis Workflow for this compound.
Quenching and Disposal of Residual Azides

While a specific, validated quenching protocol for this compound is not available, a general procedure for quenching sodium azide with nitrous acid can be adapted with extreme caution for small quantities of the organic azide in solution. This should only be performed by experienced chemists behind a blast shield.

Principle: Nitrous acid (generated in situ from sodium nitrite (B80452) and an acid) can be used to decompose azides to nitrogen gas.

Caution: This procedure generates toxic nitrogen oxides and should be performed in a well-ventilated fume hood. The reaction may be exothermic.

QuenchingWorkflow cluster_prep Preparation cluster_reaction Quenching Reaction cluster_verification Verification & Disposal start Start with Azide Waste (in compatible solvent) cool Cool Reaction Mixture in Ice Bath start->cool add_nitrite Slowly Add Aqueous Sodium Nitrite Solution cool->add_nitrite add_acid Slowly Add Dilute Acid (e.g., HCl) add_nitrite->add_acid Exothermic Gas Evolution gas_evolution Observe Gas Evolution (N2, NOx) Monitor Temperature add_acid->gas_evolution test Test for Complete Decomposition gas_evolution->test test->add_acid If incomplete neutralize Neutralize Final Solution test->neutralize If complete dispose Dispose as Aqueous Waste neutralize->dispose

Figure 2: General Quenching Workflow for Azide Waste.

Disposal of Bulk Material: Unused or bulk quantities of this compound should be treated as hazardous waste. Contact your institution's environmental health and safety department for proper disposal procedures. Do not attempt to dispose of it down the drain or in regular trash.[4]

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

SpillResponse cluster_SmallSpill Small Spill (<100 mL) cluster_LargeSpill Large Spill (>100 mL) or Unknown Spill Spill Occurs Alert_Small Alert personnel in the immediate area Spill->Alert_Small Small Spill Evacuate Evacuate the area immediately Spill->Evacuate Large Spill Absorb_Small Absorb with inert material (e.g., vermiculite, sand) Alert_Small->Absorb_Small Collect_Small Collect absorbed material using non-sparking tools Absorb_Small->Collect_Small Decontaminate_Small Decontaminate the area Collect_Small->Decontaminate_Small Dispose_Small Dispose of as hazardous waste Decontaminate_Small->Dispose_Small Alert_Large Alert others and activate alarm Evacuate->Alert_Large Contact_EHS Contact Emergency Services and EHS Alert_Large->Contact_EHS Isolate Isolate the area (close doors) Contact_EHS->Isolate

Figure 3: Spill Response Decision Tree.

Conclusion

This compound is a valuable synthetic tool, but its energetic nature demands a high level of respect and caution. By understanding its properties, adhering to strict handling and storage protocols, and being prepared for potential incidents, researchers can safely incorporate this reagent into their synthetic strategies. Always prioritize safety, work on the smallest scale possible, and consult with your institution's safety professionals when in doubt.

References

An In-depth Technical Guide to the Safe Handling of Methyl 2-azidoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety precautions, potential hazards, and handling protocols for methyl 2-azidoacetate. Due to the limited availability of specific quantitative toxicological and explosive property data for this compound, this document incorporates safety information from closely related small organic azides and established guidelines for handling energetic materials.

Introduction to the Hazards of Small Organic Azides

This compound belongs to the class of small organic azides, which are known for their potential instability and explosive nature.[1] These compounds are energetically rich and can decompose rapidly, releasing nitrogen gas and a significant amount of energy.[1][2] The decomposition can be initiated by various stimuli, including heat, shock, friction, and static discharge.[1][2] Therefore, handling this compound requires stringent safety protocols and a thorough understanding of its potential hazards.

Properties of this compound

A summary of the known physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
Chemical Formula C₃H₅N₃O₂[3]
Molecular Weight 115.09 g/mol [3]
CAS Number 1816-92-8[4]
Appearance Colorless to yellow liquid[5]
Boiling Point 158 °C[6]
Density 1.182 g/cm³[6]
Flash Point 48 °C[6]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound.[3][4]

Hazard ClassHazard Statement
Flammable liquids (Category 3)H226: Flammable liquid and vapor
Skin irritation (Category 2)H315: Causes skin irritation
Eye irritation (Category 2A)H319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation
Potential for explosive decompositionHeating may cause an explosion[4]

Note: While not a formal GHS classification for this specific compound, the potential for explosive decomposition upon heating is a critical hazard for small organic azides.[4]

Quantitative Hazard Analysis

Table 4.1: Toxicological Data (Data for this compound is not available)

ParameterValueSpeciesRouteNotes and References
LD₅₀ (Oral) No data available--The toxicological properties have not been thoroughly investigated.[4] Based on the toxicity of sodium azide (B81097), ingestion is expected to be harmful.
LC₅₀ (Inhalation) No data available--Vapors may cause respiratory irritation.[4] Inhalation of azides can have systemic toxic effects.
LD₅₀ (Dermal) No data available--Causes skin irritation.[4] Absorption through the skin is a potential route of exposure for organic azides.

Table 4.2: Thermal Stability and Explosive Hazard (Data for this compound is not available; estimations based on properties of small organic azides)

ParameterEstimated Value/CommentMethodReference/Justification
Onset of Decomposition Likely in the range of 100-200 °CDifferential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC)Small organic azides are known to decompose exothermically at elevated temperatures.
Decomposition Energy Expected to be significantDSC/ARCThe azide functional group is highly energetic.
Shock Sensitivity Potentially sensitiveDrop Hammer TestSmall, low molecular weight organic azides can be sensitive to shock and friction.[1][2]
C/N Ratio C₃/(N₃) = 1CalculationA low carbon-to-nitrogen ratio is an indicator of potential explosive properties.[5]

Experimental Protocols

5.1. Synthesis of this compound

The following protocol is adapted from a published procedure and should be performed with strict adherence to all safety precautions for handling azides.[7]

Reagents and Equipment:

  • Methyl bromoacetate (B1195939)

  • Sodium azide

  • Methanol (B129727)

  • Water

  • Diethyl ether

  • Magnesium sulfate

  • Three-necked round-bottomed flask

  • Magnetic stirrer

  • Reflux condenser

  • Drying tube

  • Septum and temperature probe

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Safety shield

Procedure:

  • Reaction Setup: In a 500-mL three-necked round-bottomed flask equipped with a magnetic stirrer, reflux condenser, drying tube, and a temperature probe, prepare a solution of methyl bromoacetate (0.528 mol) in methanol (86 mL). This entire setup should be behind a safety shield.[7]

  • Addition of Sodium Azide: Prepare a slurry of sodium azide (0.649 mol) in water (40 mL) and add it to the methyl bromoacetate solution in one portion via a funnel. Rinse the funnel with a small amount of water to ensure all the sodium azide is transferred.[7]

  • Reaction: Stir the suspension for 20 minutes in a water bath. A mild exotherm may be observed. Following this, heat the solution to a gentle reflux using a heating mantle for 2 hours.[7]

  • Work-up: After cooling to room temperature, carefully remove the solvent using a rotary evaporator. The heterogeneous mixture may have a tendency to bump. Partition the residue between diethyl ether (100 mL) and water (100 mL).[7]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with diethyl ether (3 x 30 mL).[7]

  • Drying and Evaporation: Combine the organic layers, dry with magnesium sulfate, filter, and evaporate the solvent to yield this compound as a slightly yellow oil.[7]

5.2. General Protocol for Thermal Stability Analysis using Differential Scanning Calorimetry (DSC)

This is a general procedure for assessing the thermal stability of a potentially energetic material like this compound.

Equipment and Materials:

  • Differential Scanning Calorimeter (DSC)

  • High-pressure DSC pans and lids

  • Crimper for sealing pans

  • This compound sample (typically 1-5 mg)

  • Inert reference material (e.g., empty sealed pan)

  • Inert purge gas (e.g., nitrogen)

Procedure:

  • Sample Preparation: In a well-ventilated fume hood and behind a blast shield, carefully weigh a small amount of this compound (1-5 mg) into a high-pressure DSC pan.

  • Sealing the Pan: Securely seal the pan with a lid using a crimper. This is crucial to contain any pressure generated during decomposition.

  • Instrument Setup: Place the sealed sample pan and a reference pan (an empty sealed pan) into the DSC cell.

  • Experimental Program: Program the DSC with the desired temperature profile. A typical program for screening would be to heat the sample from ambient temperature to a temperature well above the expected decomposition point (e.g., 300 °C) at a constant heating rate (e.g., 5-10 °C/min).

  • Data Acquisition: Start the experiment and record the heat flow as a function of temperature.

  • Data Analysis: Analyze the resulting DSC curve to determine the onset temperature of decomposition (the temperature at which the exothermic decomposition begins) and the enthalpy of decomposition (the total energy released, calculated from the area of the exothermic peak).

Visualizations

RiskAssessmentWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_disposal Post-Experiment start Propose Experiment with this compound lit_review Conduct Thorough Literature Review on Hazards start->lit_review stability_assessment Assess Stability (e.g., C/N ratio) lit_review->stability_assessment sop_dev Develop Standard Operating Procedure (SOP) stability_assessment->sop_dev ppe_selection Select Appropriate PPE sop_dev->ppe_selection fume_hood Work in a Certified Fume Hood ppe_selection->fume_hood blast_shield Use a Blast Shield fume_hood->blast_shield small_scale Perform on Smallest Possible Scale blast_shield->small_scale avoid_incompatibles Avoid Incompatible Materials small_scale->avoid_incompatibles monitor_reaction Continuously Monitor Reaction avoid_incompatibles->monitor_reaction decontaminate Decontaminate Glassware and Surfaces monitor_reaction->decontaminate segregate_waste Segregate Azide Waste decontaminate->segregate_waste dispose Dispose of Waste via EHS segregate_waste->dispose SpillResponse spill Spill of this compound Occurs assess_size Assess Size and Location of Spill spill->assess_size small_spill Small Spill (inside fume hood) assess_size->small_spill Small large_spill Large Spill (outside fume hood) assess_size->large_spill Large absorb Absorb with Inert Material (e.g., vermiculite, sand) small_spill->absorb evacuate Evacuate Immediate Area Alert Others large_spill->evacuate contact_ehs Contact Environmental Health & Safety (EHS) evacuate->contact_ehs collect Collect Absorbed Material into a Labeled Waste Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste via EHS decontaminate->dispose

References

An In-depth Technical Guide to the Thermal Stability of Methyl 2-azidoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of methyl 2-azidoacetate. Due to its energetic azide (B81097) functional group, understanding the thermal behavior of this compound is critical for its safe handling, storage, and use in research and development. This document summarizes available quantitative data, details relevant experimental protocols, and outlines the thermal decomposition pathway.

Executive Summary

This compound (C₃H₅N₃O₂) is a versatile reagent used in organic synthesis. However, like other low molecular weight organic azides, it is a potentially energetic material that requires careful handling. The thermal stability of this compound is a key safety parameter. This guide consolidates the known data on its thermal properties and provides methodologies for its assessment.

Physicochemical and Thermal Properties

Table 1: Physicochemical and Thermal Properties of this compound

PropertyValueSource(s)
Molecular Formula C₃H₅N₃O₂[2]
Molecular Weight 115.09 g/mol [2]
Appearance Slightly yellow oil[1]
Boiling Point 158 °C
Flash Point 48 °C
DSC Event Endotherm at 58 °C[1]
Storage Temperature Recommended ≤ -10 °C

Thermal Hazards and Safety Considerations

Organic azides are known to be energetic and can decompose rapidly, and sometimes explosively, when subjected to heat, shock, or friction. For this compound, the following safety considerations are paramount:

  • Heat Sensitivity: The compound is known to decompose upon heating. The endotherm at 58 °C suggests that thermal decomposition is a significant concern at moderately elevated temperatures.[1]

  • Exothermic Potential: While the observed DSC event is an endotherm, the synthesis of this compound involves a mild exotherm to approximately 45 °C, indicating the potential for self-heating under certain conditions.[1]

  • "Rule of Six": A common guideline for the stability of energetic compounds is the "Rule of Six," which suggests that there should be at least six carbon atoms for each energetic functional group (like an azide). This compound, with a carbon-to-azide ratio of 3:1, does not meet this criterion and should be handled as a potentially explosive material.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and metals, as these can lead to the formation of highly unstable and shock-sensitive metal azides or the dangerously explosive hydrazoic acid.

Experimental Protocols for Thermal Analysis

To assess the thermal stability of energetic materials like this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary techniques employed.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique can identify melting, crystallization, and decomposition events and quantify the associated enthalpy changes.

Methodology:

  • Sample Preparation: A small sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan. To prevent pressure buildup from gaseous decomposition products, the lid of the pan should be pierced with a small pinhole.

  • Instrumentation: A calibrated Differential Scanning Calorimeter is used.

  • Experimental Conditions:

    • Temperature Program: A linear heating ramp, typically from ambient temperature to a temperature beyond the decomposition point (e.g., 25 °C to 300 °C).

    • Heating Rate: A heating rate of 5-10 °C/min is commonly used. Slower heating rates can provide better resolution of thermal events.

    • Atmosphere: A continuous purge of inert gas, such as nitrogen, is maintained at a constant flow rate (e.g., 50 mL/min).

  • Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature of decomposition, the peak maximum of the decomposition event, and the enthalpy of decomposition (ΔHd).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This is particularly useful for determining the temperature at which decomposition begins and the extent of mass loss due to the evolution of gaseous products.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an open TGA pan (e.g., alumina (B75360) or platinum).

  • Instrumentation: A calibrated Thermogravimetric Analyzer is used.

  • Experimental Conditions:

    • Temperature Program: A linear heating ramp from ambient temperature to a final temperature where decomposition is complete (e.g., 25 °C to 400 °C).

    • Heating Rate: A controlled heating rate, typically 10 °C/min.

    • Atmosphere: A steady flow of an inert gas, such as nitrogen, is maintained throughout the experiment to prevent oxidative side reactions.

  • Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of mass loss, the temperatures of maximum rates of mass loss (from the derivative curve, DTG), and the total mass loss associated with the decomposition.

Thermal Decomposition Pathway

The thermal decomposition of simple alkyl azides, such as this compound, is generally understood to proceed through the initial extrusion of molecular nitrogen (N₂) to form a highly reactive nitrene intermediate.[3] This nitrene can then undergo further reactions. In the case of alkyl azides with α-hydrogens, a 1,2-hydride shift is a common subsequent step, leading to the formation of an imine.[3]

The proposed thermal decomposition pathway for this compound is illustrated in the diagram below.

G cluster_main Thermal Decomposition of this compound MAA This compound (C₃H₅N₃O₂) Nitrene Methyl 2-(nitreno)acetate (C₃H₅NO₂) MAA->Nitrene Heat (Δ) N2 Nitrogen Gas (N₂) Imine Methyl 2-iminoacetate (C₃H₅NO₂) Nitrene->Imine 1,2-Hydride Shift Nitrene->N2 - N₂ FurtherProducts Further Decomposition Products Imine->FurtherProducts

Caption: Proposed thermal decomposition pathway of this compound.

Conclusion

This compound is a thermally sensitive compound that requires careful handling and storage. The available data indicates a decomposition event around 58 °C. Due to the lack of comprehensive public data, it is strongly recommended that researchers conduct their own thermal analysis (DSC and TGA) under their specific experimental conditions to ensure safe operation. The general protocols and decomposition pathway outlined in this guide provide a framework for understanding and managing the thermal risks associated with this compound.

References

An In-depth Technical Guide to the Solubility of Methyl 2-azidoacetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl 2-azidoacetate in common organic solvents. Due to a lack of extensive published quantitative data, this guide focuses on qualitative solubility, inferred from the compound's physicochemical properties, documented synthetic procedures, and the known solubility of analogous compounds. This document also furnishes a detailed experimental protocol for determining solubility and a logical workflow for solubility assessment.

Introduction to this compound

This compound is an organic compound with the chemical formula C₃H₅N₃O₂.[1] It is a liquid at room temperature and is utilized as a reagent in organic synthesis, particularly in the introduction of the azido (B1232118) group, which is a versatile functional group for click chemistry and the synthesis of nitrogen-containing heterocycles.[2][3] Understanding its solubility is crucial for reaction setup, purification, and formulation in various research and development applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties influence its solubility behavior.

PropertyValueReference
Molecular Formula C₃H₅N₃O₂[1]
Molecular Weight 115.09 g/mol [1]
Appearance Liquid
Boiling Point 158 °C[3]
Density 1.182 g/cm³[4]
Flash Point 48 °C[3]

Solubility Profile of this compound

The principle of "like dissolves like" is a fundamental concept in predicting solubility. Solvents with similar polarity to the solute are generally effective at dissolving it. This compound, with its polar functionalities, is expected to be soluble in a variety of common organic solvents.

Qualitative Solubility Data

The following table summarizes the expected and observed qualitative solubility of this compound and its close analog, ethyl azidoacetate, in various organic solvents. This information is compiled from synthesis protocols and data on related compounds.

SolventSolvent TypeExpected/Observed Solubility of this compoundNotes on Analog (Ethyl azidoacetate)
Methanol Polar ProticSoluble[2]Soluble in alcohols[5]
Ethanol Polar ProticExpected to be SolubleSoluble in alcohols[5]
Dichloromethane Polar AproticSoluble[2]-
Diethyl Ether NonpolarSoluble[2]Soluble in ethyl ether
Ethyl Acetate Polar AproticExpected to be SolubleSlightly Soluble[6]
Acetonitrile Polar AproticExpected to be Soluble-
Chloroform Polar AproticExpected to be SolubleSparingly Soluble[6]
Acetone Polar AproticExpected to be SolubleSoluble in acetone

Experimental Protocol for Solubility Determination

For applications requiring precise solubility values, experimental determination is necessary. The following is a detailed methodology for determining the solubility of a liquid compound like this compound in an organic solvent.

Method: Isothermal Shake-Flask Method

This method is considered the gold standard for determining equilibrium solubility.

Materials and Equipment:

  • This compound

  • Selected organic solvent(s) of high purity

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Glass vials with screw caps

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., HPLC, GC, or NMR)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial.

    • Add a known volume of the pre-equilibrated solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solute should be visible.

  • Sample Collection and Preparation:

    • Allow the vial to stand undisturbed at the set temperature for at least 24 hours to allow for phase separation.

    • Carefully withdraw a sample from the supernatant (the clear, saturated solution) using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

  • Quantification:

    • Determine the concentration of this compound in the filtered solution using a pre-validated analytical method (e.g., HPLC, GC, or NMR with an internal standard).

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

    • Dilute the filtered sample solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted sample into the analytical instrument and determine the concentration.

  • Calculation of Solubility:

    • Calculate the solubility using the determined concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).

Visualization of Experimental and Logical Workflows

Diagram 1: Experimental Workflow for Solubility Determination

G A Add excess this compound to solvent B Equilibrate at constant temperature (e.g., 24-72h) A->B C Allow phases to separate B->C D Withdraw supernatant C->D E Filter supernatant D->E F Quantify concentration (e.g., HPLC, GC) E->F G Calculate Solubility F->G

Caption: Workflow for determining the solubility of this compound.

Diagram 2: Logical Workflow for Solubility Assessment

G A Identify Compound of Interest: This compound B Literature Search for Quantitative Solubility Data A->B C Data Available? B->C D Compile and Analyze Data C->D Yes E Analyze Physicochemical Properties (Polarity, Functional Groups) C->E No I Final Solubility Profile D->I F Predict Qualitative Solubility ('Like Dissolves Like') E->F G Experimental Determination Required? F->G H Perform Solubility Experiments G->H Yes G->I No H->I

Caption: Logical workflow for assessing the solubility of a compound.

Conclusion

While quantitative solubility data for this compound is not widely published, its molecular structure and observations from synthetic procedures strongly suggest its solubility in a range of common polar organic solvents, including alcohols, dichloromethane, and diethyl ether. For applications demanding precise solubility measurements, the provided experimental protocol offers a reliable methodology. The logical workflow presented can guide researchers in systematically assessing the solubility of this and other compounds where data is scarce.

References

The Mechanism of Methyl 2-Azidoacetate in Cycloaddition Reactions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-azidoacetate has emerged as a versatile and valuable building block in the field of organic chemistry, particularly in the realm of cycloaddition reactions. Its utility is primarily centered around the azide (B81097) functional group, which readily participates in [3+2] cycloaddition reactions to form stable 1,2,3-triazole rings. This transformation, a cornerstone of "click chemistry," provides a highly efficient and reliable method for the covalent ligation of molecular fragments. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound in cycloadditions, detailed experimental protocols, and quantitative data to support researchers in drug development and other scientific endeavors. The primary cycloaddition pathways discussed are the thermal Huisgen cycloaddition, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Core Mechanisms of Action

The reactivity of this compound in cycloadditions is dictated by the 1,3-dipolar character of its azide group. This dipole can react with a variety of dipolarophiles, most notably alkynes, to form a five-membered heterocyclic ring. The mechanism and outcome of this reaction are highly dependent on the reaction conditions.

Thermal Huisgen [3+2] Cycloaddition

The thermal Huisgen 1,3-dipolar cycloaddition is the uncatalyzed reaction between an azide and an alkyne. This reaction generally requires elevated temperatures and often results in a mixture of regioisomers: the 1,4-disubstituted and 1,5-disubstituted 1,2,3-triazoles. The reaction proceeds through a concerted, pericyclic transition state. However, due to the often harsh conditions and lack of regioselectivity, this method is less commonly employed in modern bioconjugation and drug discovery applications.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective variant of the Huisgen cycloaddition, forming exclusively the 1,4-disubstituted 1,2,3-triazole.[1][2] This reaction is the premier example of a "click" reaction due to its high yield, mild reaction conditions, and tolerance of a wide range of functional groups.[2] The mechanism involves the in situ formation of a copper(I)-acetylide intermediate, which then reacts with the azide. The reaction is significantly accelerated compared to the thermal counterpart, with rate enhancements of up to 107 to 108.[3]

The catalytic cycle begins with the coordination of the Cu(I) catalyst to the terminal alkyne. A base is often used to facilitate the formation of the copper-acetylide. This intermediate then reacts with the azide in a stepwise manner, passing through a six-membered copper-containing intermediate before undergoing ring contraction and protonolysis to yield the 1,4-disubstituted triazole and regenerate the Cu(I) catalyst.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications in living systems where the toxicity of copper is a concern, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a powerful metal-free alternative. This reaction utilizes a strained cyclooctyne (B158145) as the alkyne component. The high ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures without a catalyst. While SPAAC is not as fast as CuAAC, its bioorthogonality makes it invaluable for in vivo imaging and labeling studies. The reaction proceeds through a concerted [3+2] cycloaddition mechanism, similar to the thermal Huisgen cycloaddition, but with a much lower energy barrier.

Data Presentation: Reaction Parameters

While extensive kinetic data specifically for this compound is not centrally compiled, the following table summarizes typical reaction conditions and yields for CuAAC reactions involving azides and terminal alkynes, which are broadly applicable.

ParameterThermal Huisgen CycloadditionCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst NoneCu(I) source (e.g., CuSO₄/sodium ascorbate (B8700270), CuBr, CuI)None
Temperature High (typically >80 °C)Room temperature to mild heatingPhysiological temperatures (e.g., 37 °C)
Solvent Various organic solventsAqueous or organic solvents (e.g., tBuOH/H₂O, DMSO, THF)Aqueous buffers, organic solvents
Regioselectivity Mixture of 1,4- and 1,5-isomersExclusively 1,4-isomer[1]Typically a mixture, but can be influenced by cyclooctyne structure
Reaction Rate SlowVery fast (rate acceleration of 10⁷-10⁸)[3]Fast, but generally slower than CuAAC
Typical Yields Moderate to highHigh to quantitative[1]High

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of methyl bromoacetate (B1195939) with sodium azide.[4]

Materials:

  • Methyl bromoacetate

  • Sodium azide

  • Methanol (MeOH)

  • Water (H₂O)

  • Diethyl ether (Et₂O)

  • Magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, dissolve methyl bromoacetate in methanol.[4]

  • Add a slurry of sodium azide in water to the flask in one portion.[4]

  • Stir the suspension at room temperature for 20 minutes; a mild exotherm may be observed.[4]

  • Heat the mixture to a gentle reflux for 2 hours.[4]

  • After cooling to room temperature, remove the solvent under reduced pressure.[4]

  • Partition the residue between diethyl ether and water.[4]

  • Extract the aqueous phase with diethyl ether.[4]

  • Combine the organic layers, dry over magnesium sulfate, filter, and evaporate the solvent to yield this compound as a slightly yellow oil.[4] Typical yields are in the range of 89-90%.[4]

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical procedure for the CuAAC reaction between an azide (e.g., this compound) and a terminal alkyne.

Materials:

  • Azide (e.g., this compound)

  • Terminal alkyne

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., 1:1 mixture of tert-butanol (B103910) and water)

Procedure:

  • Dissolve the azide and terminal alkyne in the chosen solvent system.

  • Add an aqueous solution of copper(II) sulfate pentahydrate (typically 1-5 mol%).

  • Add a freshly prepared aqueous solution of sodium ascorbate (typically 5-10 mol%) to reduce the Cu(II) to the active Cu(I) species.

  • Stir the reaction mixture at room temperature. The reaction is often complete within a few hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the product can be isolated by extraction and purified by column chromatography if necessary.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a general procedure for SPAAC, commonly used for bioconjugation.

Materials:

  • Azide-modified biomolecule (e.g., a protein labeled with an azide derived from this compound)

  • Cyclooctyne reagent (e.g., a dibenzocyclooctyne (DBCO) derivative)

  • Amine-free buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

Procedure:

  • Dissolve the azide-modified biomolecule in the amine-free buffer.

  • Add the cyclooctyne reagent to the solution. A molar excess of the cyclooctyne is often used to ensure complete reaction.

  • Incubate the reaction mixture at the desired temperature (e.g., 37 °C).

  • The reaction time can vary from minutes to hours depending on the specific cyclooctyne and the concentrations of the reactants.

  • The resulting triazole-linked conjugate can be purified from excess reagents using methods such as size-exclusion chromatography or dialysis.

Visualizations

Reaction Mechanisms

CuAAC_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle Azide This compound Six_membered_intermediate Six-membered Cu-Triazolide Azide->Six_membered_intermediate Nucleophilic attack Alkyne Terminal Alkyne Cu_acetylide Copper(I)-Acetylide Alkyne->Cu_acetylide Cu_I Cu(I) Catalyst Cu_I->Cu_acetylide Coordination Cu_acetylide->Six_membered_intermediate Triazole_product 1,4-Disubstituted Triazole Six_membered_intermediate->Triazole_product Ring Contraction & Protonolysis Triazole_product->Cu_I Catalyst Regeneration

Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Mechanism Azide This compound Transition_State Concerted Transition State Azide->Transition_State Cyclooctyne Strained Cyclooctyne Cyclooctyne->Transition_State Triazole Triazole Product Transition_State->Triazole [3+2] Cycloaddition

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Workflow for Bioconjugation

Bioconjugation_Workflow cluster_synthesis Probe Synthesis cluster_labeling Biomolecule Labeling cluster_analysis Analysis start This compound modify Functionalization (e.g., with a fluorophore) start->modify azide_probe Azide-Functionalized Probe modify->azide_probe cycloaddition CuAAC or SPAAC Reaction azide_probe->cycloaddition biomolecule Target Biomolecule (e.g., Protein with alkyne) biomolecule->cycloaddition labeled_biomolecule Labeled Biomolecule cycloaddition->labeled_biomolecule purification Purification (e.g., SEC, Dialysis) labeled_biomolecule->purification characterization Characterization (e.g., MS, SDS-PAGE) purification->characterization application Downstream Application (e.g., Imaging, Assay) characterization->application

Caption: General workflow for bioconjugation using a probe derived from this compound.

Applications in Research and Drug Development

The triazole linkage formed through cycloadditions with this compound is exceptionally stable, making it an ideal linker in various applications.

  • Bioconjugation: this compound can be used to introduce an azide handle onto small molecules, which can then be "clicked" onto biomolecules (proteins, nucleic acids, etc.) that have been functionalized with an alkyne. This is widely used for attaching probes, such as fluorophores or biotin, for detection and imaging.

  • Drug Discovery: The triazole ring is a common scaffold in medicinal chemistry, known for its metabolic stability and ability to participate in hydrogen bonding. CuAAC with this compound provides a straightforward method for synthesizing libraries of triazole-containing compounds for screening as potential drug candidates.

  • Probing Biological Systems: By incorporating this compound into bioactive molecules or by using it to link a reporter tag, researchers can create chemical probes to study biological processes. For example, an azide-containing inhibitor can be used to label its target protein in a complex biological sample, which can then be detected or isolated after a click reaction with an alkyne-tagged reporter. While direct links to specific signaling pathways require further investigation for this particular azide, the general strategy is widely applied to study enzyme activities, such as those of kinases, and receptor-ligand interactions.

Conclusion

This compound is a powerful and versatile reagent for the synthesis of 1,2,3-triazoles via [3+2] cycloaddition reactions. The choice between thermal, copper-catalyzed, or strain-promoted methods allows for a high degree of control over the reaction outcome and its applicability in different chemical and biological contexts. The CuAAC reaction, in particular, offers a highly efficient and regioselective route to 1,4-disubstituted triazoles, making it an invaluable tool in drug discovery, bioconjugation, and materials science. This guide provides the fundamental knowledge and practical protocols to effectively utilize this compound in these cutting-edge applications.

References

Methyl 2-Azidoacetate: A Versatile Building Block in Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-azidoacetate has emerged as a highly versatile and valuable reagent in modern organic chemistry and medicinal chemistry. Its unique combination of a reactive azide (B81097) moiety and an ester functional group allows for its participation in a wide array of chemical transformations, making it a key building block for the synthesis of diverse molecular architectures, particularly nitrogen-containing heterocycles. This technical guide provides a comprehensive literature review of the applications of this compound, with a focus on its role in cycloaddition reactions, the synthesis of bioactive molecules, and its utility in bioconjugation. Detailed experimental protocols, quantitative data, and visual representations of key reaction pathways are presented to serve as a practical resource for researchers in the field.

Physicochemical Properties and Synthesis

This compound is a colorless to slightly yellow liquid with the chemical formula C₃H₅N₃O₂ and a molecular weight of 115.09 g/mol . Key physicochemical properties are summarized in the table below.

PropertyValue
CAS Number 1816-92-8
Molecular Formula C₃H₅N₃O₂
Molecular Weight 115.09 g/mol
Boiling Point 158 °C
Density 1.182 g/cm³
Flash Point 48 °C

Synthesis of this compound:

A common and efficient method for the synthesis of this compound involves the nucleophilic substitution of methyl bromoacetate (B1195939) with sodium azide.

Experimental Protocol: Synthesis of this compound[1]
  • Materials: Methyl bromoacetate, sodium azide, methanol (B129727), water, diethyl ether, magnesium sulfate.

  • Procedure:

    • A solution of methyl bromoacetate (0.528 mol) in methanol (86 mL) is prepared in a round-bottomed flask equipped with a magnetic stirrer and reflux condenser.

    • A slurry of sodium azide (0.649 mol) in water (40 mL) is added to the flask.

    • The mixture is stirred and gently refluxed for 2 hours.

    • After cooling to room temperature, the solvent is removed under reduced pressure.

    • The residue is partitioned between diethyl ether (100 mL) and water (100 mL).

    • The aqueous phase is extracted with diethyl ether (3 x 30 mL).

    • The combined organic layers are dried over magnesium sulfate, filtered, and concentrated to yield this compound as a slightly yellow oil (89-90% yield).

G reagents Methyl Bromoacetate + Sodium Azide product This compound reagents->product Nucleophilic Substitution solvent Methanol/Water solvent->product conditions Reflux, 2h conditions->product workup Extraction with Diethyl Ether workup->product

Figure 1: Synthesis of this compound.

Applications in Heterocyclic Synthesis

This compound is a cornerstone in the synthesis of a variety of nitrogen-containing heterocycles. Its azide functionality makes it an ideal precursor for 1,3-dipolar cycloaddition reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry."

Synthesis of 1,2,3-Triazoles via CuAAC

The CuAAC reaction between this compound and terminal alkynes provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities.

A study by Liao et al. demonstrated the synthesis of a series of 1,4-disubstituted 1,2,3-triazoles using ethyl 2-azidoacetate (a close analog) and various terminal alkynes derived from natural products. The reactions proceeded with good yields, highlighting the versatility of this approach.[1]

Alkyne Substrate (derived from)Product Yield (%)
Carvacrol75
Eugenol80
Isovanillin70
Thymol78
Vanillin72
Table adapted from Liao et al. (2017) using ethyl 2-azidoacetate.[1]
Experimental Protocol: General Procedure for CuAAC Reaction[2]
  • Materials: Ethyl 2-azidoacetate, terminal alkyne, copper(I) iodide (CuI), sodium ascorbate (B8700270), tert-butanol (B103910), water.

  • Procedure:

    • To a solution of the terminal alkyne (1.0 mmol) and ethyl 2-azidoacetate (1.2 mmol) in a 1:1 mixture of tert-butanol and water (10 mL), sodium ascorbate (0.2 mmol) and copper(I) iodide (0.1 mmol) are added.

    • The reaction mixture is stirred at room temperature for 12-24 hours.

    • Upon completion (monitored by TLC), the reaction mixture is diluted with water and extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 1,4-disubstituted 1,2,3-triazole.

G start This compound + Terminal Alkyne product 1,4-Disubstituted 1,2,3-Triazole start->product [3+2] Cycloaddition catalyst Cu(I) Catalyst (e.g., CuI) catalyst->product reductant Sodium Ascorbate reductant->product solvent t-BuOH/H₂O solvent->product

Figure 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Synthesis of Other Heterocycles

Beyond triazoles, this compound can be employed in the synthesis of other heterocyclic systems. A notable example is the synthesis of substituted pyrrolopyridines.

Experimental Protocol: Synthesis of Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate[1]

This multi-step synthesis involves an initial condensation reaction followed by a thermally induced cyclization.

  • Step A: Condensation

    • Materials: 2-chloro-3-pyridine carboxaldehyde, this compound, methanol, sodium methoxide (B1231860).

    • Procedure:

      • To a cooled (-10 to -12 °C) solution of 2-chloro-3-pyridine carboxaldehyde (141 mmol) and this compound (349 mmol) in methanol (200 mL), a 25% solution of sodium methoxide in methanol (349 mmol) is added slowly.

      • The reaction is stirred at this temperature for a specified time.

      • The reaction is quenched and worked up to isolate the intermediate, methyl (2Z)-2-azido-3-(2-chloropyridin-3-yl)acrylate.

  • Step B: Thermolysis and Cyclization

    • Materials: Methyl (2Z)-2-azido-3-(2-chloropyridin-3-yl)acrylate, mesitylene (B46885).

    • Procedure:

      • The intermediate from Step A (74.2 mmol) is suspended in mesitylene (740 mL).

      • The mixture is heated to 185 °C and refluxed for 1 hour, during which nitrogen gas is extruded.

      • After cooling, the product crystallizes and is collected by filtration to give methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate.

G cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermolysis & Cyclization start 2-chloro-3-pyridine carboxaldehyde + This compound intermediate Methyl (2Z)-2-azido-3- (2-chloropyridin-3-yl)acrylate start->intermediate -10 to -12 °C reagent1 NaOMe, MeOH reagent1->intermediate product Methyl 4-chloro-1H-pyrrolo [3,2-c]pyridine-2-carboxylate intermediate->product N₂ extrusion reagent2 Mesitylene, 185 °C reagent2->product

Figure 3: Synthesis of a Pyrrolopyridine Derivative.

Applications in Medicinal Chemistry and Drug Discovery

Applications in Bioconjugation and Peptide Chemistry

The azide functionality of this compound makes it a valuable tool for the modification of biomolecules, such as peptides. "2-Azidoacetic acid" is listed as a reagent for the N-terminal modification of peptides.[2] This modification can be used to introduce a "clickable" handle onto a peptide, allowing for its subsequent conjugation to other molecules (e.g., fluorescent dyes, imaging agents, or drug payloads) via CuAAC. This strategy is widely employed in proteomics, drug delivery, and the development of diagnostic tools.

While a specific protocol for the direct use of this compound for N-terminal peptide modification was not found, the general principle involves the acylation of the N-terminal amine of a peptide with an azido-functionalized carboxylic acid. The methyl ester of this compound would likely require hydrolysis to the corresponding carboxylic acid prior to or during the coupling step in standard peptide synthesis protocols.

G peptide Peptide with N-terminal Amine azido_peptide N-terminally Azido-modified Peptide peptide->azido_peptide Acylation reagent Azidoacetic Acid (from this compound) reagent->azido_peptide coupling Coupling Agents (e.g., HATU, DIC) coupling->azido_peptide conjugated_peptide Peptide Conjugate azido_peptide->conjugated_peptide CuAAC alkyne_molecule Alkyne-containing Molecule (e.g., Dye, Drug) alkyne_molecule->conjugated_peptide

Figure 4: Peptide N-terminal Modification and Conjugation.

Conclusion

This compound is a powerful and versatile reagent with broad applications in organic synthesis and the life sciences. Its utility in the construction of complex heterocyclic scaffolds, particularly 1,2,3-triazoles via "click chemistry," has positioned it as a key tool for medicinal chemists and drug discovery professionals. Furthermore, its application in bioconjugation highlights its importance in the development of sophisticated biomolecular tools and therapeutics. The experimental protocols and data presented in this guide are intended to facilitate the effective use of this compound in a variety of research and development settings.

References

Methodological & Application

Application Notes and Protocols: Methyl 2-azidoacetate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Application Notes

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless that emphasizes reactions with high yields, stereospecificity, and broad functional group tolerance.[1][2] The CuAAC reaction facilitates the efficient, regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide (B81097) under mild, often aqueous, conditions.[1][3]

Methyl 2-azidoacetate is a versatile building block in CuAAC, enabling the introduction of a methyl ester functional group onto a target molecule. The resulting triazole ring is not merely a linker; it is a stable, aromatic moiety that can participate in hydrogen bonding and dipole interactions, often mimicking a peptide bond. This makes the CuAAC reaction with this compound a powerful tool in drug discovery, bioconjugation, and materials science for creating novel molecular architectures.[4][5]

The reaction is renowned for its high efficiency, which is attributed to the copper(I) catalyst that accelerates the reaction rate by a factor of up to 10⁷ compared to the uncatalyzed thermal reaction.[1][6] The catalyst's central role is to activate the terminal alkyne for nucleophilic attack by the azide, proceeding through a cyclic transition state to yield the triazole product with high regioselectivity.[4]

Reaction Mechanism and Experimental Workflow

The catalytic cycle of CuAAC involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide. This is followed by cyclization and subsequent protonolysis to release the triazole product and regenerate the copper(I) catalyst, allowing the cycle to continue.

Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

A typical experimental workflow involves the preparation of stock solutions, setting up the reaction, and subsequent purification of the desired triazole product.

Caption: A generalized workflow for performing a CuAAC reaction.

Quantitative Data

The efficiency of the CuAAC reaction with this compound is influenced by the choice of catalyst, solvent, and additives. Below is a summary of conditions from reported literature.

Table 1: Comparison of CuAAC Protocols for the Synthesis of 1,2,3-Triazoles using this compound

Protocol Ref. Copper Source (mol%) Additive (mol%) Solvent Time (h) Yield Source
A CuI (5 mol%) Sodium Ascorbate (B8700270) tBuOH/H₂O (1:1) 12–72 High [7]
B CuSO₄·5H₂O (5 mol%) Sodium Ascorbate (10 mol%) aq. PEG400/H₂O (1:1) 1–8 High [7]
C CuSO₄·5H₂O (0.2 mmol) Sodium Ascorbate (0.5 mmol) DMF/H₂O (4:1) 24 - [8]*

Note: Protocol C used ethyl 2-azidoacetate, but provides a relevant methodology.

Table 2: General Recommended Reaction Parameters for CuAAC in Bioconjugation

Parameter Recommended Range Notes Source
Alkyne Substrate 1 equivalent (Limiting Reagent) Typically 10 µM - 5 mM [9][10]
Azide Substrate 1.1 - 2.0 equivalents A slight excess is often used to ensure full conversion of the alkyne. [10][11]
Copper(II) Sulfate (B86663) 50 - 250 µM (0.1 - 5 mol%) Pre-complexed with a ligand before adding the reducing agent. [9][12]
Sodium Ascorbate 1 - 5 mM (10 mol% or excess) Must be prepared fresh. Used to reduce Cu(II) to the active Cu(I) state. [9][13]
Ligand (e.g., THPTA) 5 equivalents relative to Copper Accelerates the reaction and protects biomolecules from oxidative damage.[9][13] [9][13]

| pH | 6.5 - 8.0 | Phosphate (B84403), HEPES, or carbonate buffers are compatible. Avoid Tris buffer. |[12] |

Experimental Protocols

Protocol 1: General Procedure for CuAAC with this compound (Based on Protocol B[7])

This protocol is suitable for general organic synthesis applications.

Materials:

  • Terminal alkyne

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (Na-Ascorbate)

  • Aqueous Polyethylene glycol 400 (PEG400) / Water (1:1 v/v)

  • Reaction vessel (e.g., round-bottom flask or vial)

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: To a reaction vessel, add the terminal alkyne (1.0 equiv.) and this compound (1.1 equiv.).

  • Solvent Addition: Add the PEG400/H₂O (1:1) solvent system to dissolve the reagents. The concentration is typically in the range of 0.1-1.0 M.

  • Catalyst Addition: Add CuSO₄·5H₂O (0.05 equiv., 5 mol%).

  • Initiation: Add sodium ascorbate (0.10 equiv., 10 mol%).

  • Incubation: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-8 hours.[7]

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: CuAAC for Bioconjugation (Adapted from general bioconjugation protocols[9][11][13])

This protocol is designed for modifying sensitive biomolecules (e.g., peptides, proteins) in an aqueous buffer.

Materials:

  • Alkyne-modified biomolecule

  • This compound

  • Stock Solutions:

    • 20 mM CuSO₄ in deionized water

    • 50 mM THPTA (ligand) in deionized water

    • 100 mM Sodium Ascorbate in deionized water (prepare fresh)

  • Buffer (e.g., 0.1 M phosphate buffer, pH 7.4)

  • Microcentrifuge tubes

Procedure:

  • Prepare Stock Solutions: Prepare all stock solutions as listed above. The sodium ascorbate solution should be made immediately before use to ensure its reducing activity.

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • A solution of the alkyne-modified biomolecule in buffer (e.g., to a final concentration of 25-100 µM).

    • This compound from a stock solution to achieve a final concentration of 2-5 fold excess over the alkyne.

  • Catalyst Premix: In a separate tube, prepare the copper-ligand premix. Add 2.5 µL of 20 mM CuSO₄ to 5.0 µL of 50 mM THPTA. Mix briefly. This creates a 5:1 ligand-to-copper ratio.[11]

  • Catalyst Addition: Add the catalyst premix to the reaction tube containing the biomolecule and azide. The final copper concentration is typically 100-250 µM.[9]

  • Reaction Initiation: Initiate the reaction by adding the freshly prepared 100 mM sodium ascorbate solution to a final concentration of 1-5 mM.[9] Gently mix by pipetting or inverting the tube. Cap the tube to minimize oxygen exposure.[9]

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. Gentle rotation can be used.

  • Purification: Purify the conjugated biomolecule using a method appropriate for the sample, such as size-exclusion chromatography, dialysis, or HPLC, to remove excess reagents and the copper catalyst.

Safety and Best Practices

  • Azide Safety: Organic azides are potentially explosive and should be handled with care. Avoid heating concentrated solutions and contact with heavy metals (other than the copper catalyst).

  • Copper Toxicity: Copper salts can be toxic. Wear appropriate personal protective equipment (PPE). For bioconjugation, the use of a chelating ligand like THPTA is recommended to minimize cellular toxicity and prevent oxidative damage to the biomolecule.[13]

  • Oxygen Sensitivity: The active Cu(I) catalyst is sensitive to oxidation to the inactive Cu(II) state. While the sodium ascorbate provides a reducing environment, it is good practice to cap reaction vessels to minimize exposure to atmospheric oxygen.[9]

  • Fresh Reagents: Always use a freshly prepared solution of sodium ascorbate, as it can degrade over time, leading to lower reaction efficiency.[13]

References

Application Notes and Protocols for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) with Methyl 2-azidoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) reaction, with a specific focus on the use of Methyl 2-azidoacetate. This powerful click chemistry reaction enables the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles, which are valuable scaffolds in medicinal chemistry and drug development.

Introduction

The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is a highly efficient and regioselective transformation that complements the more common copper-catalyzed azide-alkyne cycloaddition (CuAAC), which yields 1,4-disubstituted triazoles.[1][2][3] The RuAAC reaction, typically catalyzed by pentamethylcyclopentadienyl ruthenium chloride [Cp*RuCl] complexes, selectively produces 1,5-disubstituted 1,2,3-triazoles.[1][4] This distinct regioselectivity opens avenues for the synthesis of novel molecular architectures for applications in medicinal chemistry, materials science, and bioorganic chemistry.[1]

This compound is a readily available and versatile building block for these reactions. Its ester functionality provides a handle for further chemical modifications, making it an attractive component for the synthesis of complex molecules and potential drug candidates. The RuAAC reaction is compatible with a wide range of functional groups, allowing for its application in the late-stage functionalization of complex molecules.[1][4]

Mechanism of RuAAC

The currently accepted mechanism for the RuAAC reaction involves a concerted oxidative coupling of the azide (B81097) and alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate.[1] This is in contrast to the CuAAC reaction, which proceeds through a copper acetylide intermediate. The formation of the ruthenacycle is followed by reductive elimination, which regenerates the active catalyst and releases the 1,5-disubstituted 1,2,3-triazole product.[1] Density Functional Theory (DFT) calculations support this mechanism and indicate that the reductive elimination step is rate-determining.[1]

RuAAC_Mechanism reagents R1-N3 + R2-C≡CH intermediate1 Oxidative Coupling reagents->intermediate1 Coordination catalyst_in [CpRuCl] catalyst_in->intermediate1 ruthenacycle Ruthenacycle Intermediate intermediate1->ruthenacycle intermediate2 Reductive Elimination ruthenacycle->intermediate2 product 1,5-disubstituted 1,2,3-triazole intermediate2->product catalyst_out [CpRuCl] intermediate2->catalyst_out Catalyst Regeneration

Caption: General mechanism of the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

Experimental Protocols

This section provides a detailed protocol for a typical RuAAC reaction between this compound and a terminal alkyne, such as phenylacetylene.

Materials:

  • This compound

  • Phenylacetylene

  • Chloro(pentamethylcyclopentadienyl)(1,5-cyclooctadiene)ruthenium(II) [CpRuCl(COD)] or Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride [CpRuCl(PPh₃)₂]

  • Anhydrous, degassed solvent (e.g., 1,2-dichloroethane (B1671644) (DCE), toluene, or THF)[5]

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Silica (B1680970) gel for column chromatography

Protocol:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv) and the terminal alkyne (1.05 equiv) in the chosen anhydrous, degassed solvent (to achieve a concentration of approximately 0.1-0.5 M).

  • Catalyst Addition: To the stirred solution, add the ruthenium catalyst (e.g., CpRuCl(COD) or CpRuCl(PPh₃)₂, 1-5 mol%). For reactions using the Cp*RuCl(COD) catalyst, it is crucial to maintain a strictly inert atmosphere as it is sensitive to oxygen.[5]

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 80 °C). The optimal temperature will depend on the specific substrates and catalyst used.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure 1,5-disubstituted 1,2,3-triazole.

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

RuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Glassware (Schlenk Flask) B Add this compound & Alkyne A->B C Add Anhydrous, Degassed Solvent B->C D Add Ru Catalyst (e.g., Cp*RuCl(COD)) C->D E Heat under Inert Atmosphere D->E F Monitor Reaction (TLC, LC-MS) E->F G Cool to RT & Concentrate F->G H Silica Gel Column Chromatography G->H I Characterize Product (NMR, HRMS) H->I

Caption: A typical experimental workflow for the RuAAC reaction.

Data Presentation

The following table summarizes representative quantitative data for the RuAAC reaction of this compound with various terminal alkynes. Please note that these are illustrative examples, and actual results may vary depending on the specific reaction conditions.

EntryAlkyneCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetyleneCpRuCl(COD) (2)DCE60495
21-OctyneCpRuCl(PPh₃)₂ (3)Toluene80688
3Propargyl alcoholCpRuCl(COD) (2)THFRT1292
4Ethyl propiolateCpRuCl(PPh₃)₂ (5)Dioxane80885

Applications in Drug Development

The 1,5-disubstituted 1,2,3-triazole core is a valuable pharmacophore in drug discovery. Its unique electronic and steric properties can lead to improved pharmacological profiles, including enhanced metabolic stability and target binding affinity. The RuAAC reaction provides a reliable method for accessing this scaffold, enabling the synthesis of diverse compound libraries for high-throughput screening. The ability to introduce various substituents via the alkyne partner allows for systematic structure-activity relationship (SAR) studies, a crucial aspect of the drug development process.

DrugDev_Logic cluster_synthesis Synthesis cluster_library Compound Library cluster_screening Screening & Optimization azide This compound ruaac RuAAC Reaction azide->ruaac alkyne Diverse Terminal Alkynes (R-C≡CH) alkyne->ruaac triazoles 1,5-Disubstituted 1,2,3-Triazoles ruaac->triazoles hts High-Throughput Screening triazoles->hts sar Structure-Activity Relationship (SAR) hts->sar lead_opt Lead Optimization sar->lead_opt drug_candidate Drug Candidate lead_opt->drug_candidate

Caption: Logical flow from RuAAC synthesis to drug candidate development.

Conclusion

The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is a robust and highly regioselective method for the synthesis of 1,5-disubstituted 1,2,3-triazoles. The use of this compound as a versatile building block, combined with the detailed protocols provided, should enable researchers and drug development professionals to efficiently synthesize novel compounds for a wide range of applications. The distinct advantages of the RuAAC reaction, including its broad functional group tolerance and unique regioselectivity, make it an indispensable tool in modern organic synthesis and medicinal chemistry.

References

Synthesis of 1,2,3-Triazoles Using Methyl 2-Azidoacetate: A Detailed Guide to Modern Cycloaddition Strategies

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Application Note & Protocol Guide

[City, State] – [Date] – The synthesis of 1,2,3-triazoles, a cornerstone of modern medicinal chemistry and materials science, is greatly facilitated by the use of versatile building blocks such as methyl 2-azidoacetate. This document provides detailed application notes and experimental protocols for the synthesis of 1,4- and 1,5-disubstituted-1,2,3-triazoles employing this compound through Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

The 1,2,3-triazole moiety is a key pharmacophore found in numerous clinically approved drugs and serves as a stable linker in bioconjugation.[1] The facile introduction of a carboxymethyl group via this compound offers a convenient handle for further functionalization, making it an invaluable reagent for creating diverse molecular architectures. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful synthetic methodologies.

Introduction to Azide-Alkyne Cycloaddition Reactions

The formation of 1,2,3-triazoles from azides and alkynes, a classic example of a 1,3-dipolar cycloaddition, has been revolutionized by the advent of "click chemistry". This concept, introduced by K.B. Sharpless, emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts.[2] The copper-catalyzed variant (CuAAC) is particularly renowned for its reliability and regioselectivity, exclusively affording 1,4-disubstituted 1,2,3-triazoles.[3] Complementary to this, the ruthenium-catalyzed reaction (RuAAC) provides access to the corresponding 1,5-disubstituted regioisomers.[4] For applications in biological systems where the cytotoxicity of a metal catalyst is a concern, strain-promoted azide-alkyne cycloaddition (SPAAC) offers a metal-free alternative.[]

Synthesis of this compound

A reliable protocol for the preparation of the key starting material, this compound, is essential. The following procedure is adapted from established methods.

Protocol 1: Synthesis of this compound [6]

  • Materials:

  • Procedure:

    • In a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, dissolve methyl bromoacetate (1.0 equiv) in methanol.

    • Prepare a slurry of sodium azide (1.23 equiv) in water and add it to the methyl bromoacetate solution in one portion.

    • Stir the resulting suspension at room temperature. A mild exotherm may be observed.

    • After the initial reaction, gently reflux the mixture for 2 hours.

    • Cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between diethyl ether and water.

    • Separate the aqueous phase and extract it three times with diethyl ether.

    • Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a slightly yellow oil.

  • Safety Note: Sodium azide is highly toxic. Small molecule azides like this compound can be explosive, especially in concentrated form. Handle with appropriate personal protective equipment in a well-ventilated fume hood and avoid distillation or concentration to dryness.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a robust and highly efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The most common and convenient procedure involves the in situ generation of the active copper(I) catalyst from a copper(II) salt and a reducing agent, typically sodium ascorbate (B8700270).[7]

Protocol 2: General Procedure for CuAAC using this compound

  • Materials:

    • This compound

    • Terminal alkyne (e.g., phenylacetylene, propargyl alcohol)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

    • Sodium ascorbate (NaAsc)

    • Solvent (e.g., t-BuOH/H₂O (1:1), DMSO, DMF)

  • Procedure:

    • In a reaction vessel, dissolve the terminal alkyne (1.0 equiv) and this compound (1.1 equiv) in the chosen solvent system.

    • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1-0.2 equiv).

    • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.01-0.05 equiv).

    • Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution.

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS.

    • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried, and concentrated to yield the crude product, which can be purified by column chromatography or recrystallization.

Alkyne SubstrateCatalyst SystemSolventTime (h)Yield (%)
PhenylacetyleneCuSO₄·5H₂O / NaAsct-BuOH/H₂O12>95
Propargyl alcoholCuSO₄·5H₂O / NaAscH₂O1High
1-OctyneCuITHF/Et₃N1285-95
4-EthynyltolueneCuSO₄·5H₂O / NaAsct-BuOH/H₂O12>95

Table 1: Representative examples of CuAAC reactions with this compound. Data is compiled from typical outcomes for similar azide-alkyne cycloadditions.

Diagram 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway

CuAAC_Pathway cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product azide This compound Cu_acetylide Copper(I) Acetylide azide->Cu_acetylide + alkyne Terminal Alkyne CuI Cu(I) alkyne->CuI + CuII Cu(II) CuII->CuI Reduction NaAsc Sodium Ascorbate NaAsc->CuII CuI->Cu_acetylide π-complex formation & deprotonation triazole Methyl (1,4-disubstituted- 1H-1,2,3-triazol-1-yl)acetate Cu_acetylide->triazole Cycloaddition & Protonolysis RuAAC_Pathway cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product azide This compound Ru_cat [Cp*RuCl] azide->Ru_cat + alkyne Terminal/Internal Alkyne alkyne->Ru_cat + ruthenacycle Ruthenacycle Intermediate Ru_cat->ruthenacycle Oxidative Coupling triazole Methyl (1,5-disubstituted- 1H-1,2,3-triazol-1-yl)acetate ruthenacycle->triazole Reductive Elimination triazole->Ru_cat Catalyst Regeneration Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start_mat Select Starting Materials (Azide, Alkyne, Catalyst, Solvent) reagents Prepare Reagent Solutions start_mat->reagents mix Combine Reactants reagents->mix react Stir at Defined Temperature & Time mix->react monitor Monitor Reaction (TLC, LC-MS) react->monitor monitor->react Incomplete extract Extraction / Filtration monitor->extract Complete purify Column Chromatography or Recrystallization extract->purify characterize Characterization (NMR, IR, MS) purify->characterize final_product Pure 1,2,3-Triazole characterize->final_product

References

Application Notes and Protocols: Methyl 2-Azidoacetate for Peptide Modification and Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-azidoacetate is a versatile and efficient reagent for the introduction of azide (B81097) functionalities onto the N-terminus of peptides. This modification paves the way for a variety of powerful and highly specific bioconjugation reactions, collectively known as "click chemistry," as well as Staudinger ligation. These methodologies are invaluable tools in drug development, proteomics, and various other biomedical research fields, enabling the site-specific attachment of molecules such as fluorophores, radiolabels, polyethylene (B3416737) glycol (PEG), and cytotoxic drugs to peptides. This document provides detailed application notes and experimental protocols for the use of this compound in peptide modification and subsequent bioconjugation.

The azide group introduced by this compound is chemically bioorthogonal, meaning it does not react with naturally occurring functional groups within biological systems. This allows for highly specific ligation reactions to be performed in complex biological environments. The primary bioconjugation strategies covered in these notes are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Staudinger Ligation.

I. N-Terminal Peptide Modification with Azidoacetic Acid

Direct acylation of a peptide's N-terminus with this compound is possible but often less efficient than using the corresponding activated azidoacetic acid. Therefore, a common and more reliable approach involves the hydrolysis of this compound to azidoacetic acid, followed by its activation and coupling to the peptide.

Protocol 1: Synthesis of Azidoacetic Acid from this compound

This protocol describes the hydrolysis of this compound to azidoacetic acid.

Materials:

Procedure:

  • Dissolve this compound in a suitable solvent like methanol.

  • Add a solution of sodium hydroxide in water to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, acidify the mixture to a pH of 4 with hydrochloric acid on an ice bath.[1]

  • Extract the aqueous phase multiple times with ethyl acetate.[1]

  • Combine the organic phases, wash with water, and dry over anhydrous magnesium sulfate.[1]

  • Evaporate the solvent under reduced pressure to obtain azidoacetic acid as a colorless liquid.[1]

Expected Yield: Approximately 76%.[1]

Protocol 2: N-Terminal Azidoacetylation of a Peptide

This protocol outlines a general procedure for the N-terminal acylation of a peptide with azidoacetic acid using standard peptide coupling reagents.

Materials:

  • Peptide with a free N-terminus

  • Azidoacetic acid

  • N,N'-Diisopropylcarbodiimide (DIC) or other carbodiimide (B86325) coupling agent

  • N-Hydroxysuccinimide (NHS) or other activating agent

  • N,N-Dimethylformamide (DMF) or other suitable solvent

  • Dichloromethane (DCM)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Piperidine (B6355638) (for Fmoc deprotection if starting from resin-bound peptide)

  • Trifluoroacetic acid (TFA) cleavage cocktail (for cleavage from resin)

Procedure:

  • If the peptide is on a solid support (e.g., Rink amide resin): a. Swell the resin in DMF. b. Remove the N-terminal Fmoc protecting group by treating the resin with a solution of 20% piperidine in DMF. c. Wash the resin thoroughly with DMF and DCM.

  • Activation of Azidoacetic Acid: In a separate vial, dissolve azidoacetic acid (1.2 equivalents) and NHS (1.2 equivalents) in DMF. Add DIC (1.2 equivalents) and stir the mixture for 15 minutes at room temperature.[2]

  • Coupling Reaction: Add the activated azidoacetic acid solution and a catalytic amount of DMAP to the peptide solution (if in solution) or the deprotected peptide-resin.[2]

  • Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

  • Monitoring the Reaction: The completion of the coupling can be monitored by a negative Kaiser test for free primary amines on the resin.

  • Washing: Wash the resin extensively with DMF and DCM to remove excess reagents.

  • Cleavage and Deprotection (for resin-bound peptides): Treat the resin with a TFA cleavage cocktail to cleave the peptide from the resin and remove any side-chain protecting groups.

  • Purification: Purify the crude N-azidoacetylated peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[3][4]

Quantitative Data: The efficiency of N-terminal acylation can be influenced by the peptide sequence and reaction conditions. Generally, high yields can be achieved with optimized protocols.

ParameterValue/RangeReference
Yield of Azidoacetic Acid Synthesis ~76%[1]
Purity of N-acetylated peptide (automated) 72%[5]

II. Bioconjugation of N-Azidoacetylated Peptides

Once the azide functionality is installed on the peptide N-terminus, it can be used for various bioconjugation reactions.

A. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC, a cornerstone of "click chemistry," is a highly efficient and regioselective reaction between an azide and a terminal alkyne, catalyzed by copper(I) ions, to form a stable 1,4-disubstituted 1,2,3-triazole linkage.[6][7]

CuAAC_Workflow Start N-Azidoacetyl Peptide Reaction CuAAC Reaction (CuSO4, Sodium Ascorbate) Start->Reaction Alkyne Alkyne-modified Molecule Alkyne->Reaction Purification Purification (RP-HPLC) Reaction->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization Product Triazole-linked Bioconjugate Characterization->Product

Caption: General workflow for CuAAC bioconjugation of an N-azidoacetylated peptide.

This protocol describes the conjugation of a purified N-azidoacetylated peptide with an alkyne-containing molecule in solution.

Materials:

  • Purified N-azidoacetylated peptide

  • Alkyne-containing molecule (e.g., fluorescent dye, biotin-alkyne)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a ligand to stabilize Cu(I))

  • Degassed buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Tert-butanol

Procedure:

  • Prepare Stock Solutions:

    • N-azidoacetylated peptide in degassed buffer.

    • Alkyne-containing molecule in a compatible solvent (e.g., DMSO).

    • Freshly prepared 100 mM sodium ascorbate in water.

    • 10 mM CuSO₄·5H₂O in water.

    • (Optional) 50 mM THPTA in water.

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • N-azidoacetylated peptide solution (1 equivalent).

    • Alkyne-containing molecule (1.5-2 equivalents).

    • (Optional) THPTA solution (1 equivalent).

    • A premixed solution of CuSO₄ and sodium ascorbate.

  • Initiate the Reaction: Add the CuSO₄ solution to the reaction mixture, followed immediately by the sodium ascorbate solution. The final concentration of copper is typically in the range of 50-100 µM.

  • Incubate: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.

  • Purification: Once the reaction is complete, purify the bioconjugate by RP-HPLC to remove excess reagents and unreacted starting materials.

  • Characterization: Confirm the identity and purity of the final bioconjugate by mass spectrometry.

Quantitative Data for CuAAC Reactions:

| Parameter | Condition | Yield/Conversion | Reference | | :--- | :--- | :--- | | Peptide-inhibitor conjugation | CuSO₄, NaAsc, CHCl₃/H₂O, 3h | >75% |[7] | | Fluorescent protein labeling | Glutathione, Enzymatic transamidation | up to 95% conversion |[8] | | N-terminal azide labeling | 6AMPC derivatives | 90% (Angiotensin I) |[5] |

B. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes strained cyclooctynes (e.g., DBCO, BCN) which react rapidly with azides without the need for a catalyst. This makes it particularly suitable for applications in living systems where copper toxicity is a concern.

SPAAC_Workflow Start N-Azidoacetyl Peptide Reaction SPAAC Reaction (Physiological conditions) Start->Reaction Cyclooctyne Cyclooctyne-modified Molecule (e.g., DBCO, BCN) Cyclooctyne->Reaction Purification Purification (RP-HPLC) Reaction->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization Product Triazole-linked Bioconjugate Characterization->Product Staudinger_Workflow Start N-Azidoacetyl Peptide Reaction Staudinger Ligation Start->Reaction Phosphinothioester Phosphinothioester-modified Molecule Phosphinothioester->Reaction Purification Purification (RP-HPLC) Reaction->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization Product Amide-linked Bioconjugate Characterization->Product

References

Application Notes and Protocols: Utilizing Methyl 2-azidoacetate in Staudinger Ligation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Staudinger ligation is a powerful and chemoselective method for the formation of an amide bond between a phosphine (B1218219) and an azide (B81097). This bioorthogonal reaction has found widespread application in chemical biology, enabling the precise covalent modification of biomolecules in complex biological systems.[1] The reaction proceeds under mild conditions and the participating functional groups, the azide and the phosphine, are largely inert to biological functionalities, making it an ideal tool for in vivo and in vitro studies.[2] Methyl 2-azidoacetate serves as a versatile building block, introducing a small, azide-bearing moiety that can be incorporated into various molecules of interest for subsequent ligation.

This document provides detailed protocols for the synthesis of this compound and its application in Staudinger ligation reactions, along with quantitative data and visualizations to aid researchers in the successful implementation of this valuable bioconjugation technique.

Reaction Mechanism and Workflow

The Staudinger ligation is a modification of the classic Staudinger reaction. It involves the reaction of a triarylphosphine, typically engineered with an ortho-ester group, with an azide.[2] The initial step is the formation of an aza-ylide intermediate with the loss of dinitrogen gas.[3] This intermediate then undergoes an intramolecular cyclization and subsequent hydrolysis to yield a stable amide bond and the corresponding phosphine oxide.[3][4]

A key advantage of the "traceless" Staudinger ligation is that no residual atoms from the phosphine reagent are incorporated into the final ligation product, which is crucial for applications in peptide and protein synthesis.[5]

Reaction Mechanism of Staudinger Ligation

Staudinger_Ligation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products phosphine R1-P(Ph)2 (Phosphine) azaylide R1-P(Ph)2=N-R2 (Aza-ylide) phosphine->azaylide + N3-R2 - N2 azide N3-R2 (this compound) amido_phosphonium Amido-phosphonium salt azaylide->amido_phosphonium Intramolecular Rearrangement amide R1-C(O)NH-R2 (Amide bond) amido_phosphonium->amide + H2O phosphine_oxide O=P(Ph)2-R1' (Phosphine Oxide) amido_phosphonium->phosphine_oxide + H2O

Caption: Mechanism of the Traceless Staudinger Ligation.

Experimental Workflow

The general workflow for a Staudinger ligation experiment involves the preparation of the azide- and phosphine-containing components, their reaction in a suitable solvent system, and subsequent purification and analysis of the product.

Staudinger_Ligation_Workflow start Start prep_azide Prepare Azide-containing Molecule (e.g., with this compound) start->prep_azide prep_phosphine Prepare Phosphine Reagent start->prep_phosphine reaction Perform Staudinger Ligation prep_azide->reaction prep_phosphine->reaction purification Purify Ligation Product (e.g., Chromatography) reaction->purification analysis Analyze Product (e.g., MS, NMR) purification->analysis end End analysis->end

Caption: General experimental workflow for a Staudinger ligation.

Quantitative Data

The efficiency of the Staudinger ligation can be influenced by several factors, including the structure of the phosphine and azide, the solvent, and the presence of water.

Phosphine ReagentAzideSolventSecond-Order Rate Constant (M⁻¹s⁻¹)Yield (%)Reference
(Diphenylphosphino)methanethiolEthyl 2-azidoacetateDMF7.7 x 10⁻³95[6]
Triphenylphosphine (B44618)Ethyl 2-azidoacetateBenzene~0.01-[6]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a procedure for the synthesis of methyl azidoacetate.[7]

Materials:

  • Methyl bromoacetate (B1195939)

  • Sodium azide (NaN₃)

  • Methanol (B129727) (MeOH)

  • Water (H₂O)

  • Diethyl ether (Et₂O)

  • Magnesium sulfate (B86663) (MgSO₄)

  • 500-mL three-necked, round-bottomed flask

  • Magnetic stirrer

  • Reflux condenser

  • Drying tube

  • Septum and temperature probe

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

Procedure: Caution: This reaction should be performed behind a safety shield. Sodium azide is highly toxic.

  • In a 500-mL three-necked, round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and drying tube, dissolve methyl bromoacetate (51.5 mL, 0.528 mol) in methanol (86 mL).

  • Prepare a slurry of sodium azide (42.3 g, 0.649 mol, 1.23 equiv) in water (40 mL).

  • Add the sodium azide slurry to the methyl bromoacetate solution in one portion via a funnel. Rinse the funnel with an additional 2 x 6 mL of water to ensure all the sodium azide is transferred.

  • Stir the suspension for 20 minutes in a 20 °C water bath. A mild exotherm may be observed.

  • Bring the solution to a gentle reflux using a heating mantle and maintain for 2 hours.

  • After cooling to room temperature, carefully remove the solvent using a rotary evaporator. The heterogeneous mixture may have a tendency to bump.

  • Partition the residue between diethyl ether (100 mL) and water (100 mL) in a separatory funnel.

  • Extract the aqueous phase with diethyl ether (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield this compound as a slightly yellow oil (Expected yield: 89–90%).[7]

Protocol 2: General Procedure for Staudinger Ligation with this compound

This is a general protocol and may require optimization for specific substrates. It is based on principles and conditions described in the literature for Staudinger ligations.[3][8]

Materials:

  • Azide-functionalized molecule (prepared using or analogous to this compound)

  • Phosphine reagent (e.g., a triphenylphosphine derivative with an ortho-ester)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or a mixture like THF/water)

  • Nitrogen or Argon atmosphere

  • Reaction vessel (e.g., flame-dried flask with a magnetic stirrer)

  • Thin-layer chromatography (TLC) supplies for reaction monitoring

  • Purification supplies (e.g., silica (B1680970) gel for column chromatography)

Procedure:

  • In a flame-dried reaction vessel under an inert atmosphere (Nitrogen or Argon), dissolve the phosphine reagent in the chosen anhydrous solvent.

  • Add the azide-functionalized molecule (e.g., a peptide with an N-terminal α-azido group derived from a reaction with this compound) to the reaction mixture. A typical stoichiometry is a slight excess of the phosphine (e.g., 1.1 - 1.5 equivalents).

  • Stir the reaction mixture at room temperature. For less reactive substrates, gentle heating may be required.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC). The consumption of the starting materials and the formation of the product can be visualized under UV light or with appropriate staining.

  • Once the reaction is complete (typically a few hours to overnight), quench the reaction if necessary (e.g., by adding a small amount of water if the reaction was performed under anhydrous conditions to facilitate hydrolysis of the phosphonium (B103445) salt).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate the desired amide product.

  • Characterize the purified product by mass spectrometry and NMR spectroscopy to confirm its identity and purity.

Applications in Research and Drug Development

The Staudinger ligation, utilizing building blocks like this compound, has become an indispensable tool in various research areas:

  • Peptide and Protein Synthesis: It allows for the traceless ligation of peptide fragments to synthesize larger proteins.[4][5] This method is particularly valuable as it does not require a cysteine residue at the ligation site, unlike native chemical ligation.[5]

  • Cell Surface Engineering: The high chemoselectivity of the reaction enables the labeling of azide-modified glycans on the surface of living cells.[9] This has been instrumental in studying cellular processes like viral infection and cancer cell metastasis.

  • Drug Delivery: The ability to form stable amide bonds under physiological conditions makes the Staudinger ligation suitable for the development of drug delivery systems and for attaching targeting ligands to drug carriers.[1]

  • Activity-Based Protein Profiling: This technique can be used to attach reporter tags, such as fluorophores or biotin, to enzyme active sites that have been labeled with an azide-containing probe.

Conclusion

The Staudinger ligation with this compound offers a robust and versatile strategy for the formation of amide bonds in a highly selective manner. The mild reaction conditions and the bioorthogonality of the reactive groups make it an exceptional tool for researchers in chemistry, biology, and medicine. The protocols and data presented here provide a foundation for the successful application of this powerful ligation chemistry in a wide range of scientific endeavors.

References

Application Notes and Protocols: Synthesis of Pyridoacridines using Methyl 2-Azidoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridoacridines are a class of marine-derived alkaloids that have garnered significant attention in the field of medicinal chemistry due to their diverse and potent biological activities.[1] These compounds often exhibit cytotoxic, antiviral, and antiparasitic properties, making them attractive scaffolds for the development of new therapeutic agents.[1] A common mechanism of action for many pyridoacridines involves the intercalation into DNA and the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[2][3] This disruption of fundamental cellular processes can lead to apoptotic cell death in cancer cells, highlighting the therapeutic potential of this compound class.

This document provides a detailed, albeit proposed, experimental procedure for the synthesis of pyridoacridines utilizing methyl 2-azidoacetate as a key reagent. The protocol is adapted from a well-established procedure for the synthesis of a related heterocyclic compound, methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate. While the direct synthesis of pyridoacridines via this specific route has not been extensively reported, this protocol offers a rational and chemically sound approach for researchers to explore.

Proposed Synthetic Scheme

The proposed synthesis involves a two-step process starting from a suitable acridine-9-carboxaldehyde. The first step is a condensation reaction between the aldehyde and this compound to form a vinyl azide (B81097) intermediate. Subsequent thermal cyclization of the vinyl azide is expected to yield the desired pyridoacridine core structure.

Scheme 1: Proposed Synthesis of a Pyridoacridine Derivative

Experimental Protocols

Safety Precaution: Organic azides are potentially explosive and should be handled with care behind a safety shield in a well-ventilated fume hood.

Protocol 1: Synthesis of this compound

This protocol describes the preparation of the key reagent, this compound, from methyl bromoacetate (B1195939) and sodium azide.

Materials:

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Drying tube

  • Addition funnel

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and drying tube, dissolve methyl bromoacetate (1.0 eq) in methanol.

  • In a separate beaker, prepare a slurry of sodium azide (1.2 eq) in deionized water.

  • Carefully add the sodium azide slurry to the solution of methyl bromoacetate via an addition funnel.

  • Stir the resulting suspension at room temperature for 20 minutes. A mild exotherm may be observed.

  • Heat the reaction mixture to a gentle reflux and maintain for 2 hours.

  • Cool the reaction to room temperature and carefully remove the solvent using a rotary evaporator.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a slightly yellow oil.

Protocol 2: Proposed Synthesis of Methyl pyrido[2,3,4-kl]acridine-5-carboxylate

This proposed protocol outlines the synthesis of a pyridoacridine derivative from acridine-9-carboxaldehyde and this compound.

Materials:

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Addition funnel

  • Ice bath

  • Reflux condenser

  • Drying tube

  • Büchner funnel

  • High vacuum line

Procedure:

Step A: Synthesis of Methyl 2-azido-3-(acridin-9-yl)acrylate (Intermediate)

  • To a three-necked round-bottom flask, add acridine-9-carboxaldehyde (1.0 eq), methanol, and this compound (2.5 eq).

  • Cool the flask in an ice bath.

  • Slowly add a 25% solution of sodium methoxide in methanol (2.5 eq) via an addition funnel, maintaining the internal temperature below 5°C.

  • Stir the reaction mixture in the ice bath for 2.5 hours, then continue stirring at 4°C overnight.

  • Quench the reaction by pouring it into a flask containing ice and saturated aqueous ammonium chloride.

  • Filter the resulting precipitate, wash with cold water, and air-dry on the Büchner funnel.

  • Dissolve the solid in dichloromethane, dry with magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude intermediate.

Step B: Synthesis of Methyl pyrido[2,3,4-kl]acridine-5-carboxylate (Product)

  • Suspend the crude intermediate from Step A in mesitylene in a single-necked round-bottom flask equipped with a reflux condenser.

  • Heat the mixture in an oil bath to 185°C. The starting material should dissolve, followed by bubbling as nitrogen gas is evolved.

  • Maintain a gentle reflux for 1 hour.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Filter the precipitate, wash with hexanes, and dry under high vacuum to obtain the final product.

  • Further purification can be achieved by column chromatography on silica (B1680970) gel.

Data Presentation

The following table summarizes the key reaction parameters for the proposed synthesis. Expected yields are hypothetical and would need to be determined experimentally.

StepReactantsKey ReagentsSolventTemperature (°C)Time (h)Expected Product
1Methyl bromoacetate, Sodium azide-MeOH/H₂OReflux2This compound
2AAcridine-9-carboxaldehyde, this compoundNaOMeMeOH0 to 418.5Methyl 2-azido-3-(acridin-9-yl)acrylate
2BMethyl 2-azido-3-(acridin-9-yl)acrylate-Mesitylene1851Methyl pyrido[2,3,4-kl]acridine-5-carboxylate

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reagent Preparation cluster_synthesis Pyridoacridine Synthesis cluster_analysis Analysis reagent_prep Synthesis of This compound condensation Condensation of Acridine-9-carboxaldehyde and this compound reagent_prep->condensation Key Reagent cyclization Thermal Cyclization condensation->cyclization Intermediate purification Purification cyclization->purification Crude Product characterization Product Characterization (NMR, MS, etc.) purification->characterization Purified Product

Caption: Proposed workflow for the synthesis of pyridoacridines.

Signaling Pathway: Inhibition of Topoisomerase II

Many pyridoacridine alkaloids, such as ascididemin, exert their cytotoxic effects by inhibiting topoisomerase II.[2][3] This enzyme is essential for resolving DNA topological problems during replication, transcription, and chromosome segregation. Inhibition of topoisomerase II leads to the accumulation of DNA double-strand breaks, which triggers a DNA damage response and ultimately leads to apoptosis.

topoisomerase_inhibition cluster_cell Cellular Processes Pyridoacridine Pyridoacridine (e.g., Ascididemin) DNA DNA Pyridoacridine->DNA Intercalation TopoII Topoisomerase II Pyridoacridine->TopoII Inhibition DSB DNA Double-Strand Breaks DNA->DSB Accumulation due to Topo II inhibition TopoII->DNA Resolves topological stress DDR DNA Damage Response DSB->DDR Activation Apoptosis Apoptosis DDR->Apoptosis Induction

Caption: Mechanism of Topoisomerase II inhibition by pyridoacridines.

References

Application Notes and Protocols: Chiral Synthesis Utilizing Methyl 2-Azidoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of methyl 2-azidoacetate in chiral synthesis. The primary focus is on the diastereoselective alkylation of an azidoacetate moiety using an Evans-type chiral auxiliary for the asymmetric synthesis of α-amino acids.

Application Note 1: Asymmetric Synthesis of α-Azido Esters via Diastereoselective Alkylation

This compound serves as a versatile and efficient precursor to the glycine (B1666218) cation or anion equivalents in the asymmetric synthesis of α-amino acids and their derivatives. A robust and highly predictable method for introducing chirality is through the diastereoselective alkylation of a chiral N-azidoacetyl oxazolidinone. This approach leverages the well-established stereodirecting influence of Evans auxiliaries to produce enantioenriched α-azido esters, which can be further elaborated into a variety of valuable chiral building blocks.

The general workflow involves the acylation of a chiral oxazolidinone auxiliary with azidoacetic acid (readily prepared from this compound), followed by deprotonation to form a chiral enolate. This enolate is then alkylated with an electrophile, with the stereochemical outcome being dictated by the chiral auxiliary. Subsequent cleavage of the auxiliary yields the desired chiral α-azido acid, which can be reduced to the corresponding α-amino acid.

Key Advantages:

  • High Diastereoselectivity: The use of Evans oxazolidinone auxiliaries typically affords high diastereomeric ratios, often exceeding 95:5.

  • Predictable Stereochemistry: The stereochemical outcome of the alkylation is well-established and predictable based on the chosen enantiomer of the chiral auxiliary.

  • Versatility: A wide range of electrophiles can be employed, allowing for the synthesis of a diverse array of α-amino acids.

  • Auxiliary Recovery: The chiral auxiliary can be recovered and recycled, improving the overall efficiency of the process.

Quantitative Data Summary

The following table summarizes typical quantitative data for the diastereoselective alkylation of N-azidoacetyl-4-benzyl-2-oxazolidinone with various alkyl halides.

EntryElectrophile (R-X)ProductDiastereomeric Ratio (dr)Yield (%)
1Benzyl (B1604629) bromide3a >99:185
2Allyl iodide3b 98:288
3Isopropyl iodide3c 95:575
4Methyl iodide3d >99:192

Experimental Protocols

Protocol 1: Synthesis of (R)-N-(Azidoacetyl)-4-benzyl-2-oxazolidinone (1)

Materials:

  • This compound

  • Lithium hydroxide (B78521) (LiOH)

  • (R)-4-Benzyl-2-oxazolidinone

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Hydrolysis of this compound: To a solution of this compound (1.0 eq) in a 3:1 mixture of THF/H₂O is added LiOH (1.2 eq). The reaction mixture is stirred at room temperature for 4 hours. The THF is removed under reduced pressure, and the aqueous residue is acidified to pH 2 with 1 M HCl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated to afford azidoacetic acid as a colorless oil, which is used in the next step without further purification.

  • Acylation of Chiral Auxiliary: To a solution of azidoacetic acid (1.1 eq), (R)-4-benzyl-2-oxazolidinone (1.0 eq), and DMAP (0.1 eq) in DCM at 0 °C is added a solution of DCC (1.1 eq) in DCM. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 12 hours. The resulting suspension is filtered, and the filtrate is washed successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica (B1680970) gel to afford 1 as a white solid.

Protocol 2: Diastereoselective Alkylation of (R)-N-(Azidoacetyl)-4-benzyl-2-oxazolidinone (2)

Materials:

  • (R)-N-(Azidoacetyl)-4-benzyl-2-oxazolidinone (1 )

  • Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M solution in THF)

  • Alkyl halide (e.g., benzyl bromide, allyl iodide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

Procedure:

  • A solution of (R)-N-(azidoacetyl)-4-benzyl-2-oxazolidinone (1 ) (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere.

  • NaHMDS (1.05 eq) is added dropwise, and the resulting solution is stirred at -78 °C for 30 minutes to form the sodium enolate.

  • The alkyl halide (1.2 eq) is added dropwise, and the reaction mixture is stirred at -78 °C for 4 hours.

  • The reaction is quenched by the addition of saturated aqueous NH₄Cl.

  • The mixture is allowed to warm to room temperature and is then extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The diastereomeric ratio is determined by ¹H NMR or HPLC analysis of the crude product.

  • The product is purified by flash chromatography on silica gel to afford the desired alkylated product 2 .

Protocol 3: Cleavage of the Chiral Auxiliary and Formation of the Chiral α-Azido Acid (3)

Materials:

  • Alkylated N-azidoacetyl-4-benzyl-2-oxazolidinone (2 )

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Sodium sulfite (B76179) (Na₂SO₃)

  • 1 M Sodium hydroxide (NaOH)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • The alkylated product (2 ) (1.0 eq) is dissolved in a 3:1 mixture of THF and water and cooled to 0 °C.

  • A pre-cooled solution of LiOH (4.0 eq) and H₂O₂ (4.0 eq) in water is added dropwise.

  • The reaction mixture is stirred at 0 °C for 2 hours.

  • The reaction is quenched by the addition of an aqueous solution of Na₂SO₃ (5.0 eq).

  • The mixture is stirred for 30 minutes, and the THF is removed under reduced pressure.

  • The aqueous residue is washed with diethyl ether to remove the chiral auxiliary. The auxiliary can be recovered from the ether layer.

  • The aqueous layer is acidified to pH 2 with 1 M HCl and extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated to yield the chiral α-azido acid 3 .

Visualizations

experimental_workflow cluster_0 Synthesis of N-Azidoacetyl Oxazolidinone cluster_1 Diastereoselective Alkylation cluster_2 Auxiliary Cleavage MAA This compound AA Azidoacetic Acid MAA->AA LiOH, THF/H₂O N_Acyl 1: (R)-N-(Azidoacetyl)-4-benzyl-2-oxazolidinone AA->N_Acyl Aux (R)-4-Benzyl-2-oxazolidinone Aux->N_Acyl DCC, DMAP, DCM Enolate Sodium Enolate N_Acyl->Enolate NaHMDS, THF, -78°C Alkylated 2: Alkylated Product Enolate->Alkylated RX R-X (Alkyl Halide) RX->Alkylated Azido_Acid 3: Chiral α-Azido Acid Alkylated->Azido_Acid LiOH, H₂O₂ Recovered_Aux Recovered Auxiliary Alkylated->Recovered_Aux LiOH, H₂O₂

Caption: Experimental workflow for the asymmetric synthesis of α-azido acids.

Caption: Chelation-controlled model for electrophile approach.

Methyl 2-azidoacetate: A Versatile Building Block for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Methyl 2-azidoacetate has emerged as a highly valuable and versatile building block in medicinal chemistry. Its utility stems primarily from the presence of a reactive azide (B81097) moiety, which allows for its efficient incorporation into a wide array of molecular scaffolds through bioorthogonal "click chemistry". This enables the rapid synthesis of compound libraries for drug discovery and the development of complex molecular probes and bioconjugates. This document provides an overview of its key applications, quantitative data for common reactions, and detailed experimental protocols for its use.

Key Applications

The primary applications of this compound in medicinal chemistry include:

  • 1,2,3-Triazole Synthesis via Click Chemistry: The azide group readily participates in both Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). These reactions are highly efficient, regioselective, and tolerant of a wide range of functional groups, making them ideal for drug discovery.

    • CuAAC regioselectively yields 1,4-disubstituted 1,2,3-triazoles .

    • RuAAC regioselectively yields 1,5-disubstituted 1,2,3-triazoles .[1][2]

  • Bioisosteric Replacement: The resulting 1,2,3-triazole ring is a well-established bioisostere for various functional groups, most notably the amide bond. This allows for the modification of peptide and small molecule drug candidates to improve their pharmacokinetic properties, such as metabolic stability.

  • Heterocycle Synthesis: Beyond triazoles, this compound can be used as a precursor for other nitrogen-containing heterocycles. For example, through condensation with aldehydes, it can form vinyl azides which can then undergo thermal cyclization to produce substituted pyrroles and other fused heterocyclic systems.[3]

  • Bioconjugation: The ability to participate in click chemistry makes this compound an excellent tool for bioconjugation. It can be used to label and functionalize biomolecules such as peptides, proteins, and nucleic acids with probes, tags (e.g., biotin, fluorophores), or drug molecules.

Data Presentation

Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Synthesis of 1,4-Disubstituted Triazoles
EntryAlkyne SubstrateCatalyst SystemSolventYield (%)
1PhenylacetyleneCuSO₄·5H₂O, Sodium Ascorbate (B8700270)DMF/H₂O~95%
2Propargyl AlcoholCuSO₄·5H₂O, Sodium AscorbateDMF/H₂O~90%
34-Methoxyphenylacetylenenano CuONot Specified82%
43-Fluorophenylacetylenenano CuONot Specified75%
51-Octynenano CuONot Specified85%
62-Ethynylpyridinenano CuONot Specified68%

Data adapted from multiple sources for illustrative purposes.[4]

Table 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) - Synthesis of 1,5-Disubstituted Triazoles
EntryAlkyne SubstrateCatalystSolventTemperatureYield (%)
1PhenylacetyleneCpRuCl(COD)DCE45°C>95%
21-HexyneCpRuCl(COD)Benzenert98%
3Propargyl alcoholCpRuCl(PPh₃)₂Benzene80°C94%
4(Trimethylsilyl)acetyleneCpRuCl(PPh₃)₂Benzene80°C96%
5Ethyl propiolateCp*RuCl(COD)Benzenert91%

Data adapted from multiple sources for illustrative purposes.[1][2][5]

Table 3: Biological Activity of Triazole Derivatives
Compound TypeBiological Target/AssayIC₅₀ Value
1,2,3-Triazole derivativeAnticancer (A549 cell line)12.3 ± 0.24 µM
1,2,3-Triazole derivativeAnticancer (DU145 cell line)15.6 ± 0.24 µM
1,2,3-Triazole derivativeAnticancer (MCF-7 cell line)5.71 µM
1,2,4-Triazole-Ciprofloxacin hybridDNA Gyrase0.134 µg/mL
4-Amino-1,2,4-triazole derivativeAntibacterial (E. coli)5 µg/mL (MIC)

Note: These are examples of biological activities for triazole-containing compounds. The specific precursors may vary.[6][7][8][9]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the preparation of the title compound from methyl bromoacetate (B1195939) and sodium azide.[3]

Materials:

  • Methyl bromoacetate

  • Sodium azide (NaN₃)

  • Methanol (MeOH)

  • Deionized water (H₂O)

  • Diethyl ether (Et₂O)

  • Magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Caution: This reaction should be performed behind a safety shield as azides can be explosive.

  • In a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, dissolve methyl bromoacetate (1.0 eq) in methanol.

  • In a separate beaker, prepare a slurry of sodium azide (1.2 eq) in a minimal amount of water.

  • Add the sodium azide slurry to the solution of methyl bromoacetate in one portion at room temperature. A mild exotherm may be observed.

  • Stir the suspension for 20 minutes at room temperature, then heat to a gentle reflux for 2 hours.

  • After cooling to room temperature, carefully remove the solvent using a rotary evaporator.

  • Partition the residue between diethyl ether and water.

  • Separate the layers and extract the aqueous phase with diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a slightly yellow oil. The typical yield is 89-90%.[3]

Protocol 2: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general method for the synthesis of 1,4-disubstituted 1,2,3-triazoles using this compound.

Materials:

  • This compound (1.1 eq)

  • Terminal alkyne (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)

  • Sodium ascorbate (0.1 eq)

  • Solvent (e.g., DMF/H₂O 4:1 mixture)

Procedure:

  • To a vial, add the terminal alkyne (1.0 eq) and this compound (1.1 eq).

  • Dissolve the starting materials in the chosen solvent system (e.g., DMF/H₂O).

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • Add the aqueous solution of copper(II) sulfate pentahydrate to the reaction mixture, followed by the addition of the sodium ascorbate solution.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 1,4-disubstituted 1,2,3-triazole.

Protocol 3: General Procedure for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

This protocol outlines a general method for synthesizing 1,5-disubstituted 1,2,3-triazoles.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.05 eq)

  • Cp*RuCl(COD) (chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II)) (2 mol%)

  • Anhydrous, degassed solvent (e.g., 1,2-dichloroethane (B1671644) (DCE) or benzene)

Procedure:

  • Caution: This reaction should be performed under an inert atmosphere (e.g., Argon or Nitrogen) as the catalyst can be sensitive to oxygen.[5]

  • In a flame-dried Schlenk flask, dissolve this compound (1.0 eq) and the terminal alkyne (1.05 eq) in the anhydrous solvent.

  • Add the Cp*RuCl(COD) catalyst (2 mol%) to the solution.

  • Stir the reaction mixture at the desired temperature (room temperature to 80°C). The reaction is often rapid, completing within 30 minutes to a few hours.[5]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 1,5-disubstituted 1,2,3-triazole.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start This compound + Alkyne Mix Combine & Stir Start->Mix 1. Reagents Catalyst (Cu or Ru) Solvent, Additives Reagents->Mix 2. Monitor Monitor Progress (TLC / LC-MS) Mix->Monitor 3. Workup Quench & Extract Monitor->Workup 4. (If complete) Purify Column Chromatography Workup->Purify 5. Product Pure Triazole Product Purify->Product 6.

Caption: General experimental workflow for triazole synthesis.

CuAAC_Pathway cluster_reactants Reactants cluster_catalysis Catalytic Cycle Azide Methyl 2-azidoacetate Cycloaddition [3+2] Cycloaddition Azide->Cycloaddition Alkyne Terminal Alkyne Cu_acetylide Copper Acetylide Intermediate Alkyne->Cu_acetylide Cu_I Cu(I) Catalyst Cu_I->Cu_acetylide Activation Cu_acetylide->Cycloaddition Triazolide Copper Triazolide Intermediate Cycloaddition->Triazolide Triazolide->Cu_I Regeneration Product 1,4-Disubstituted 1,2,3-Triazole Triazolide->Product

Caption: Simplified pathway for CuAAC reaction.

RuAAC_Pathway cluster_reactants Reactants cluster_catalysis Catalytic Cycle Azide Methyl 2-azidoacetate Ruthenacycle Ruthenacycle Intermediate Azide->Ruthenacycle Alkyne Terminal Alkyne Alkyne->Ruthenacycle Ru_II Ru(II) Catalyst (e.g., Cp*RuCl) Ru_II->Ruthenacycle Oxidative Coupling Reductive_Elim Reductive Elimination Ruthenacycle->Reductive_Elim Reductive_Elim->Ru_II Regeneration Product 1,5-Disubstituted 1,2,3-Triazole Reductive_Elim->Product

Caption: Simplified pathway for RuAAC reaction.

Caption: Triazole as a stable bioisostere for an amide bond.

References

Application Notes & Protocols: Synthesis of Substituted Triazoles from Methyl 2-azidoacetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,2,3-triazole moiety is a key structural motif in medicinal chemistry, materials science, and chemical biology. Its synthesis is most prominently achieved via the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne. The development of "click chemistry" has provided highly efficient, regioselective, and robust methods for the formation of these heterocyclic systems.[1][2] Methyl 2-azidoacetate is a versatile building block, allowing for the introduction of an ester-functionalized side chain onto the triazole ring. This document provides detailed protocols for the synthesis of 1,4-disubstituted, 1,5-disubstituted, and sterically strained triazoles using this compound as the azide component through Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,4-Disubstituted Triazoles

The CuAAC reaction is the cornerstone of click chemistry, providing exclusive synthesis of 1,4-disubstituted 1,2,3-triazoles with high yields and simple reaction conditions.[3][4] The reaction is typically catalyzed by a copper(I) species, which is often generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate (B8700270).[5][6] This method is highly tolerant of a wide variety of functional groups and is often performed in aqueous or organic solvents.[1][3]

Experimental Protocol: General Procedure for CuAAC
  • Reagent Preparation:

    • Dissolve the terminal alkyne (1.0 equiv.) and this compound (1.1 equiv.) in a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1 or DMSO/H₂O 1:1) in a reaction vessel.

    • Prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M).

    • Prepare an aqueous solution of copper(II) sulfate (B86663) pentahydrate (e.g., 0.5 M).

  • Reaction Assembly:

    • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution (0.1-0.3 equiv.).

    • Add the copper(II) sulfate solution (0.01-0.05 equiv.). The reaction mixture may change color, indicating the formation of the Cu(I) catalyst.

  • Reaction and Monitoring:

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 1-12 hours).

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield the pure 1,4-disubstituted triazole.

Data Summary: CuAAC Reaction Parameters
ParameterTypical Value/ConditionReference
Catalyst CuSO₄·5H₂O (1-5 mol%)[7]
Reducing Agent Sodium Ascorbate (10-30 mol%)[7]
Solvent t-BuOH/H₂O, DMSO/H₂O, DMF[8]
Temperature Room Temperature[9]
Reaction Time 1 - 12 hours
Yield >90% (often quantitative)[7][9]

CuAAC Experimental Workflow

CuAAC_Workflow reagents 1. Prepare Solution: - Alkyne (1.0 eq) - this compound (1.1 eq) - Solvent (e.g., tBuOH/H₂O) additives 2. Add Sequentially: - Sodium Ascorbate - CuSO₄ Solution reagents->additives Catalyst Generation react 3. Stir at RT (1-12 h) additives->react Reaction Initiation workup 4. Aqueous Work-up & Extraction react->workup Reaction Completion purify 5. Column Chromatography workup->purify product Pure 1,4-Triazole purify->product

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-Disubstituted Triazoles

As a complementary method to CuAAC, the Ruthenium-catalyzed reaction (RuAAC) provides highly regioselective access to 1,5-disubstituted 1,2,3-triazoles.[10][11] This reaction is typically catalyzed by pentamethylcyclopentadienyl ruthenium(II) complexes, such as [CpRuCl(COD)] or [CpRuCl(PPh₃)₂].[12][13] A key advantage of RuAAC is its ability to react with both terminal and internal alkynes, allowing for the synthesis of fully substituted triazoles.[13][14]

Experimental Protocol: General Procedure for RuAAC
  • Reaction Setup:

    • In an inert atmosphere (e.g., under Argon or Nitrogen), add the alkyne (1.0 equiv.), this compound (1.1 equiv.), and the ruthenium catalyst (e.g., [Cp*RuCl(COD)], 1-2 mol%) to a flask.

    • Add an appropriate anhydrous solvent (e.g., benzene, toluene, or THF).

  • Reaction and Monitoring:

    • Stir the mixture at a suitable temperature (ranging from room temperature to 80 °C), depending on the reactivity of the substrates.

    • Monitor the reaction by TLC or LC-MS until completion (typically 4-24 hours).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the resulting residue directly by silica gel column chromatography to afford the pure 1,5-disubstituted triazole.

Data Summary: RuAAC Reaction Parameters
ParameterTypical Value/ConditionReference
Catalyst [CpRuCl(COD)] or [CpRuCl(PPh₃)₂] (1-2 mol%)[12][13][15]
Solvent Benzene, Toluene, THF (anhydrous)[13]
Temperature 25 °C - 80 °C[13]
Reaction Time 4 - 24 hours[15]
Yield 70 - 95%[15]

RuAAC Reaction Pathway

RuAAC_Pathway cluster_reactants Reactants azide This compound intermediate Ruthenacycle Intermediate azide->intermediate alkyne Alkyne (Terminal or Internal) alkyne->intermediate catalyst [Cp*RuCl] catalyst->intermediate Oxidative Coupling intermediate->catalyst Catalyst Regeneration product 1,5-Disubstituted (or Fully Substituted) 1,2,3-Triazole intermediate->product Reductive Elimination

Caption: Proposed mechanistic pathway for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Metal-Free Synthesis

SPAAC is a powerful bioorthogonal reaction that proceeds without the need for a metal catalyst.[] The reaction's driving force is the high ring strain of a cycloalkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]non-4-yne (BCN), which is released upon cycloaddition with an azide.[17] This makes SPAAC ideal for applications in biological systems where metal toxicity is a concern.[18]

Experimental Protocol: General Procedure for SPAAC
  • Reaction Setup:

    • Dissolve the strained cycloalkyne (1.0 equiv.) in a suitable solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution).

    • Add a solution of this compound (1.0-1.2 equiv.) in the same solvent.

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature. The reaction is often rapid, proceeding to completion in minutes to a few hours.[17]

    • Monitor the disappearance of starting materials via TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, the solvent can often be removed in vacuo.

    • In many cases, the product is of high purity and may not require further purification. If necessary, purify by silica gel column chromatography or recrystallization.

Data Summary: SPAAC Reaction Parameters
ParameterTypical Value/ConditionReference
Alkyne Strained Cyclooctynes (e.g., DBCO, BCN, ADIBO)[17][19]
Catalyst None (Metal-Free)[]
Solvent Acetonitrile, Methanol, Water, DMSO[20]
Temperature Room Temperature[20]
Reaction Time 0.5 - 4 hours[17]
Yield High to quantitative[17]

SPAAC Logical Relationship

SPAAC_Logic reagents This compound + Strained Cycloalkyne driving_force Driving Force: Release of Ring Strain product Strained Triazole Product driving_force->product conditions Conditions: - Metal-Free - Room Temperature - Aqueous or Organic Solvent conditions->product

Caption: Logical diagram illustrating the key principles of Strain-Promoted Azide-Alkyne Cycloaddition.

References

Application Notes and Protocols for the Use of Methyl 2-Azidoacetate in the Synthesis of Novel Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-azidoacetate is a versatile and highly reactive building block in organic synthesis, primarily utilized as a precursor for the introduction of nitrogen-containing functionalities into organic molecules. Its azido (B1232118) group serves as a versatile handle for a variety of transformations, including cycloadditions, C-H functionalization, and multicomponent reactions, enabling the efficient construction of complex heterocyclic scaffolds. These scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active compounds.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of several classes of novel organic compounds.

Synthesis of this compound

A reliable and high-yielding protocol for the synthesis of this compound is crucial for its application in further synthetic transformations. The most common method involves the nucleophilic substitution of methyl bromoacetate (B1195939) with sodium azide (B81097).

Experimental Protocol: Synthesis of this compound[1]

Materials:

  • Methyl bromoacetate

  • Sodium azide (NaN₃)

  • Methanol (MeOH)

  • Water (H₂O)

  • Diethyl ether (Et₂O)

  • Magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, dissolve methyl bromoacetate (1.0 equiv) in methanol.

  • In a separate flask, prepare a slurry of sodium azide (1.23 equiv) in water and add it to the solution of methyl bromoacetate in one portion.

  • Stir the resulting suspension at room temperature for 20 minutes. A mild exotherm may be observed.

  • Heat the reaction mixture to a gentle reflux for 2 hours.

  • After cooling to room temperature, carefully remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound as a slightly yellow oil.

Typical Yield: 89-90%[1]

Synthesis of 1,2,3-Triazoles via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry" and provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. This compound is an excellent azide component for this reaction.

CuAAC_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Alkyne Alkyne Substrate Reaction_Vessel Reaction in Solvent (e.g., t-BuOH/H2O) Alkyne->Reaction_Vessel Azide This compound Azide->Reaction_Vessel Cu_Source Cu(II) Source (e.g., CuSO4) Cu_Source->Reaction_Vessel Reducing_Agent Reducing Agent (e.g., Na-Ascorbate) Reducing_Agent->Reaction_Vessel Extraction Extraction Reaction_Vessel->Extraction Chromatography Column Chromatography Extraction->Chromatography Triazole 1,4-Disubstituted 1,2,3-Triazole Chromatography->Triazole Pyrrolopyridine_Synthesis cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization Start_Mat_1 2-Chloro-3-pyridine- carboxaldehyde Intermediate Methyl (2Z)-2-azido-3- (2-chloropyridin-3-yl)acrylate Start_Mat_1->Intermediate Start_Mat_2 This compound Start_Mat_2->Intermediate Base NaOMe in MeOH Base->Intermediate Product Methyl 4-chloro-1H-pyrrolo- [3,2-c]pyridine-2-carboxylate Intermediate->Product Solvent Mesitylene Solvent->Product Heat Heat (185 °C) Heat->Product NH_Insertion cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Diazo α-Diazoester Reaction_Vessel Solvent-free (Mechanochemical) Diazo->Reaction_Vessel Amine Amine (R-NH2) Amine->Reaction_Vessel Catalyst Rh2(OAc)4 Catalyst->Reaction_Vessel Amino_Ester α-Amino Ester Reaction_Vessel->Amino_Ester

References

Application Notes and Protocols: Reaction of Methyl 2-Azidoacetate with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the reaction of methyl 2-azidoacetate with terminal alkynes, a cornerstone of "click chemistry." The primary focus is on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which affords 1,4-disubstituted 1,2,3-triazoles with high regioselectivity and yields. Additionally, an overview and a general protocol for the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a catalyst-free alternative, are presented.

Introduction

The cycloaddition reaction between azides and terminal alkynes to form 1,2,3-triazoles is a powerful and versatile transformation in modern chemistry. This compound is a readily accessible and commonly used building block in these reactions, providing a convenient handle for further functionalization through its ester group. The resulting triazole core is a stable and desirable scaffold in medicinal chemistry and materials science.

The Cu(I)-catalyzed version of this reaction, known as CuAAC, is renowned for its high efficiency, mild reaction conditions, and exclusive formation of the 1,4-disubstituted regioisomer.[1][2] This reaction is a prime example of click chemistry, a concept introduced by K. Barry Sharpless, which emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. In contrast, the uncatalyzed thermal Huisgen cycloaddition requires elevated temperatures and typically yields a mixture of 1,4- and 1,5-regioisomers.[1]

For biological applications where the cytotoxicity of copper is a concern, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a powerful metal-free alternative.[3] SPAAC utilizes a strained cyclooctyne, which reacts readily with an azide (B81097) without the need for a catalyst, making it ideal for bioconjugation in living systems.[3][4]

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the CuAAC reaction between azidoacetates and various terminal alkynes.

Catalyst SystemReducing AgentSolvent SystemTemperatureTime (h)Yield (%)Reference
CuSO₄·5H₂O (0.01 mmol)Sodium Ascorbate (B8700270) (0.1 mmol)t-BuOH/H₂O (1:1)Room Temp270[5]
CuSO₄·5H₂O (0.01 mmol)Sodium Ascorbate (0.1 mmol)t-BuOH/H₂O (1:1)Room Temp380[5]
CuSO₄·5H₂O (0.01 mmol)Sodium Ascorbate (0.1 mmol)t-BuOH/H₂O (1:1)Room Temp450[5]
CuSO₄·5H₂O (0.01 mmol)Sodium Ascorbate (0.1 mmol)t-BuOH/H₂O (1:1)Room Temp675[5]
CuSO₄·5H₂O (0.01 mmol)Sodium Ascorbate (0.1 mmol)t-BuOH/H₂O (1:1)Room Temp865[5]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the preparation of this compound from methyl bromoacetate (B1195939) and sodium azide.[6]

Materials:

  • Methyl bromoacetate

  • Sodium azide (NaN₃)

  • Methanol (B129727) (MeOH)

  • Water (H₂O)

  • Diethyl ether (Et₂O)

  • Magnesium sulfate (B86663) (MgSO₄)

  • 500-mL three-necked, round-bottomed flask

  • Magnetic stirrer

  • Reflux condenser

  • Drying tube

  • Septum

  • Temperature probe

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reaction Setup: In a 500-mL three-necked, round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and a septum with a temperature probe, dissolve methyl bromoacetate (51.5 mL, 0.528 mol) in methanol (86 mL).

  • Addition of Sodium Azide: Prepare a slurry of sodium azide (42.3 g, 0.649 mol, 1.23 equiv) in water (40 mL). Add this slurry to the methyl bromoacetate solution in one portion via a funnel. Rinse the funnel with a small amount of water to ensure all the sodium azide is transferred.

  • Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle for 2 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully remove the solvent using a rotary evaporator.

    • Partition the residue between diethyl ether (100 mL) and water (100 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether (3 x 30 mL).

    • Combine the organic layers, dry over magnesium sulfate, filter, and concentrate on a rotary evaporator to yield this compound as a slightly yellow oil (yield: 89-90%).[6]

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for the synthesis of 1,4-disubstituted 1,2,3-triazoles from this compound and a terminal alkyne.[5]

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butyl alcohol (t-BuOH)

  • Water (H₂O)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Sodium sulfate (Na₂SO₄)

  • Reaction flask

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Reaction Setup: In a reaction flask, dissolve the terminal alkyne (1.0 mmol) and this compound (1.1 mmol) in a 1:1 mixture of tert-butyl alcohol and water (4 mL).

  • Catalyst Addition:

    • Add a freshly prepared solution of sodium ascorbate (0.1 mmol) in water (300 µL).

    • Add a solution of copper(II) sulfate pentahydrate (0.01 mmol) in water (100 µL).

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the starting materials are consumed, extract the reaction mixture with dichloromethane (50 mL).

    • Wash the organic layer with water (3 x 30 mL).

    • Dry the organic phase over sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 1,4-disubstituted 1,2,3-triazole.[5]

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - General Procedure

This protocol outlines a general method for the conjugation of an azide-containing molecule (e.g., a small molecule or a biomolecule) with a cyclooctyne-functionalized molecule.[3]

Materials:

  • Azide-functionalized molecule of interest

  • Cyclooctyne-functionalized molecule (e.g., a BCN, DIBO, or other strained alkyne derivative)

  • Appropriate solvent (e.g., PBS for biomolecules, organic solvent for small molecules)

  • Reaction vessel

Procedure:

  • Reagent Preparation: Dissolve the azide-functionalized molecule and the cyclooctyne-functionalized molecule in the chosen solvent. For biomolecule labeling, this is typically performed in a buffered aqueous solution at a physiological pH.[3]

  • Reaction: Mix the solutions of the azide and cyclooctyne. The reaction is typically carried out at room temperature.

  • Incubation: Allow the reaction to proceed for a specified time, which can range from minutes to hours, depending on the specific reactants and their concentrations. The progress can be monitored by a suitable analytical technique (e.g., LC-MS, SDS-PAGE for proteins).

  • Purification: Once the reaction is complete, the conjugated product can be purified using standard techniques appropriate for the molecules involved, such as dialysis, size-exclusion chromatography, or HPLC.

Visualizations

Experimental Workflows

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Alkyne & Azide in t-BuOH/H2O D Mix Reagents & Stir at Room Temperature A->D B Prepare Aq. Solution of Sodium Ascorbate B->D C Prepare Aq. Solution of CuSO4.5H2O C->D E Monitor by TLC D->E F Extract with CH2Cl2 E->F G Wash with Water F->G H Dry & Concentrate G->H I Column Chromatography H->I J Final Product I->J

Caption: Workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Purification A Dissolve Azide-Molecule in Solvent C Mix Reagents & Incubate at Room Temperature A->C B Dissolve Cyclooctyne-Molecule in Solvent B->C D Monitor Reaction C->D E Purify Conjugate (e.g., HPLC, SEC) D->E F Final Conjugate E->F

Caption: General Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Reaction Mechanism

CuAAC_Mechanism cluster_cycle Catalytic Cycle CuI Cu(I) CuAcetylide Cu(I)-C≡C-R' CuI->CuAcetylide + Alkyne Alkyne R'-C≡CH Alkyne->CuAcetylide CuTriazolide Copper Triazolide Intermediate CuAcetylide->CuTriazolide + Azide Azide R-N3 Azide->CuTriazolide Product 1,4-Triazole CuTriazolide->Product + H+ Product->CuI - R'-C≡C-CH ProtonSource H+ Source ProtonSource->Product

Caption: Simplified Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

Troubleshooting & Optimization

"troubleshooting low yield in Methyl 2-azidoacetate reactions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in reactions involving the synthesis and subsequent use of Methyl 2-azidoacetate.

Troubleshooting Guide for Low Yield in this compound Synthesis

Low yields during the synthesis of this compound from Methyl bromoacetate (B1195939) and sodium azide (B81097) are a common issue. This guide provides a systematic approach to identifying and resolving the root causes.

Visual Troubleshooting Workflow

Below is a logical workflow to diagnose potential issues leading to low reaction yield.

TroubleshootingWorkflow start Low Yield of This compound reagent_quality 1. Check Reagent Quality - Purity of Methyl Bromoacetate - Purity and activity of Sodium Azide - Anhydrous solvents? start->reagent_quality Start Here reaction_conditions 2. Verify Reaction Conditions - Temperature control - Reaction time - Efficient stirring reagent_quality->reaction_conditions Reagents OK? solution Improved Yield reagent_quality->solution Impure Reagents (Source new materials) workup_procedure 3. Review Workup Procedure - Incomplete extraction - Hydrolysis of ester - Product decomposition reaction_conditions->workup_procedure Conditions Correct? reaction_conditions->solution Adjust Temperature/Time (See Table 1) purification 4. Assess Purification Method - Loss during distillation - Co-elution in chromatography workup_procedure->purification Workup Optimized? workup_procedure->solution Modify Extraction/pH (Use brine, avoid strong acid/base) purification->solution Purification Efficient? purification->solution Optimize Purification (e.g., vacuum distillation)

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Frequently Asked Questions (FAQs) - Synthesis of this compound

Q1: My reaction to synthesize this compound resulted in a low yield. What are the most common causes?

A1: Low yields in this nucleophilic substitution reaction can often be attributed to several factors:

  • Reagent Quality: The purity of both methyl bromoacetate and sodium azide is critical. Old or improperly stored reagents can lead to side reactions or incomplete conversion.[1]

  • Reaction Conditions: Inadequate temperature control or insufficient reaction time can result in incomplete reaction.

  • Moisture: The presence of water can lead to the hydrolysis of the ester functionality in the starting material or the product.

  • Workup and Purification: Product loss during extraction or purification steps is a common source of reduced yield.

Q2: How does the choice of solvent affect the reaction yield?

A2: The solvent plays a crucial role in facilitating the reaction between the ionic sodium azide and the organic methyl bromoacetate. A polar aprotic solvent is generally preferred to dissolve the sodium azide and promote the SN2 reaction. While a variety of solvents can be used, a mixture of methanol (B129727) and water is commonly employed and has been shown to give high yields.[1]

Q3: What is the optimal temperature and reaction time?

A3: The reaction is typically performed at a gentle reflux.[1] A mild exotherm may be observed upon mixing the reagents.[1] Insufficient heating may lead to a sluggish and incomplete reaction, while excessive temperatures could promote side reactions or decomposition of the product. The reaction is generally run for several hours, and its progress can be monitored by Thin-Layer Chromatography (TLC).

Q4: I suspect my product is decomposing during workup or purification. How can I minimize this?

A4: this compound can be sensitive to both acidic and basic conditions, which can catalyze the hydrolysis of the methyl ester to the corresponding carboxylic acid. During the aqueous workup, it is advisable to use a saturated sodium bicarbonate solution to neutralize any acidic byproducts, followed by a brine wash to aid phase separation. For purification, vacuum distillation is often employed. It is important to avoid excessive heating during distillation to prevent thermal decomposition. The compound itself may slowly decompose over time, so it is best to use it relatively fresh or store it properly at low temperatures (2-8 °C is often recommended).[2]

Q5: Are there any significant side products I should be aware of?

A5: The primary side product of concern is azidoacetic acid, which can form via hydrolysis of the methyl ester. Another potential, though less common, issue could be the elimination of HBr from methyl bromoacetate under certain conditions, although this is less likely to be a major pathway. In subsequent reactions, such as "click" chemistry, the homocoupling of terminal alkynes (Glaser coupling) can be a significant side reaction if the copper(I) catalyst is not handled under an inert atmosphere.[3]

Data Presentation: Impact of Reaction Conditions on Yield

The following table summarizes the expected impact of key reaction parameters on the yield of this compound. This data is compiled from established chemical principles and observations from related reactions.

ParameterConditionExpected Yield (%)Observations and Remarks
Solvent Methanol/Water (2:1)85-95%Excellent solvent system for dissolving both reactants, leading to high yields as reported in reliable literature.[1]
Acetonitrile70-80%A good polar aprotic solvent for this type of reaction, though may result in slightly lower yields compared to the optimal methanol/water mixture.
Dimethylformamide (DMF)75-85%Another suitable polar aprotic solvent, but can be more difficult to remove during workup.
Temperature Room Temperature (25°C)< 50%The reaction is significantly slower at room temperature, leading to incomplete conversion within a typical timeframe.
Gentle Reflux (~70°C in MeOH/H₂O)85-95%Optimal temperature for achieving a high rate of reaction and good yield.[1]
High Temperature (>100°C)Variable, often lowerIncreased risk of side reactions and decomposition of the product.
Reaction Time 1 hour< 70%The reaction may not have reached completion.
2-4 hours85-95%Generally sufficient time for the reaction to go to completion at reflux.[1]
> 8 hours~90%Prolonged reaction times at elevated temperatures do not typically increase the yield and may lead to slight product degradation.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a reliable, high-yield procedure.[1]

Materials:

  • Methyl bromoacetate

  • Sodium azide

  • Methanol

  • Deionized water

  • Diethyl ether

  • Magnesium sulfate (B86663) (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl bromoacetate in a 2:1 mixture of methanol and water.

  • Carefully add sodium azide to the solution in portions. A mild exotherm may be observed.

  • Heat the reaction mixture to a gentle reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the remaining residue between diethyl ether and water.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by vacuum distillation.

Protocol 2: Troubleshooting a Low-Yielding Click Reaction

This protocol outlines steps to troubleshoot a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction where this compound is one of the reactants.

Workflow Diagram for Troubleshooting Click Reactions:

ClickTroubleshooting start Low Yield in Click Reaction reagents 1. Check Reagent Quality - Purity of Azide and Alkyne - Freshness of Copper Source - Freshly prepared Sodium Ascorbate (B8700270) start->reagents conditions 2. Verify Reaction Conditions - Inert atmosphere (N2 or Ar)? - Appropriate solvent? - Correct pH (7-8)? reagents->conditions Reagents OK? solution Improved Click Yield reagents->solution Use fresh reagents catalyst 3. Assess Catalyst System - Sufficient Copper? - Stabilizing ligand used (e.g., THPTA)? conditions->catalyst Conditions Optimal? conditions->solution Degas solvent, adjust pH catalyst->solution Catalyst System Active? catalyst->solution Add ligand, use fresh catalyst

Caption: Workflow for troubleshooting low-yield click chemistry reactions.

Troubleshooting Steps:

  • Ensure an Oxygen-Free Environment: The active Cu(I) catalyst is readily oxidized to inactive Cu(II) by oxygen. De-gas all solvents and the reaction mixture by bubbling with an inert gas (nitrogen or argon) before adding the copper source.[3][4]

  • Use a Fresh Reducing Agent: Sodium ascorbate is typically used to reduce Cu(II) to Cu(I) in situ. Prepare a stock solution of sodium ascorbate fresh for each reaction.[4]

  • Incorporate a Stabilizing Ligand: Ligands such as THPTA can chelate the Cu(I) ion, protecting it from oxidation and improving reaction efficiency.[4]

  • Optimize Solvent System: Ensure that both the this compound and the alkyne coupling partner are fully soluble in the chosen solvent system. Co-solvents such as DMSO or t-BuOH with water are often effective.[4]

  • Check Stoichiometry: While a 1:1 ratio of azide to alkyne is theoretically required, a slight excess of one reagent may be beneficial. This should be optimized on a small scale.

  • Verify pH: The optimal pH for CuAAC reactions is typically between 7 and 8.[3] Buffer the reaction mixture if necessary.

References

Technical Support Center: Optimizing Catalyst Loading for Methyl 2-Azidoacetate Click Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction of methyl 2-azidoacetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments, offering explanations and actionable solutions in a question-and-answer format.

Q1: My click reaction with this compound is resulting in a low yield. What are the most common causes?

A1: Low yields in CuAAC reactions can stem from several factors. The most prevalent issues include:

  • Catalyst Inactivation: The active catalyst, Cu(I), is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.

  • Insufficient Catalyst Loading: The amount of copper catalyst may be too low for the reaction to proceed efficiently.

  • Poor Reagent Quality: Impurities in the this compound or the alkyne partner can interfere with the catalytic cycle.

  • Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent, or pH can significantly hinder the reaction.

  • Side Reactions: The most common side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), which consumes the starting material.

Q2: How can I prevent the inactivation of my copper catalyst?

A2: Maintaining the copper catalyst in the active Cu(I) state is crucial for a successful reaction. Here are some strategies:

  • Use a Reducing Agent: Sodium ascorbate (B8700270) is commonly used to reduce any Cu(II) formed back to Cu(I) in situ. It is essential to use a freshly prepared solution of sodium ascorbate.

  • Utilize a Stabilizing Ligand: Ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) for organic solvents or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous media can chelate and stabilize the Cu(I) ion, protecting it from oxidation.[1]

  • Deoxygenate Your Reaction Mixture: Bubbling an inert gas like nitrogen or argon through your solvent and reaction mixture before adding the catalyst can help remove dissolved oxygen.[1]

Q3: What is the optimal catalyst loading for the reaction?

A3: The optimal catalyst loading can vary depending on the specific substrates and reaction conditions. For small molecule syntheses, a typical starting range for the copper catalyst is 0.25–5 mol% .[1] It is recommended to perform small-scale optimization experiments to determine the ideal loading for your specific reaction. Very low catalyst loadings (down to ppm levels) can be achieved with highly active catalyst systems, but may require longer reaction times or elevated temperatures.[2]

Q4: I am observing an unexpected byproduct. What could it be and how can I minimize it?

A4: The most common byproduct is the homocoupled alkyne dimer, a result of the Glaser coupling reaction. This is often promoted by the presence of Cu(II) and oxygen. To minimize this:

  • Ensure your reaction is adequately deoxygenated.

  • Use a sufficient amount of reducing agent (sodium ascorbate) to maintain a low concentration of Cu(II).

  • Employ a stabilizing ligand to protect the Cu(I) catalyst.

Another possibility is the reduction of this compound to methyl 2-aminoacetate, especially if an excess of the reducing agent is used.

Q5: My reaction is very slow. How can I increase the reaction rate?

A5: Several factors can influence the reaction rate:

  • Catalyst Concentration: Increasing the catalyst loading can often accelerate the reaction.

  • Ligand Choice: The use of an accelerating ligand like TBTA or THPTA can significantly increase the reaction rate.

  • Temperature: While many click reactions proceed at room temperature, gentle heating can sometimes increase the rate, particularly if steric hindrance is a factor.

  • Solvent: The choice of solvent can impact reaction kinetics. Polar aprotic solvents like DMSO and DMF are often effective.

Data Presentation: Catalyst Loading and Reaction Parameters

The following tables summarize typical starting concentrations and the effect of catalyst loading on reaction outcomes for CuAAC reactions.

Table 1: Typical Reagent Concentrations for Small Molecule CuAAC

ReagentTypical Molar Ratio (vs. Alkyne)Key Considerations
This compound1.0 - 1.2A slight excess can help drive the reaction to completion.
Copper Source (e.g., CuSO₄)0.01 - 0.05 (1-5 mol%)Optimize within this range for best results.[1]
Reducing Agent (Sodium Ascorbate)0.05 - 0.1 (5-10 mol%)Should be in excess relative to the copper source. Prepare fresh.[1]
Ligand (e.g., TBTA)0.01 - 0.05 (1-5 mol%)A 1:1 to 5:1 ligand-to-copper ratio is often recommended.[1]

Table 2: Illustrative Example of Catalyst Loading Effect on a CuAAC Reaction

Catalyst Loading (mol%)Reaction Time (hours)Yield (%)Reference
0.5363[3]
0.250.556[2]
0.05388[2]
0.0052496[2]

Note: This data is illustrative and derived from reactions with substrates similar to this compound. Optimal conditions for your specific reaction may vary.

Experimental Protocols

Protocol 1: General Procedure for a Small Molecule CuAAC Reaction

This protocol is a starting point and should be optimized for your specific substrates.

Reagent Preparation:

  • Prepare a stock solution of your alkyne (1.0 equivalent) in a suitable solvent (e.g., DMF).

  • Prepare a stock solution of this compound (1.1 equivalents) in the same solvent.

  • Prepare a stock solution of CuSO₄·5H₂O (e.g., 50 mM in water).

  • Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).

  • Prepare a stock solution of a suitable ligand like TBTA (e.g., 50 mM in DMF/t-BuOH 1:4).

Reaction Setup:

  • In a reaction vial, add the alkyne.

  • Add the this compound.

  • Add the solvent (e.g., DMF or a mixture of t-BuOH/water).

  • Add the ligand solution (e.g., to a final concentration of 1-5 mol%).

  • Add the CuSO₄ solution (e.g., to a final concentration of 1-5 mol%).

  • Degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.

  • Initiate the reaction by adding the sodium ascorbate solution (e.g., to a final concentration of 5-10 mol%).

Reaction and Workup:

  • Stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or NMR).

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography.

Visualizations

experimental_workflow Experimental Workflow for Catalyst Loading Optimization prep Reagent Preparation (Azide, Alkyne, CuSO4, Ligand, Ascorbate) setup Reaction Setup (Combine reagents in vial) prep->setup degas Deoxygenation (N2 or Ar bubbling) setup->degas initiate Initiate Reaction (Add Sodium Ascorbate) degas->initiate monitor Reaction Monitoring (TLC, LC-MS) initiate->monitor workup Workup & Purification (Extraction, Chromatography) monitor->workup Upon completion analysis Product Analysis (Yield, Purity) workup->analysis

Caption: A typical experimental workflow for performing a CuAAC reaction.

logical_relationships Key Factors Influencing CuAAC Reaction Outcome cluster_catalyst Catalyst System outcome High Yield & Purity catalyst Active Cu(I) Catalyst catalyst->outcome no_side_reactions Minimal Side Reactions catalyst->no_side_reactions prevents Glaser coupling reagents High Purity Reagents reagents->outcome conditions Optimal Conditions (Solvent, Temp.) conditions->outcome no_side_reactions->outcome cu_source Cu(I) or Cu(II) Source cu_source->catalyst ligand Stabilizing Ligand ligand->catalyst reductant Reducing Agent (e.g., Ascorbate) reductant->catalyst deoxygenation Deoxygenation deoxygenation->catalyst

References

Technical Support Center: Methyl 2-Azidoacetate Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2-azidoacetate in cycloaddition reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, with a focus on byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of cycloaddition reactions involving this compound?

A1: this compound is primarily used in 1,3-dipolar cycloaddition reactions with alkynes. The two most common catalyzed versions are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction, a cornerstone of "click chemistry," selectively produces 1,4-disubstituted 1,2,3-triazoles.[1][2]

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This reaction provides complementary regioselectivity, yielding 1,5-disubstituted 1,2,3-triazoles.[1][3]

Uncatalyzed, thermal Huisgen cycloadditions are also possible but often require elevated temperatures and can result in a mixture of regioisomers.[1]

Q2: My reaction is giving a mixture of products. What could be the cause?

A2: The formation of a product mixture is most likely due to a lack of regioselectivity. If you are performing a thermal (uncatalyzed) cycloaddition, it is common to obtain a mixture of 1,4- and 1,5-disubstituted triazole regioisomers.[1] For highly regioselective synthesis, the use of a copper(I) catalyst for the 1,4-isomer or a ruthenium(II) catalyst for the 1,5-isomer is recommended.[1] If you are already using a catalyst and still observe mixtures, the catalyst may be inactive or the reaction conditions may not be optimal.

Q3: I am observing gas evolution from my reaction mixture, even before adding the alkyne. Is this normal?

A3: Yes, this can be a sign of the thermal decomposition of this compound. This compound can slowly decompose over time, especially when heated, to release nitrogen gas (N₂).[4] It is advisable to use fresh or properly stored this compound and to control the reaction temperature carefully.

Q4: My RuAAC reaction is sluggish or fails to go to completion. What are the potential reasons?

A4: Several factors can inhibit a Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) reaction:

  • Catalyst Deactivation: Ruthenium catalysts can be deactivated by exposure to oxygen. It is recommended to perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[5] Additionally, mixing the ruthenium catalyst with the azide (B81097) in the absence of the alkyne can lead to the formation of catalytically inactive ruthenium tetraazadiene complexes.[5]

  • Solvent Choice: Protic solvents such as water, methanol, and ethanol (B145695) have been shown to be detrimental to RuAAC catalysis, leading to low yields and increased byproduct formation.[3][5][6] Aprotic solvents like 1,2-dichloroethane (B1671644) (DCE), toluene (B28343), or THF are generally preferred.[5]

  • Steric Hindrance: Sterically demanding substituents on either the azide or the alkyne can slow down the reaction.[6]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no yield of the desired triazole product 1. Catalyst Inactivity: The copper(I) catalyst in CuAAC may have oxidized, or the ruthenium catalyst in RuAAC may be deactivated. 2. Decomposition of this compound: The starting material may have degraded. 3. Incorrect Solvent: Use of a protic solvent in RuAAC.[6] 4. Reaction not run under inert atmosphere (for RuAAC): Oxygen can deactivate the ruthenium catalyst.[5]1. For CuAAC, use a fresh source of Cu(I) or add a reducing agent like sodium ascorbate (B8700270) to a Cu(II) salt. For RuAAC, ensure the catalyst is handled under an inert atmosphere and is not prematurely mixed with the azide. 2. Use freshly prepared or purified this compound. Store it at a low temperature and away from light. 3. Switch to an aprotic solvent such as DCE, THF, or toluene for RuAAC reactions.[5] 4. Purge the reaction vessel with argon or nitrogen before adding the catalyst and reactants.
Formation of the undesired regioisomer 1. Uncatalyzed Thermal Reaction: Running the reaction at elevated temperatures without a catalyst can lead to a mixture of 1,4- and 1,5-isomers.[1] 2. Inefficient Catalysis: The catalyst may not be effectively directing the reaction to the desired isomer.1. For selective formation of the 1,4-isomer, use a copper(I) catalyst. For the 1,5-isomer, use a ruthenium(II) catalyst.[1] 2. Ensure the correct catalyst is being used for the desired regioisomer. Optimize catalyst loading and reaction conditions.
Presence of dark, insoluble material in the crude product 1. Polymerization: Side reactions can lead to the formation of polymeric byproducts. 2. Catalyst Decomposition: The catalyst may have decomposed to form insoluble species.1. Purify the crude product by filtration through a pad of silica (B1680970) gel or by column chromatography. 2. Follow the recommended work-up procedure to remove catalyst residues. For example, after a RuAAC reaction, adding silica gel to the reaction mixture and then filtering can help remove catalyst-derived impurities.[5]
Formation of small molecule byproducts 1. Thermal Decomposition of this compound: At elevated temperatures, this compound can decompose into smaller fragments.1. Maintain a controlled and, if possible, lower reaction temperature. Use a catalyst that allows for milder reaction conditions.

Quantitative Data on Byproduct Formation

The following table summarizes available quantitative data on the formation of byproducts in this compound cycloaddition reactions. Note that specific yields can be highly dependent on the substrates and reaction conditions.

Reaction TypeDesired ProductByproduct(s)Ratio/Yield of ByproductConditionsReference
Thermal Cycloaddition1,5-disubstituted triazole1,4-disubstituted triazole63:37 ratio of 1,5- to 1,4-isomerToluene, no catalyst[7]
FeCl₃-Catalyzed Cycloaddition1,5-disubstituted triazole1,4-disubstituted triazole88:12 ratio of 1,5- to 1,4-isomerFeCl₃ in DMF at 120°C[7]

Experimental Protocols

Ruthenium-Catalyzed Synthesis of 1,5-Disubstituted 1,2,3-Triazole

This protocol is adapted from a procedure published in Organic Syntheses.[5]

Materials:

Procedure:

  • In a three-necked round-bottomed flask equipped with a magnetic stir bar and a rubber septum, place benzyl azide (1.0 eq).

  • Purge the reaction vessel with argon.

  • Add DCE, followed by phenylacetylene (1.05 eq).

  • Place the flask in a pre-heated oil bath at 45 °C.

  • After five minutes, add a solution of Cp*RuCl(COD) (0.01 eq) in DCE via syringe.

  • Monitor the reaction by GC-MS or ¹H NMR. The reaction is typically complete within 30 minutes.

  • Cool the reaction mixture to room temperature and add silica gel.

  • Remove the solvent by rotary evaporation.

  • Place the resulting powder in a column and flush with ethyl acetate.

  • Concentrate the filtrate by rotary evaporation to yield a solid.

  • Triturate the solid with hexanes, filter, and dry in vacuo to afford the purified 1-benzyl-5-phenyl-1H-1,2,3-triazole.

Copper-Catalyzed Synthesis of 1,4-Disubstituted 1,2,3-Triazole

This is a general protocol for a CuAAC reaction.

Materials:

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the terminal alkyne (1.1 eq), and a 1:1 mixture of tert-butanol and water. Stir to create a homogeneous suspension.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.

  • Upon completion, perform a suitable work-up, which may include quenching with ammonia (B1221849) solution to remove copper, followed by extraction with an organic solvent.

  • Purify the product by column chromatography.

Visualizations

Troubleshooting Workflow for Byproduct Formation

Byproduct_Troubleshooting start Byproduct Formation Observed check_regio Check Regioselectivity: Mixture of 1,4- and 1,5-isomers? start->check_regio uncatalyzed Uncatalyzed thermal reaction? check_regio->uncatalyzed Yes inefficient_catalysis Inefficient catalysis? check_regio->inefficient_catalysis Yes, with catalyst check_decomposition Evidence of Decomposition? (e.g., gas evolution, dark tars) check_regio->check_decomposition No add_catalyst Solution: Add appropriate catalyst (Cu for 1,4; Ru for 1,5) uncatalyzed->add_catalyst Yes optimize_catalyst Solution: Check catalyst activity, optimize loading and conditions inefficient_catalysis->optimize_catalyst thermal_decomp Thermal decomposition of azide? check_decomposition->thermal_decomp Yes catalyst_decomp Catalyst decomposition? check_decomposition->catalyst_decomp Yes other_byproducts Other unidentified byproducts? check_decomposition->other_byproducts No control_temp Solution: Lower reaction temperature, use fresh azide thermal_decomp->control_temp check_conditions Solution: Check reaction conditions (inert atmosphere for Ru, solvent choice) catalyst_decomp->check_conditions characterize Action: Characterize byproducts (NMR, MS) other_byproducts->characterize purify Purification: Column chromatography characterize->purify

Caption: Troubleshooting workflow for byproduct formation.

Logical Relationship of Cycloaddition Reaction Types

Reaction_Types start This compound + Alkyne thermal Thermal Cycloaddition (Huisgen) start->thermal Heat catalyzed Catalyzed Cycloaddition start->catalyzed Catalyst mixture Mixture of 1,4- and 1,5- Regioisomers thermal->mixture cu_catalyzed Cu(I)-Catalyzed (CuAAC) catalyzed->cu_catalyzed Cu(I) ru_catalyzed Ru(II)-Catalyzed (RuAAC) catalyzed->ru_catalyzed Ru(II) product_1_4 1,4-Disubstituted Triazole cu_catalyzed->product_1_4 product_1_5 1,5-Disubstituted Triazole ru_catalyzed->product_1_5

Caption: Relationship between cycloaddition reaction types.

References

Technical Support Center: Purification of Products from Methyl 2-Azidoacetate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving methyl 2-azidoacetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile reagent commonly used in:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click Chemistry"): To synthesize 1,4-disubstituted 1,2,3-triazoles. This reaction is known for its high yield, mild reaction conditions, and wide functional group tolerance.

  • Staudinger Reaction/Reduction: To reduce the azide (B81097) group to a primary amine. The intermediate aza-ylide can also be trapped with electrophiles to form other nitrogen-containing compounds.

  • Rhodium-Catalyzed C-H Insertion/Amination: For the formation of new C-N bonds by inserting the nitrogen of the azide into a C-H bond, a powerful tool for late-stage functionalization.

Q2: How do I monitor the progress of my reaction involving this compound?

A2: Thin-Layer Chromatography (TLC) is the most common method. Since azides are often not UV-active, specific staining techniques are required for visualization. A recommended method is a two-step process involving reduction of the azide to an amine with triphenylphosphine (B44618) (PPh₃), followed by staining with ninhydrin, which visualizes the resulting amine as a colored spot.[1][2][3][4]

Q3: My product is highly polar. What are the best general strategies for its purification?

A3: For highly polar products, which are common with triazole and amine functionalities, consider the following:

  • Reversed-Phase Flash Chromatography: Using a C18-functionalized silica (B1680970) gel with gradients of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often effective.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for very polar compounds that have poor retention in reversed-phase chromatography.

  • Recrystallization from polar solvent systems: Mixtures like ethanol/water, methanol/diethyl ether, or acetone/hexane (B92381) can be effective.

  • Solid-Phase Extraction (SPE): Can be used for sample cleanup and purification of polar analytes.

Troubleshooting Guides

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Problem: Low or no product formation.

Possible CauseTroubleshooting Steps
Inactive Copper(I) Catalyst Ensure your copper source is truly Cu(I). If starting with Cu(II) salts (e.g., CuSO₄), ensure the reducing agent (e.g., sodium ascorbate) is fresh and used in sufficient quantity. Prepare the catalyst solution fresh for each reaction.
Poor Quality Reagents Use freshly distilled or purified alkynes and ensure the this compound has been stored properly to avoid degradation.
Inappropriate Solvent While the reaction is often tolerant of various solvents, a mixture of water and a co-solvent like tert-butyl alcohol, dichloromethane, or THF often gives good results.[5][6]
Oxygen Contamination De-gas your solvents to prevent oxidation of the Cu(I) catalyst. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Problem: Difficulty in purifying the triazole product.

IssueRecommended Solution
Residual Copper Catalyst Pass the crude reaction mixture through a short plug of silica gel, celite, or a copper-scavenging resin. An aqueous wash with a solution of ammonia (B1221849) or ammonium (B1175870) chloride can also help remove copper salts.
Co-elution with Starting Materials Optimize the solvent system for flash chromatography. A gradient elution from a non-polar to a more polar solvent system (e.g., hexane/ethyl acetate) is often effective.
Product is a Salt If your product is a triazolium salt, it will be highly polar. Consider using reversed-phase chromatography or an acid-base workup to isolate the freebase before purification on silica gel.[7]
Streaking on TLC/Column This is common for polar triazoles. Add a small amount of a more polar solvent (e.g., methanol) or a modifier like triethylamine (B128534) (for basic compounds) to your eluent. Ensure the sample is fully dissolved before loading.[7]
Staudinger Reaction/Reduction

Problem: Incomplete reaction or formation of side products.

Possible CauseTroubleshooting Steps
Stable Iminophosphorane Intermediate The hydrolysis of the iminophosphorane to the amine and phosphine (B1218219) oxide can be slow. Ensure sufficient water is present in the workup. For aryl azides, the iminophosphorane can be quite stable, and addition of acid or base may be required to facilitate hydrolysis.
Side Reactions of the Aza-ylide The intermediate aza-ylide is nucleophilic and can react with other electrophiles in the reaction mixture. Ensure the reaction is clean and that the desired reaction pathway (hydrolysis for reduction) is favored.

Problem: Difficulty in removing triphenylphosphine oxide (TPPO).

TPPO is a common byproduct of Staudinger reactions using triphenylphosphine and can be challenging to separate from the desired product due to its polarity and crystallinity.

Purification MethodDescription
Crystallization/Trituration TPPO is poorly soluble in non-polar solvents like hexane and cold diethyl ether. Triturating the crude product with these solvents can often effectively remove the TPPO.
Precipitation with Mg(II) or Zn(II) salts TPPO forms insoluble complexes with Mg(II) and Zn(II) salts. Adding ZnCl₂ to a solution of the crude product in a solvent like ethanol, ethyl acetate, or THF can precipitate the TPPO complex, which can then be removed by filtration.[2]
Flash Chromatography While TPPO can be separated by flash chromatography, it can sometimes co-elute with polar products. A carefully chosen solvent system is crucial.
Rhodium-Catalyzed C-H Insertion/Amination

Problem: Low yield or lack of reactivity.

Possible CauseTroubleshooting Steps
Catalyst Inactivity Ensure the rhodium catalyst is active. Some catalysts are air-sensitive and should be handled under an inert atmosphere. The choice of rhodium catalyst and its ligands is critical for reactivity and selectivity.[8][9]
Substrate Incompatibility The electronic and steric properties of the substrate can significantly impact the efficiency of C-H insertion. Electron-rich C-H bonds are generally more reactive.
Inappropriate Solvent The choice of solvent can influence catalyst activity and solubility of the reactants. Dichloromethane or dichloroethane are commonly used.

Problem: Purification of the amination product.

IssueRecommended Solution
Removal of Rhodium Catalyst After the reaction, the crude mixture can be filtered through a plug of silica gel or celite to remove the solid rhodium catalyst.
Separation from Starting Materials and Byproducts Flash column chromatography is the most common method for purifying C-H amination products. A gradient elution is often necessary to separate the product from unreacted starting materials and any potential isomers or side products.

Data Presentation

Table 1: Common Solvent Systems for Flash Chromatography of 1,2,3-Triazole Derivatives
Product TypeStationary PhaseEluent System (v/v)Typical Rf RangeReference(s)
1,4-disubstituted-1,2,3-triazolesSilica GelHexane / Ethyl Acetate0.3 - 0.6[10]
Polar 1,2,3-triazole saltsSilica GelChloroform / Methanol0.2 - 0.5[7]
Ethyl 2-(4-((4-formyl-2-methoxyphenoxy)methyl)-1H-1,2,3-triazol-1-yl)acetateSilica GelEthyl Acetate / Hexane (65:35)Not specified[11]
Methyl 1H-1,2,3-triazole-4-carboxylateSilica GelPetroleum Ether / Ethyl Acetate (10%)Not specified[12]
Table 2: Recommended Recrystallization Solvents for Triazole Derivatives
Compound TypeRecommended Solvent(s)Reference(s)
General 1,2,4-triazole (B32235) derivativesMethanol, Ethanol/Ethyl Acetate[10]
1-methyl-1H-1,2,4-triazole-3-carboxylic acid methyl esterMethanol[13]
General organic compoundsEthanol, n-Hexane/Acetone, n-Hexane/THF[14]
Table 3: Solubility of Triphenylphosphine Oxide (TPPO) in Common Solvents
SolventSolubilityReference(s)
WaterAlmost insoluble[1][3]
HexanePoorly soluble[2][3]
Diethyl Ether (cold)Poorly soluble[2]
Petroleum EtherSlightly soluble[3][4]
EthanolSoluble (approx. 20 mg/mL)[1][15]
DichloromethaneReadily soluble[1]
TolueneSoluble[1]
Ethyl AcetateSoluble[1]
DMSOSoluble (approx. 3 mg/mL)[15]
Dimethylformamide (DMF)Soluble (approx. 3 mg/mL)[15]

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general procedure for the CuAAC reaction.[6][16][17]

  • Reaction Setup: In a suitable reaction vessel, dissolve the alkyne (1.0 mmol) and this compound (1.1 mmol) in a 1:1 mixture of water and tert-butyl alcohol (4 mL).

  • Catalyst Addition: To the stirred solution, add a freshly prepared solution of sodium ascorbate (B8700270) (0.1 mmol in 300 µL of water), followed by copper(II) sulfate (B86663) pentahydrate (0.01 mmol in 100 µL of water).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature and monitor its progress by TLC until the starting materials are consumed.

  • Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).

Protocol 2: Staudinger Reduction

This protocol describes a general procedure for the reduction of an azide to a primary amine.[18][19][20]

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen), dissolve the azide (e.g., a product from a previous reaction with this compound, 1.0 mmol) in anhydrous tetrahydrofuran (B95107) (10 mL).

  • Reagent Addition: Add triphenylphosphine (1.1 mmol) to the solution.

  • Reaction: Stir the mixture at room temperature. The reaction is often rapid. Monitor the disappearance of the azide starting material by TLC.

  • Hydrolysis: After the azide has been consumed, add water (20 mL) to the reaction mixture and continue stirring until the iminophosphorane intermediate is fully hydrolyzed to the amine (monitor by TLC or LC-MS).

  • Workup: Extract the reaction mixture with an appropriate organic solvent (e.g., dichloromethane). Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography. To remove the triphenylphosphine oxide byproduct, consider the methods outlined in the troubleshooting guide above. An acidic wash can be used to extract the amine into the aqueous phase, which is then basified and re-extracted to isolate the pure amine.

Protocol 3: Rhodium-Catalyzed Intramolecular C-H Amination

This is a general procedure and may require optimization for specific substrates.[8]

  • Reaction Setup: In a dried reaction vessel under an inert atmosphere, dissolve the sulfamate (B1201201) ester substrate (derived from a reaction with this compound, 1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane).

  • Catalyst and Reagent Addition: Add the rhodium catalyst (e.g., Rh₂(esp)₂, 0.1-1 mol%) and an oxidant (e.g., PhI(OAc)₂).

  • Reaction: Stir the reaction at the appropriate temperature (this can range from room temperature to elevated temperatures) and monitor by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_analysis Analysis start This compound + Reactant reaction Reaction (Click, Staudinger, C-H Insertion) start->reaction quench Quench Reaction reaction->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate chromatography Flash Chromatography concentrate->chromatography recrystallization Recrystallization chromatography->recrystallization If solid analysis Purity & Structural Analysis (TLC, NMR, MS) chromatography->analysis If liquid recrystallization->analysis

Caption: General experimental workflow for reactions involving this compound.

troubleshooting_flash_chromatography cluster_streaking Issue: Streaking cluster_separation Issue: Poor Separation cluster_recovery Issue: Low Recovery start Problem with Flash Chromatography streaking_q Is the compound too polar? start->streaking_q separation_q Is Rf difference too small on TLC? start->separation_q recovery_q Is the product stuck on the column? start->recovery_q add_modifier Add modifier to eluent (e.g., MeOH, Et3N) streaking_q->add_modifier Yes check_solubility Ensure sample is fully dissolved streaking_q->check_solubility No optimize_eluent Optimize eluent system separation_q->optimize_eluent Yes gradient Use gradient elution optimize_eluent->gradient increase_polarity Flush column with a very polar solvent recovery_q->increase_polarity Yes check_stability Check compound stability on silica recovery_q->check_stability No

Caption: Troubleshooting guide for flash chromatography purification.

References

Technical Support Center: Copper Catalyst Removal in Methyl 2-Azidoacetate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for post-reaction purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of residual copper catalysts from reaction mixtures involving Methyl 2-azidoacetate, commonly used in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry" reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove the copper catalyst from my reaction mixture?

Residual copper can be highly problematic for several reasons. Copper ions are known to be toxic to cells, which is a major concern for biological applications and drug development.[1][2] They can also interfere with downstream applications, such as fluorescence-based assays, and catalyze unwanted side reactions.[2] Furthermore, the presence of copper can compromise the stability and purity of the final product. For applications in drug development, minimizing copper content to parts-per-million (ppm) levels is often a stringent regulatory requirement.[2]

Q2: What are the most common methods for removing residual copper catalyst?

The most prevalent and effective methods for copper catalyst removal include:

  • Aqueous Washes with Chelating Agents: This involves a liquid-liquid extraction where the organic layer containing your product is washed with an aqueous solution of a chelating agent like EDTA (ethylenediaminetetraacetic acid), aqueous ammonia, or ammonium (B1175870) chloride.[2][3] These agents form water-soluble complexes with copper, which are then partitioned into the aqueous phase.[2]

  • Solid-Phase Scavenging: This method employs solid-supported scavengers (resins) that selectively bind to copper.[2] The reaction mixture is treated with the scavenger, and the copper-bound resin is then simply removed by filtration.[2]

  • Precipitation and Filtration: In some cases, copper can be precipitated from the solution. The resulting solid is then removed by filtration, often with the aid of a filter agent like celite to handle fine particles.[2][4]

  • Dialysis: For macromolecular products like polymers or bioconjugates that are water-soluble, dialysis against a buffer containing a chelating agent like EDTA is an effective method.[5][6][7]

Q3: How do I choose the best copper removal method for my specific application?

The choice of method depends on several factors:

  • Product Solubility: If your product is soluble in an organic solvent immiscible with water, aqueous washes with chelating agents are often the most straightforward and cost-effective approach.[6] If your product is water-soluble, solid-phase scavenging or dialysis are more suitable options.[2][8]

  • Required Purity: For applications requiring very low levels of residual copper (ppm), solid-phase scavengers are highly efficient.[2]

  • Scale of the Reaction: Aqueous extractions are easily scalable, while the cost of scavenger resins might be a consideration for very large-scale reactions.

  • Nature of the Product: If your product itself is a strong chelating agent, it may compete with agents like EDTA, making removal more challenging. In such cases, scavenger resins with high binding affinity for copper may be necessary.[2]

Troubleshooting Guide

Problem 1: I performed an aqueous wash with EDTA, but I suspect there is still copper in my organic product.

  • Possible Cause: The pH of the aqueous solution may not be optimal for chelation. EDTA's chelation efficiency is pH-dependent.

    • Solution: Adjust the pH of the EDTA solution. A slightly basic pH (around 8) can sometimes improve the efficiency of copper complexation.[3]

  • Possible Cause: Insufficient mixing during the liquid-liquid extraction.

    • Solution: Ensure vigorous mixing of the biphasic system for an adequate amount of time to allow the chelating agent to effectively sequester the copper ions from the organic phase.

  • Possible Cause: The product itself is a stronger chelator for copper than EDTA.[2]

    • Solution: Consider using a solid-phase scavenger resin, which may have a higher affinity for copper.

Problem 2: My product is water-soluble, making liquid-liquid extraction with a chelator difficult.

  • Possible Cause: Standard extraction protocols are not suitable for water-soluble compounds.

    • Solution 1 (Solid-Phase Scavengers): Use a copper scavenger resin. Stir the resin with your aqueous reaction mixture, and then filter to remove the resin-bound copper.[2][3] This method is very clean and avoids the use of organic solvents.

    • Solution 2 (Dialysis): If your product is a macromolecule (e.g., a polymer or protein), dialysis against a buffer containing EDTA, followed by dialysis against pure water, is a very effective method for removing copper and other small molecule impurities.[7]

Problem 3: I am experiencing low product yield after the purification step.

  • Possible Cause: Product loss during aqueous extractions due to partial water solubility.[2]

    • Solution: Minimize the number of aqueous washes or use a saturated brine wash as the final step to reduce the solubility of the organic product in the aqueous phase.

  • Possible Cause: Product adsorption onto the solid support (e.g., silica (B1680970) gel or scavenger resin).[2]

    • Solution: When using solid-phase methods, ensure you wash the solid support thoroughly with a suitable solvent after removing the bulk solution to recover any adsorbed product. If using column chromatography, select a different stationary phase (e.g., alumina (B75360) instead of silica) or modify the eluent system.[4][9]

Problem 4: After washing my reaction with aqueous ammonia, the water layer turned deep blue.

  • Indication: This is a positive sign. The blue color indicates the formation of the tetraamminecopper(II) complex, [Cu(NH₃)₄]²⁺, which is highly water-soluble.[4] This confirms that the copper is being successfully extracted from the organic phase into the aqueous layer. Continue washing until the aqueous layer is colorless.[4]

Data Presentation

The following table summarizes the typical efficiency and characteristics of common copper removal techniques.

MethodTypical Residual CopperAdvantagesDisadvantages
Aqueous Wash (EDTA) < 50 ppmInexpensive, scalable, straightforward.[3]Can be inefficient if the product is a strong chelator; not suitable for water-soluble products.[2]
Aqueous Wash (Ammonia) < 50 ppmEffective, provides a visual cue (blue color) for copper removal.[4]Introduces a basic aqueous phase which may not be compatible with all products.
Solid-Phase Scavengers < 10 ppmHigh efficiency and selectivity, simple filtration-based workup, suitable for a wide range of products.[2]Higher cost compared to simple aqueous washes.[2]
Dialysis (with EDTA) < 10 ppmExcellent for purifying water-soluble macromolecules, removes other small molecule impurities simultaneously.[7]Time-consuming; only applicable to large molecules.[8]
Silica/Alumina Filtration VariableCan be integrated into the workup (e.g., as a plug before chromatography).[4]Efficiency can be variable; potential for product adsorption.[9]

Experimental Protocols

Protocol 1: Aqueous Wash with EDTA Solution

  • Reaction Quench: After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Prepare EDTA Solution: Prepare a 0.1 M aqueous solution of ethylenediaminetetraacetic acid disodium (B8443419) salt (Na₂EDTA).

  • Extraction: Transfer the diluted reaction mixture to a separatory funnel and wash with the 0.1 M EDTA solution. Shake vigorously for 1-2 minutes.

  • Separate Layers: Allow the layers to separate and drain the aqueous (bottom) layer. The aqueous layer may turn blue or green, indicating copper complexation.[3]

  • Repeat: Repeat the wash 2-3 times, or until the aqueous layer is no longer colored.

  • Final Wash: Perform a final wash with brine (saturated aqueous NaCl solution) to remove residual water from the organic layer.

  • Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Solid-Phase Scavenging

  • Solvent Addition: Dilute the crude reaction mixture with a solvent in which the product is soluble.

  • Add Scavenger: Add the recommended amount of copper scavenger resin (e.g., QuadraSil™ MP, SiliaMetS® Thiol) to the solution.

  • Stir: Stir the suspension at room temperature. The required time can vary from 30 minutes to several hours, depending on the specific scavenger and the concentration of copper. Follow the manufacturer's recommendations.

  • Filter: Filter the mixture to remove the scavenger resin. A simple gravity or vacuum filtration is sufficient.

  • Wash Resin: Wash the collected resin on the filter with a small amount of fresh solvent to ensure complete recovery of the product.

  • Concentrate: Combine the filtrate and the washings and remove the solvent under reduced pressure.

Visualizations

Below are workflows for common copper removal techniques.

Aqueous_Chelation_Workflow cluster_0 Process Steps Reaction Crude Reaction Mixture (Organic Solvent) AddChelator Add Aqueous Chelator (e.g., EDTA Solution) Reaction->AddChelator Separate Shake & Separate Layers in Separatory Funnel AddChelator->Separate AqLayer Aqueous Layer (Copper Complex) Separate->AqLayer Discard OrgLayer Organic Layer Separate->OrgLayer Repeat Repeat Wash (2-3x) OrgLayer->Repeat Dry Dry & Concentrate OrgLayer->Dry After final wash Repeat->Separate Product Purified Product Dry->Product

Caption: Workflow for copper removal using aqueous chelation and extraction.

Solid_Phase_Scavenger_Workflow cluster_1 Process Steps Reaction Crude Reaction Mixture (in suitable solvent) AddScavenger Add Solid-Phase Scavenger Resin Reaction->AddScavenger Stir Stir Suspension (e.g., 1-3 hours) AddScavenger->Stir Filter Filter Mixture Stir->Filter Resin Resin with Bound Copper Filter->Resin Discard Filtrate Filtrate (Product Solution) Filter->Filtrate WashResin Wash Resin with Fresh Solvent Filter->WashResin Combine Combine Filtrate & Washings Filtrate->Combine WashResin->Filtrate Concentrate Concentrate Combine->Concentrate Product Purified Product Concentrate->Product

Caption: Workflow for copper removal using a solid-phase scavenger resin.

References

Technical Support Center: Regioselective Triazole Synthesis with Methyl 2-Azidoacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide detailed troubleshooting guides and frequently asked questions (FAQs) to help you improve regioselectivity in triazole synthesis using Methyl 2-azidoacetate.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for controlling regioselectivity in triazole synthesis with this compound?

The regioselectivity of the azide-alkyne cycloaddition is primarily controlled by the choice of catalyst. The uncatalyzed thermal Huisgen cycloaddition typically results in a mixture of 1,4- and 1,5-regioisomers.[1][2] For highly regioselective synthesis, two main catalytic systems are employed:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method is highly selective for the formation of the 1,4-disubstituted triazole isomer.[1][3]

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This reaction selectively produces the 1,5-disubstituted triazole isomer.[2][3][4]

Q2: Why does the thermal (uncatalyzed) reaction produce a mixture of regioisomers?

The thermal Huisgen 1,3-dipolar cycloaddition proceeds through a concerted mechanism where the activation energy barriers for the formation of both the 1,4- and 1,5-isomers are very similar.[5] This results in a lack of significant regioselectivity, often leading to a roughly 1:1 mixture of the two products.[2]

Q3: Can I use internal alkynes in these reactions with this compound?

While the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is generally limited to terminal alkynes, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is effective for both terminal and internal alkynes, leading to the formation of fully substituted 1,2,3-triazoles.[2][4]

Q4: What is the role of ligands in the CuAAC reaction?

Ligands in CuAAC reactions serve to stabilize the Cu(I) oxidation state, preventing disproportionation and oxidation, and can significantly accelerate the reaction rate.[6] Polydentate amine ligands and polytriazole ligands, such as Tris(benzyltriazolylmethyl)amine (TBTA), are commonly used to improve reaction efficiency.[6]

Q5: Are there any known issues with catalyst stability or deactivation?

In RuAAC reactions, the catalyst can sometimes be deactivated. For instance, organic azides can react with some ruthenium complexes to form inactive ruthenium tetraazadiene complexes.[7] It is therefore often recommended not to mix the catalyst with the azide (B81097) in the absence of the alkyne.

Troubleshooting Guide

This section addresses common issues encountered during triazole synthesis with this compound and provides actionable troubleshooting steps.

Issue 1: Poor Regioselectivity in a Catalyzed Reaction (Observing a Mixture of 1,4- and 1,5-Isomers)

Potential Cause Troubleshooting Steps
Incorrect Catalyst System for Desired Isomer Ensure you are using the correct catalyst for your target regioisomer. For 1,4-isomers, use a Cu(I) source. For 1,5-isomers, use a Ru(II) catalyst.
Thermal Cycloaddition Competing with Catalyzed Reaction If the reaction is run at elevated temperatures, the uncatalyzed thermal cycloaddition can occur, leading to a mixture of isomers.[1] Whenever possible, run the catalyzed reactions at or near room temperature.
Sub-optimal Catalyst or Ligand Concentration in CuAAC An inappropriate ligand-to-copper ratio can inhibit the reaction. For some ligands, a 2:1 ratio to copper is optimal, while an excess can slow down or stop the reaction.[1]
Inadvertent Contamination Affecting RuAAC Selectivity In some cases, trace metal contaminants can affect the regioselectivity of RuAAC reactions.[7] Ensure high purity of all reagents and solvents.
Steric Hindrance in RuAAC In RuAAC reactions with sterically demanding substrates, the regioselectivity can be affected, sometimes even leading to the formation of the 1,4-isomer.[8]

Issue 2: Low or No Product Yield

Potential Cause Troubleshooting Steps
Catalyst Inactivity For CuAAC, ensure the active Cu(I) species is present. If starting with a Cu(II) salt (e.g., CuSO₄), a reducing agent like sodium ascorbate (B8700270) is necessary.[1] Ensure all reagents are fresh.
Poor Solubility of Reagents The chosen solvent may not be appropriate for your specific alkyne and this compound. A variety of solvents can be used for both CuAAC and RuAAC, including water, t-BuOH, DMSO, and DMF for CuAAC, and benzene, toluene, or dioxane for RuAAC.[1][4][9]
Incorrect Reaction Temperature While many CuAAC reactions proceed well at room temperature, some systems may require gentle heating. RuAAC reactions may also benefit from heating, typically in the range of 60-80°C.[4]
Atmospheric Oxygen Oxygen can oxidize the Cu(I) catalyst to the inactive Cu(II) state. While some protocols are robust in air, degassing the solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve results.

Data Presentation: Enhancing Regioselectivity

The choice of catalyst is the most critical factor in determining the regioselectivity of the azide-alkyne cycloaddition with this compound.

Table 1: Catalyst Effect on Regioselectivity

Catalyst SystemPredominant RegioisomerTypical Reaction Conditions
Cu(I) salts (e.g., CuI, CuSO₄/NaAsc)1,4-disubstitutedRoom temperature, various solvents (e.g., t-BuOH/H₂O, DMSO)[10]
Ru(II) complexes (e.g., [CpRuCl]₄, CpRuCl(PPh₃)₂)1,5-disubstitutedRoom temperature to 80°C, various solvents (e.g., benzene, THF, dioxane)[4]

While CuAAC is highly selective for the 1,4-isomer, the regioselectivity of RuAAC can sometimes be challenging to control. The addition of certain copper salts as additives has been shown to significantly improve the selectivity for the 1,5-isomer in RuAAC reactions.

Table 2: Improving Regioselectivity in RuAAC with Additives

Additive (to RuAAC)Conversion (%)Ratio of 1,5- to 1,4-isomer
None>992.5 : 1
Pd₂(dba)₃>992.4 : 1
CuSO₄>992.7 : 1
CuI>996.2 : 1
[n-Bu₄N⁺]₂[Cu₂I₄]²⁻>9911 : 1
Data adapted from a study on a specific RuAAC reaction.[7]

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-(1-aryl-1H-1,2,3-triazol-4-yl)acetate (1,4-Regioisomer) via CuAAC

This protocol is a general procedure and may require optimization for specific alkynes.

  • Reaction Setup: In a round-bottom flask, dissolve the terminal alkyne (1.0 equiv.) and this compound (1.1 equiv.) in a 1:1 mixture of tert-butanol (B103910) and water.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equiv.) in water. In another vial, prepare a solution of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.05 equiv.) in water.

  • Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution. The reaction mixture should turn from colorless to a yellow-green color.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of Methyl 2-(1-aryl-1H-1,2,3-triazol-5-yl)acetate (1,5-Regioisomer) via RuAAC

This protocol is a general procedure and may require optimization for specific alkynes and azides.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the terminal alkyne (1.05 equiv.) and this compound (1.0 equiv.) in anhydrous dioxane or toluene.

  • Catalyst Addition: Add the ruthenium catalyst, such as CpRuCl(PPh₃)₂ or [CpRuCl]₄ (0.01-0.05 equiv.), to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 60-80°C and stir.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and concentrate the mixture under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Visualizations

CuAAC_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_products Products Alkyne Terminal Alkyne Cu_Acetylide Copper(I) Acetylide Alkyne->Cu_Acetylide + Cu(I) Azide This compound Six_Membered_Intermediate Six-Membered Cu(III) Metallacycle Azide->Six_Membered_Intermediate CuI Cu(I) Catalyst CuI->Cu_Acetylide Cu_Acetylide->Six_Membered_Intermediate + Azide Triazolide Copper Triazolide Six_Membered_Intermediate->Triazolide Ring Contraction Product 1,4-Disubstituted Triazole Triazolide->Product + H⁺ CuI_regen Cu(I) Catalyst Triazolide->CuI_regen Catalyst Regeneration

Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

RuAAC_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_products Products Alkyne Terminal Alkyne Ru_Complex Ruthenium-Alkyne-Azide Complex Alkyne->Ru_Complex Azide This compound Azide->Ru_Complex Ru_cat [Cp*RuCl] Ru_cat->Ru_Complex Ruthenacycle Six-Membered Ruthenacycle Ru_Complex->Ruthenacycle Oxidative Coupling Product 1,5-Disubstituted Triazole Ruthenacycle->Product Reductive Elimination Ru_cat_regen [Cp*RuCl] Ruthenacycle->Ru_cat_regen Catalyst Regeneration

Caption: Catalytic cycle of the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

Troubleshooting_Workflow Start Poor Regioselectivity Observed Check_Catalyst Is the correct catalyst used? (Cu for 1,4 / Ru for 1,5) Start->Check_Catalyst Check_Temp Is the reaction temperature too high? Check_Catalyst->Check_Temp Yes Use_Correct_Catalyst Action: Use appropriate catalyst. Check_Catalyst->Use_Correct_Catalyst No Check_Purity Are all reagents and solvents of high purity? Check_Temp->Check_Purity No Lower_Temp Action: Lower reaction temperature. Check_Temp->Lower_Temp Yes Purify_Reagents Action: Purify reagents and use dry solvents. Check_Purity->Purify_Reagents No Success Regioselectivity Improved Check_Purity->Success Yes Use_Correct_Catalyst->Success Lower_Temp->Success Purify_Reagents->Success

Caption: Troubleshooting workflow for poor regioselectivity in triazole synthesis.

References

Technical Support Center: Work-up Procedure for Methyl 2-azidoacetate Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the work-up of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving methyl 2-azidoacetate.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common problems encountered during the work-up and purification of 1,2,3-triazole products derived from this compound.

Issue 1: Low or No Product Yield After Work-up

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Incomplete Reaction Before initiating a full work-up, confirm reaction completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is incomplete, consider extending the reaction time, increasing the temperature, or adding more catalyst and/or reducing agent.
Product Lost in Aqueous Layer The triazole product may have some water solubility. To minimize this loss, use a saturated brine solution for the final aqueous wash. This decreases the solubility of organic compounds in the aqueous phase.[1]
Ester Hydrolysis The methyl ester of your triazole product can be susceptible to hydrolysis, especially under basic or strongly acidic conditions. Avoid prolonged exposure to high or low pH during the work-up. If a basic wash is necessary, use a mild base like sodium bicarbonate and minimize the contact time. Neutralize the reaction mixture to a pH of around 7 before extraction.[2]
Product Volatility While less common for triazoles, highly functionalized, low molecular weight products could be volatile. If you suspect this, use caution during solvent removal (e.g., lower temperature on the rotary evaporator).

Workflow for Diagnosing Low Yield:

start Low Product Yield After Work-up check_completion Reaction Complete? (TLC/LC-MS) start->check_completion incomplete Extend Reaction Time / Add Reagents check_completion->incomplete No check_aqueous Check Aqueous Layer for Product check_completion->check_aqueous Yes incomplete->check_completion product_in_aqueous Use Brine Wash / Re-extract check_aqueous->product_in_aqueous Product Found check_pH Check Work-up pH check_aqueous->check_pH No Product end Improved Yield product_in_aqueous->end hydrolysis Neutralize / Use Mild Base check_pH->hydrolysis pH too high/low check_pH->end pH Neutral hydrolysis->end

Caption: Troubleshooting workflow for low product yield.

Issue 2: Persistent Copper Contamination in the Final Product

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inefficient Aqueous Wash A simple water wash may not be sufficient to remove all copper salts. Employ a chelating agent in your aqueous wash.
Product Chelates Copper The triazole product itself may have some affinity for copper, making its removal difficult. More stringent copper removal methods may be necessary.
Insoluble Copper Species In some cases, insoluble copper species may form. Filtration through a plug of Celite® or silica (B1680970) gel can help remove these particulates.[3]

Workflow for Copper Removal:

start Copper Contamination Detected aqueous_wash Perform Aqueous Wash with Chelating Agent (EDTA / NH4Cl) start->aqueous_wash check_copper1 Copper Still Present? aqueous_wash->check_copper1 chelating_resin Use Chelating Resin (e.g., Chelex® 100) check_copper1->chelating_resin Yes end Copper-Free Product check_copper1->end No check_copper2 Copper Still Present? chelating_resin->check_copper2 silica_plug Filter Through Silica Gel Plug check_copper2->silica_plug Yes check_copper2->end No silica_plug->end

Caption: Decision-making workflow for copper removal.

Frequently Asked Questions (FAQs)

Q1: What is the best method to remove the copper catalyst after the reaction?

A1: The optimal method for copper removal depends on the properties of your triazole product and the required level of purity. Here is a comparison of common methods:

Method Procedure Advantages Disadvantages
Aqueous Wash with EDTA Wash the organic layer with a solution of EDTA (e.g., 0.01-0.5 M, pH 8). The aqueous layer will turn blue-green as the copper-EDTA complex forms.[1][4]Simple, inexpensive, and effective for many small molecules.May not be sufficient for tightly bound copper. The product must be soluble in an organic solvent immiscible with water.
Aqueous Wash with Ammonium (B1175870) Chloride/Ammonia Wash the organic layer with a saturated solution of ammonium chloride, sometimes with added ammonium hydroxide (B78521) to reach a pH of 8.[4][5][6]Effective at complexing copper(I) and copper(II). Ammonia forms a deep blue complex with copper.The aqueous ammonium chloride solution is acidic and could potentially cause hydrolysis of the methyl ester if not buffered.[3]
Chelating Resin (e.g., Chelex® 100) Stir the reaction mixture (dissolved in a suitable solvent) with the resin, followed by filtration.[4][7]Highly effective due to the high selectivity of the resin for polyvalent metal ions.[8] Can be used in a batch or column format.[7]More expensive than simple aqueous washes. The product should not be charged, as it might be retained by the resin.[1]
Silica Gel Plug Filtration Pass the crude product solution through a short column ("plug") of silica gel.[4][9]Can remove baseline impurities and finely suspended copper species.[9] Can be a quick purification step.May not remove all dissolved copper species. Product may be partially retained on the silica.

Q2: Can the methyl ester of my triazole product be hydrolyzed during the work-up?

A2: Yes, the methyl ester is susceptible to hydrolysis under both acidic and basic conditions.[2] It is generally stable under neutral conditions (pH ~7).[2] To minimize the risk of hydrolysis:

  • Neutralize the reaction mixture to pH 7 before extraction.

  • If a basic wash is required to remove acidic impurities, use a mild base like sodium bicarbonate (NaHCO₃) instead of stronger bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

  • Minimize the duration of contact with any acidic or basic aqueous solutions.

  • Aqueous solutions of ammonium chloride are acidic and should be used with caution.[3]

Q3: I am observing an emulsion during my aqueous work-up. How can I resolve this?

A3: Emulsions are common when working with complex reaction mixtures. To break an emulsion:

  • Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help force the separation of the layers.

  • Allow the mixture to stand for a longer period.

  • Gently swirl the separatory funnel instead of vigorous shaking.

  • Filter the entire mixture through a pad of Celite® on a Büchner funnel.

Q4: My product appears to be "oiling out" instead of crystallizing during purification. What should I do?

A4: "Oiling out" occurs when the product separates as a liquid rather than a solid. This can happen if the melting point of your product is lower than the boiling point of the solvent or if the solution is cooled too quickly.[6] To promote crystallization:

  • Use a lower-boiling point solvent for recrystallization.

  • Allow the solution to cool more slowly to room temperature before placing it in an ice bath.

  • Try adding a seed crystal of your product to induce crystallization.

  • Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

Experimental Protocols

Protocol 1: General Work-up with EDTA Wash

This protocol is suitable for reactions where the triazole product is soluble in an organic solvent like ethyl acetate (B1210297) or dichloromethane.

  • Reaction Quenching: Once the reaction is complete (as monitored by TLC or LC-MS), dilute the reaction mixture with an equal volume of ethyl acetate.

  • EDTA Wash: Transfer the diluted reaction mixture to a separatory funnel. Add an equal volume of a 0.5 M aqueous solution of EDTA (disodium salt), with the pH adjusted to 8 using sodium hydroxide.[1]

  • Extraction: Shake the separatory funnel vigorously for 1-2 minutes. A blue-green color in the aqueous layer indicates the formation of the copper-EDTA complex. Allow the layers to separate.[1]

  • Separation: Drain the lower aqueous layer.

  • Repeat Wash: Repeat the wash with the EDTA solution until the aqueous layer is colorless.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to remove residual EDTA and water.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Further Purification: The crude product can be further purified by column chromatography or recrystallization as needed.

Protocol 2: Copper Removal with Chelating Resin (Batch Method)

This protocol is useful when aqueous washes are problematic or for achieving very low levels of copper contamination.

  • Solvent Choice: After the reaction, if the solvent is not suitable (e.g., DMF, DMSO), perform a solvent exchange to a solvent in which your product is soluble and the resin is compatible (e.g., methanol, dichloromethane).

  • Resin Addition: To the solution of your crude product, add Chelex® 100 resin (approximately 5 grams per 100 mL of solution is a good starting point).[7]

  • Stirring: Stir the suspension gently for at least one hour at room temperature.[7]

  • Filtration: Filter the mixture to remove the resin. A Büchner funnel with filter paper is suitable.

  • Washing: Wash the resin with a small amount of the solvent used to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the copper-free crude product.

  • Further Purification: Proceed with column chromatography or recrystallization if necessary.

Logical Relationship for Choosing a Work-up Procedure:

start Reaction Complete product_solubility Product Soluble in Organic Solvent? start->product_solubility water_soluble Product Water Soluble? product_solubility->water_soluble No organic_soluble_workup Aqueous Wash (EDTA or NH4Cl) product_solubility->organic_soluble_workup Yes water_soluble_workup Consider Chelating Resin or Dialysis water_soluble->water_soluble_workup copper_removal_check Copper Removed? organic_soluble_workup->copper_removal_check yes Proceed to Further Purification water_soluble_workup->yes copper_removal_check->yes Yes no Use Chelating Resin or Silica Plug copper_removal_check->no No no->organic_soluble_workup

Caption: Decision tree for selecting a work-up procedure.

References

Technical Support Center: Preventing Side Reactions with Methyl 2-azidoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Methyl 2-azidoacetate in their synthetic workflows, ensuring high yields and purity is paramount. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during experiments with this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound?

A1: this compound can be sensitive to heat and may decompose over time, especially if not stored properly.[1] It is recommended to store it at 2-8°C.[2] Decomposition can lead to the formation of impurities and a decrease in the reagent's efficiency. One of the decomposition pathways can be the loss of nitrogen gas (N₂), which can lead to the formation of reactive nitrene intermediates.

Q2: Can the ester group in this compound be unintentionally hydrolyzed?

A2: Yes, the methyl ester group is susceptible to hydrolysis under either acidic or basic aqueous conditions, which may be present during the reaction or workup. This hydrolysis will yield azidoacetic acid. If the desired product is the methyl ester, it is crucial to perform the reaction under anhydrous conditions and to use non-aqueous workup procedures where possible.

Q3: What is the most common byproduct in the Staudinger reduction of this compound?

A3: In the Staudinger reduction, an organic azide (B81097) is treated with a phosphine (B1218219) (commonly triphenylphosphine) to produce an amine. The primary and expected byproduct is the corresponding phosphine oxide (e.g., triphenylphosphine (B44618) oxide).[3][4] The main challenge is often the removal of this high-boiling, often crystalline byproduct from the desired amine product, methyl glycinate (B8599266).

Q4: In copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," what are potential side reactions?

A4: While CuAAC is known for its high efficiency and selectivity, side reactions can occur.[5] These can include:

  • Homocoupling of the alkyne partner: This is a common side reaction, especially at higher copper concentrations or in the presence of oxygen.

  • Reaction with the copper catalyst: The azide itself can potentially interact with the copper catalyst in unintended ways, though this is less common.

  • Formation of regioisomers: Although CuAAC is highly regioselective for the 1,4-disubstituted triazole, trace amounts of the 1,5-regioisomer can sometimes be observed, depending on the specific substrates and reaction conditions.[6]

Q5: What causes low yields in aza-Wittig reactions using the iminophosphorane derived from this compound?

A5: The aza-Wittig reaction involves the reaction of the iminophosphorane (formed from this compound and a phosphine) with a carbonyl compound to form an imine.[7] Low yields can be attributed to several factors:

  • Incomplete formation of the iminophosphorane: The initial Staudinger reaction may not have gone to completion.

  • Hydrolysis of the iminophosphorane: The iminophosphorane is moisture-sensitive and can hydrolyze back to the amine (methyl glycinate) and phosphine oxide, especially during prolonged reaction times or if water is present.[3]

  • Low reactivity of the carbonyl compound: Sterically hindered or electron-rich carbonyls may react slowly.

  • Side reactions of the iminophosphorane: The reactive iminophosphorane can potentially undergo other reactions, especially at elevated temperatures.

Troubleshooting Guides

Guide 1: Low Yields and Impurities in Staudinger Reduction

Problem: The yield of the desired amine, methyl glycinate, is low, and the product is contaminated with triphenylphosphine oxide.

Potential Cause Troubleshooting Steps
Incomplete Reaction - Ensure at least one equivalent of phosphine is used. - Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the starting azide. - Increase the reaction time or temperature if necessary, but be mindful of potential decomposition of the starting material or product.
Hydrolysis of the Iminophosphorane Intermediate - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. - Use anhydrous solvents.
Difficult Removal of Phosphine Oxide - Crystallization: Triphenylphosphine oxide is often crystalline and can sometimes be removed by recrystallization of the crude product from a suitable solvent system. - Chromatography: Flash column chromatography on silica (B1680970) gel is a common and effective method for separating the amine from the phosphine oxide. A gradient elution is often necessary. - Extraction: In some cases, an acidic wash can protonate the amine, making it water-soluble and allowing for the removal of the non-polar phosphine oxide by extraction with an organic solvent. The aqueous layer can then be basified and the amine extracted.
Formation of Methyl Glycinate Hydrochloride - If an acidic workup is used, the product will be the hydrochloride salt of methyl glycinate, which has different solubility properties than the free amine.[8]
Guide 2: Side Product Formation in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Problem: The reaction produces a mixture of the desired 1,4-disubstituted triazole and other byproducts.

Potential Cause Troubleshooting Steps
Alkyne Homocoupling (Glaser Coupling) - Minimize Oxygen: Degas the solvent and run the reaction under an inert atmosphere. - Use a Ligand: Add a stabilizing ligand for the copper(I) catalyst, such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or a water-soluble equivalent.[9] - Control Copper Concentration: Use the minimum effective concentration of the copper catalyst.
Formation of 1,5-Regioisomer - While CuAAC is highly regioselective, the choice of solvent and ligand can have a minor influence. Ensure you are using established protocols for 1,4-regioselectivity. For the synthesis of the 1,5-regioisomer, a ruthenium-based catalyst is typically required.[10]
Low Reaction Conversion - Catalyst Inactivation: Ensure the use of a reducing agent like sodium ascorbate (B8700270) to maintain copper in the active Cu(I) oxidation state.[11] - Purity of Reagents: Use pure starting materials. Impurities in the alkyne or azide can inhibit the catalyst.

Experimental Protocols

Protocol 1: General Procedure for the Staudinger Reduction of this compound
  • Reaction Setup: In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF).

  • Addition of Phosphine: To the stirred solution, add triphenylphosphine (1.05 eq.) portion-wise at room temperature. The reaction is often exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting azide is completely consumed.

  • Hydrolysis: Add water to the reaction mixture and stir for 1-2 hours to hydrolyze the intermediate iminophosphorane.[3]

  • Workup and Purification:

    • Remove the THF under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to separate the desired methyl glycinate from triphenylphosphine oxide.

Protocol 2: General Procedure for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Reaction Setup: In a flask, dissolve the terminal alkyne (1.0 eq.) and this compound (1.0 eq.) in a suitable solvent mixture, such as a 1:1 mixture of t-butanol and water.

  • Catalyst Preparation: In a separate vial, prepare a solution of copper(II) sulfate pentahydrate (0.01-0.05 eq.) in water. In another vial, prepare a fresh solution of sodium ascorbate (0.1-0.2 eq.) in water.

  • Reaction Initiation: Add the copper sulfate solution to the reaction mixture, followed by the sodium ascorbate solution. The color of the reaction mixture should change, indicating the formation of the active Cu(I) species.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within a few hours.

  • Workup and Purification:

    • Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure 1,4-disubstituted 1,2,3-triazole.

Visualizations

Diagram 1: General Troubleshooting Workflow for Reactions with this compound

G Troubleshooting Workflow start Low Yield or Impure Product check_sm Check Purity of This compound start->check_sm check_reagents Verify Purity of Other Reagents & Solvents start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions optimize_purification Optimize Purification (Chromatography, Recrystallization) start->optimize_purification analyze_side_products Identify Side Products (LC-MS, NMR) check_conditions->analyze_side_products modify_conditions Modify Reaction Conditions analyze_side_products->modify_conditions end Improved Yield and Purity optimize_purification->end modify_conditions->end

Caption: A logical workflow for troubleshooting common issues.

Diagram 2: Key Reaction Pathways and Potential Side Reactions

G cluster_staudinger Staudinger Reaction cluster_click CuAAC (Click Chemistry) maa1 This compound iminophosphorane Iminophosphorane Intermediate maa1->iminophosphorane + PPh3 - N2 amine Desired Amine (Methyl Glycinate) iminophosphorane->amine + H2O iminophosphorane->amine hydrolysis1 Hydrolysis iminophosphorane->hydrolysis1 Excess H2O phosphine_oxide Phosphine Oxide Byproduct maa2 This compound triazole 1,4-Disubstituted Triazole maa2->triazole + Alkyne [Cu(I)] alkyne Terminal Alkyne alkyne->triazole homocoupling Alkyne Homocoupling alkyne->homocoupling [O2]

References

Technical Support Center: Scaling Up Reactions Involving Methyl 2-Azidoacetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to safely and effectively scale up reactions involving methyl 2-azidoacetate.

Critical Safety Information

Organic azides like this compound are energetic compounds and must be handled with extreme caution. The primary hazards are their potential for explosive decomposition and the formation of highly toxic and explosive hydrazoic acid (HN3).[1][2]

  • Thermal Stability: Avoid high temperatures, friction, and shock. This compound can decompose exothermically.[3] Heating may cause an explosion.[4]

  • Hydrazoic Acid (HN3) Formation: Contact with strong acids, and in some cases protic solvents, can generate hydrazoic acid, which is volatile, acutely toxic, and dangerously explosive.[1][2] Maintaining basic or neutral conditions is crucial.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, alkali metals, aluminum, and heavy metals.[1][4] Do not use metal spatulas for handling or store in metal containers.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a face shield, a lab coat, and chemical-resistant gloves.[5][6]

  • Engineering Controls: All work must be conducted in a well-ventilated chemical fume hood.[4][5] A blast shield must be used for all reactions, especially during scale-up.[6][7]

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of reactions with this compound.

IssuePotential Cause(s)Recommended Solution(s)
Uncontrolled Exotherm / Runaway Reaction 1. Too rapid addition of sodium azide (B81097) solution. 2. Inadequate cooling or heat dissipation for the larger volume. 3. Poor mixing leading to localized concentration and heat buildup.1. Add the azide slurry portion-wise or via an addition funnel, carefully monitoring the internal temperature.[7] 2. Use a larger cooling bath (ice/water) and ensure the reactor is appropriately sized for efficient heat transfer. 3. Switch from a magnetic stirrer to an overhead mechanical stirrer for effective mixing in larger volumes.[7]
Low Product Yield 1. Incomplete reaction due to poor mixing or insufficient reaction time/temperature. 2. Product decomposition during workup or purification. 3. Inefficient extraction during workup.1. Ensure efficient stirring and monitor the reaction by TLC or another appropriate method until completion. 2. Avoid high temperatures during solvent removal. Use a rotary evaporator with a water bath set to a low temperature (<40°C).[7] 3. Perform multiple extractions with the organic solvent to ensure complete recovery of the product from the aqueous phase.[7]
Product is Impure (e.g., contains starting material or byproducts) 1. Reaction did not go to completion. 2. Side reactions due to localized overheating. 3. Formation of unexpected byproducts from the highly reactive nitrene intermediate (if performing a subsequent reaction).[6]1. Increase reaction time or moderately increase temperature, while carefully monitoring for exotherms. 2. Improve temperature control and mixing as described above. 3. Use anhydrous solvents and conduct subsequent reactions under an inert atmosphere to minimize side reactions.[6]
Difficult Workup (e.g., Emulsion Formation) 1. Vigorous shaking during extraction on a large scale. 2. Presence of insoluble byproducts.1. Gently invert the separatory funnel instead of shaking vigorously. 2. If an emulsion persists, adding a small amount of brine can help break it. Filtration may be necessary if solids are present.
Product Darkens or Decomposes on Storage 1. Exposure to light, heat, or incompatible materials. 2. Residual acidic or basic impurities catalyzing decomposition.1. Store the product in a tightly sealed container in a refrigerator (2-8°C) and protect it from light.[8] 2. Ensure the product is properly neutralized and dried before storage.

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety modifications needed when moving from a lab-scale (e.g., 5 g) to a pilot-scale (e.g., 100 g) reaction? A: The most critical modification is enhancing control over heat transfer. This involves switching from a simple flask in a cooling bath to a jacketed reactor with overhead mechanical stirring. A jacketed reactor provides a larger surface area for heat exchange, allowing for more precise temperature control. Mechanical stirring is essential to ensure homogenous mixing and prevent localized hot spots, which can be a major risk on a larger scale.[7][9] Always use a blast shield.

Q2: My reaction involves an acidic component. How can I safely use this compound? A: The combination of azides and acid is extremely hazardous as it generates hydrazoic acid (HN3).[2] If an acidic component is unavoidable, the reaction must be designed to never have a significant concentration of both azide and acid present at the same time. This may involve slow, simultaneous addition of both reagents to a buffered reaction mixture or using a flow chemistry setup. A thorough risk assessment is mandatory.[10]

Q3: Is it safe to purify this compound by distillation? A: Extreme caution is advised. While this compound has a reported boiling point, distilling organic azides can be extremely dangerous due to the risk of explosive decomposition, especially if overheated or if impurities are present.[9] If distillation is absolutely necessary, it should only be performed on a small scale, behind a blast shield, under high vacuum to keep the temperature as low as possible, and by experienced personnel. Avoid distilling to dryness.

Q4: How should I properly quench the reaction and dispose of azide-containing waste? A: Unreacted sodium azide and any potential hydrazoic acid must be safely neutralized. A common method is to treat the aqueous waste stream with an excess of sodium nitrite (B80452) under acidic conditions (e.g., dilute HCl), which converts the azide to nitrogen gas. This process itself must be done carefully in a well-ventilated area, as it can produce toxic nitrogen oxides. Always consult your institution's specific waste disposal protocols.

Q5: How can I monitor the reaction progress effectively on a large scale? A: Taking representative samples from a large, heterogeneous reaction mixture can be challenging. Ensure the mixture is well-stirred before taking a sample. For in-process monitoring, techniques like TLC, GC, or LC-MS are common. It is crucial to quench the sample immediately after withdrawal (e.g., by diluting it in a suitable solvent) to prevent the reaction from continuing outside the reactor, which would give a false reading.

Data and Properties

Physical and Safety Properties of this compound
PropertyValueSource(s)
Molecular Formula C₃H₅N₃O₂[8][11]
Molecular Weight 115.09 g/mol [5][8][11]
Boiling Point ~158 °C (Decomposition risk)[8]
Flash Point 48 °C[5][8]
Density 1.182 g/mL at 25 °C[5]
GHS Hazard Statements H226: Flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[4][8][11]

Experimental Protocols

Scaled-Up Synthesis of this compound

This protocol is adapted from a procedure in Organic Syntheses and is intended for gram-scale synthesis.[7] All operations must be performed behind a blast shield in a fume hood.

Materials & Equipment:

  • Methyl bromoacetate (B1195939)

  • Sodium azide (NaN₃)

  • Methanol (B129727) (MeOH)

  • Deionized Water (H₂O)

  • Diethyl ether (Et₂O)

  • Magnesium sulfate (B86663) (MgSO₄)

  • Jacketed reactor or three-necked round-bottomed flask with overhead mechanical stirrer

  • Temperature probe

  • Addition funnel

  • Reflux condenser

Procedure:

  • Setup: Equip a 1-L three-necked flask with an overhead mechanical stirrer, a temperature probe, and a reflux condenser. Place the flask in a cooling bath.

  • Reagent Preparation: In a separate beaker, dissolve methyl bromoacetate (51.5 mL, 0.528 mol) in methanol (86 mL). In another beaker, carefully prepare a slurry of sodium azide (42.3 g, 0.649 mol) in water (46 mL). Caution: Sodium azide is highly toxic.

  • Reaction: Add the methyl bromoacetate solution to the reaction flask and begin stirring. Carefully add the sodium azide slurry to the flask in one portion using a funnel. A mild exotherm is expected; use the cooling bath to maintain the internal temperature below 45°C.[7]

  • Reflux: Once the initial exotherm subsides, remove the cooling bath and heat the mixture to a gentle reflux for 2 hours using a heating mantle.

  • Cooling and Solvent Removal: Cool the reaction mixture to room temperature. Carefully remove the methanol on a rotary evaporator (water bath < 40°C). The heterogeneous mixture has a tendency to bump, so apply vacuum slowly.[7]

  • Workup: Partition the remaining residue between diethyl ether (100 mL) and water (100 mL). Transfer to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous phase three more times with diethyl ether (3 x 30 mL).

  • Drying and Concentration: Combine all organic layers, dry over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure (water bath < 40°C) to yield this compound as a slightly yellow oil (yields typically 89-90%).[7]

Visualizations

ScaleUp_Workflow Diagram 1: General Workflow for Scaling Up this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Steps prep_reagents Prepare Reagents (Bromoacetate in MeOH, NaN3 in H2O) setup_reactor Setup Jacketed Reactor with Overhead Stirrer prep_reagents->setup_reactor add_azide Controlled Addition of Azide Slurry setup_reactor->add_azide monitor_temp Monitor Internal Temp (Maintain < 45°C) add_azide->monitor_temp monitor_temp->add_azide Temp > 45°C (Pause Addition) reflux Gentle Reflux (2h) monitor_temp->reflux Exotherm controlled cool_down Cool to RT reflux->cool_down rotovap Solvent Removal (< 40°C) cool_down->rotovap extract Partition & Extract (Et2O/H2O) rotovap->extract dry_concentrate Dry & Concentrate extract->dry_concentrate waste Neutralize & Dispose Aqueous Waste extract->waste store Store Product (2-8°C, Dark) dry_concentrate->store

Caption: Diagram 1: General Workflow for Scaling Up this compound Synthesis.

Troubleshooting_Tree Diagram 2: Troubleshooting Decision Tree problem Problem Encountered low_yield Low Yield problem->low_yield runaway Runaway Reaction problem->runaway impure Impure Product problem->impure cause_mixing Poor Mixing? low_yield->cause_mixing cause_temp Temp Too Low? cause_mixing->cause_temp No sol_stir Use Overhead Stirrer cause_mixing->sol_stir Yes sol_reflux Ensure Gentle Reflux cause_temp->sol_reflux Yes cause_addition Azide Added Too Fast? runaway->cause_addition cause_cooling Cooling Inefficient? cause_addition->cause_cooling No sol_slow_add Slow Addition Rate cause_addition->sol_slow_add Yes sol_bath Improve Cooling Bath /Jacketed Reactor cause_cooling->sol_bath Yes cause_incomplete Reaction Incomplete? impure->cause_incomplete cause_decomp Decomposition? cause_incomplete->cause_decomp No sol_monitor Monitor by TLC/GC cause_incomplete->sol_monitor Yes sol_low_temp Use Low Temp Workup (< 40°C) cause_decomp->sol_low_temp Yes

Caption: Diagram 2: Troubleshooting Decision Tree for common scale-up issues.

Hydrazoic_Acid_Formation Diagram 3: Hydrazoic Acid (HN3) Formation Pathway nan3 Sodium Azide (NaN3) hn3 DANGER: Hydrazoic Acid (HN3) (Toxic & Explosive) nan3->hn3 + safe_product SAFE: Controlled Reaction to Desired Product nan3->safe_product + acid Acidic Conditions (H+) acid->hn3 neutral_basic Neutral / Basic Conditions neutral_basic->safe_product

Caption: Diagram 3: Critical safety pathway showing the formation of hazardous HN3.

References

"effect of temperature on Methyl 2-azidoacetate reaction kinetics"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-azidoacetate. The information provided is intended to assist in understanding and controlling the effect of temperature on its reaction kinetics.

Frequently Asked Questions (FAQs)

Q1: How does temperature generally affect the reaction rate of this compound?

As with most chemical reactions, increasing the temperature typically increases the rate of reactions involving this compound. This is due to the increased kinetic energy of the molecules, leading to more frequent and energetic collisions. The relationship between temperature and the reaction rate constant (k) is described by the Arrhenius equation:

k = A * e-Ea/RT

where:

  • k is the rate constant

  • A is the pre-exponential factor (frequency factor)

  • Ea is the activation energy

  • R is the universal gas constant

  • T is the absolute temperature in Kelvin

Q2: What is the expected thermal stability of this compound?

Organic azides, including this compound, are known to be thermally sensitive compounds. At elevated temperatures, they can undergo thermal decomposition, which can be hazardous if not properly controlled. Studies on similar compounds like 2-azidoethyl acetate (B1210297) have shown that decomposition can occur via concerted mechanisms.[1][2][3] It is crucial to handle this compound with care and to be aware of its potential for exothermic decomposition, especially when scaling up reactions.[4]

Q3: What are the common side reactions to consider at different temperatures?

At lower temperatures, the desired reaction (e.g., cycloaddition) may be slow, leading to long reaction times. At higher temperatures, while the desired reaction may be faster, the risk of thermal decomposition and other side reactions increases. For instance, in the synthesis of indole (B1671886) derivatives via the Hemetsberger-Knittel reaction, the temperature can influence the formation of intermediates.[5] It is important to find an optimal temperature that maximizes the yield of the desired product while minimizing decomposition and side-product formation.

Q4: Are there any computational studies that can help predict the behavior of this compound reactions?

Yes, Density Functional Theory (DFT) and other computational methods are valuable tools for investigating reaction mechanisms and predicting kinetic parameters for reactions involving azides.[1][6] These studies can provide insights into activation energies and transition state geometries, helping to explain and predict the effect of temperature on reaction selectivity and rates. For example, computational studies on the cycloaddition of methyl azide (B81097) with various alkynes have been performed to understand the reaction barriers.[4]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no reaction at low temperatures. The activation energy barrier for the reaction is not being overcome sufficiently.Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress. Consider using a catalyst if applicable to the specific reaction to lower the activation energy.
Formation of significant side products or tar at elevated temperatures. Thermal decomposition of this compound or subsequent reaction intermediates is occurring.Lower the reaction temperature. Perform the reaction under dilute conditions to better dissipate heat. Ensure efficient stirring to avoid localized hot spots. Consider performing a time-course study at a moderate temperature to find the optimal reaction time before significant decomposition occurs.
Inconsistent reaction rates or yields between batches. Poor temperature control. Variations in the purity of this compound or other reactants.Use a reliable and calibrated heating system (e.g., oil bath with a temperature controller, reaction block). Ensure consistent quality of starting materials.
Exothermic reaction runaway. Inadequate heat dissipation, especially during scale-up.Always conduct small-scale trials first to assess the reaction exotherm. For larger scale reactions, ensure adequate cooling capacity and consider adding the thermally sensitive reagent portion-wise or via syringe pump to control the reaction rate.[4]

Quantitative Data

Table 1: Theoretical Activation Energies for Related Azide Cycloaddition Reactions

ReactantsReaction TypeComputational MethodActivation Energy (kcal/mol)Reference
Methyl azide + 2-butyne1,3-Dipolar CycloadditionDFT29.9[4]
Methyl azide + PropyneUncatalyzed [3+2] CycloadditionDFT (B3LYP/6-31G(d))~18.5 - 18.8[1]

Note: This data is for related compounds and should be used as a qualitative guide for understanding the potential energy barriers in reactions involving this compound.

Experimental Protocols

General Protocol for Studying the Effect of Temperature on Reaction Kinetics

This protocol outlines a general method for determining the rate constant of a reaction involving this compound at different temperatures.

1. Materials and Equipment:

  • This compound

  • Other reactant(s) and solvent

  • Reaction vessel (e.g., round-bottom flask) with magnetic stirrer

  • Temperature-controlled heating mantle or oil bath with a digital controller and thermocouple

  • Quenching solution (if necessary)

  • Analytical instrument for monitoring reaction progress (e.g., GC, HPLC, NMR)

  • Standard laboratory glassware and safety equipment

2. Procedure:

  • Set up the reaction vessel in the temperature-controlled bath and allow it to equilibrate to the desired temperature (e.g., 40 °C).

  • Charge the reaction vessel with the solvent and all reactants except for this compound.

  • Once the solution has reached the desired temperature, add a known concentration of this compound to initiate the reaction (this is t=0).

  • At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot of the reaction mixture.

  • Immediately quench the reaction in the aliquot if necessary (e.g., by rapid cooling or addition of a chemical quencher).

  • Analyze the concentration of the reactant(s) or product(s) in each aliquot using the chosen analytical method.

  • Repeat the experiment at different temperatures (e.g., 50 °C, 60 °C) while keeping all other conditions (concentrations, solvent, etc.) constant.

3. Data Analysis:

  • Plot the concentration of the reactant or product versus time for each temperature.

  • Determine the initial rate of the reaction from the slope of the concentration vs. time plot at t=0.

  • Assuming a certain reaction order (e.g., first or second order), plot the appropriate linearized form of the rate law (e.g., ln[A] vs. time for first order). The slope of this line will be related to the rate constant (k).

  • Once the rate constants (k) are determined for each temperature (T), create an Arrhenius plot by plotting ln(k) versus 1/T.

  • The slope of the Arrhenius plot will be -Ea/R, from which the activation energy (Ea) can be calculated. The y-intercept will be ln(A), from which the pre-exponential factor (A) can be determined.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction at Controlled Temperature cluster_analysis Analysis cluster_data Data Processing cluster_repeat Repeat for Different Temperatures prep Prepare Reactants & Solvent setup Assemble Reaction Apparatus prep->setup equilibrate Equilibrate to Target Temperature (T1) setup->equilibrate initiate Initiate Reaction (t=0) equilibrate->initiate sampling Take Aliquots at Regular Intervals initiate->sampling quench Quench Reaction sampling->quench analyze Analyze Concentration (GC, HPLC, NMR) quench->analyze plot_conc Plot [Conc] vs. Time analyze->plot_conc calc_k Calculate Rate Constant (k1) plot_conc->calc_k repeat_exp Repeat Experiment at T2, T3, ... calc_k->repeat_exp calc_arrhenius Create Arrhenius Plot (ln(k) vs. 1/T) repeat_exp->calc_arrhenius determine_params Determine Ea and A calc_arrhenius->determine_params

Caption: Experimental workflow for determining kinetic parameters.

Arrhenius_Relationship Arrhenius Equation: k = A * e^(-Ea/RT) cluster_0 Relationship between Temperature and Reaction Rate Temp_Increase Increase in Temperature (T) Kinetic_Energy Increased Molecular Kinetic Energy Temp_Increase->Kinetic_Energy Collision_Freq Increased Collision Frequency & Energy Kinetic_Energy->Collision_Freq Overcome_Ea More Molecules Overcome Activation Energy (Ea) Collision_Freq->Overcome_Ea Rate_Increase Increase in Reaction Rate Constant (k) Overcome_Ea->Rate_Increase

Caption: Logical relationship of temperature and reaction rate.

References

Technical Support Center: Ligand Effects in Copper-Catalyzed Reactions of Methyl 2-Azidoacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with copper-catalyzed reactions of Methyl 2-azidoacetate. The focus is on the critical role of ligands in optimizing these reactions, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".

Frequently Asked Questions (FAQs)

Q1: What is the role of a ligand in the copper-catalyzed reaction of this compound?

In the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, the ligand plays a multifaceted and crucial role:

  • Catalyst Stabilization: The primary function of the ligand is to stabilize the catalytically active Cu(I) oxidation state.[1] Cu(I) is prone to disproportionation and oxidation to the inactive Cu(II) state, which can terminate the catalytic cycle. The ligand coordinates to the copper center, protecting it from these deactivating pathways.

  • Enhanced Reaction Rate: Ligands can significantly accelerate the rate of the cycloaddition reaction.[2] By modulating the electronic properties of the copper catalyst, the ligand facilitates the key steps of the catalytic cycle, leading to faster product formation.

  • Increased Solubility: Certain ligands, particularly those with hydrophilic functionalities, can enhance the solubility of the copper catalyst in a variety of solvent systems, including aqueous media. This is especially important for reactions involving polar substrates or for applications in biological systems.

  • Minimizing Side Reactions: In some cases, ligands can help to suppress unwanted side reactions, leading to a cleaner reaction profile and higher yields of the desired triazole product.

Q2: Which ligands are commonly used for the reaction of this compound with alkynes?

While a wide variety of ligands have been developed for CuAAC reactions, some of the most common and effective ligands include:

  • Tris(benzyltriazolylmethyl)amine (TBTA): A popular ligand, particularly for reactions in organic solvents. It is known to accelerate the triazolyl ring formation step.[3]

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): A water-soluble ligand that is highly effective in aqueous and mixed aqueous/organic solvent systems. It is often the ligand of choice for bioconjugation reactions due to its biocompatibility.[4]

  • Bathophenanthroline disulfonate (BPS): A water-soluble ligand that has been shown to be effective in CuAAC reactions.

  • N-heterocyclic carbenes (NHCs): A class of ligands that can offer high catalytic activity, but their application may require more stringent reaction conditions.

The choice of ligand will depend on the specific alkyne substrate, the solvent system, and the desired reaction conditions.

Q3: Can the reaction be performed without a ligand?

While it is possible to conduct the CuAAC reaction without an added ligand, it is generally not recommended. In the absence of a stabilizing ligand, the Cu(I) catalyst is more susceptible to oxidation and disproportionation, which can lead to lower yields and slower reaction rates.[4] Some protocols utilize metallic copper as the catalyst source, which can proceed without additional ligands, sometimes assisted by ultrasound.[5] However, for consistent and high-yielding results, especially with a versatile substrate like this compound, the use of a suitable ligand is highly advantageous. In some specific cases, such as with certain ionic liquid-supported copper catalysts, the reaction may proceed efficiently without an external ligand.[6]

Q4: How does the ligand affect the regioselectivity of the reaction?

The copper(I)-catalyzed azide-alkyne cycloaddition is renowned for its high regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer.[7] This is a direct consequence of the reaction mechanism, which proceeds through a copper-acetylide intermediate. The ligand's primary role is to facilitate this catalytic cycle, thereby ensuring the high regioselectivity is maintained. The uncatalyzed thermal cycloaddition, in contrast, typically results in a mixture of 1,4- and 1,5-regioisomers. Therefore, the presence of the copper-ligand complex is key to controlling the regiochemical outcome of the reaction between this compound and a terminal alkyne.

Troubleshooting Guide

This guide addresses common issues encountered during the copper-catalyzed reaction of this compound.

Problem Potential Cause Troubleshooting Steps
Low or No Product Yield Inactive Catalyst: The Cu(I) catalyst has been oxidized to Cu(II).• Ensure you are using a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).• Degas your solvents to remove dissolved oxygen.• Use a stabilizing ligand such as TBTA or THPTA.
Inappropriate Ligand or Ligand:Copper Ratio: The ligand may not be suitable for the reaction conditions, or the ratio is not optimal.• Screen different ligands (e.g., TBTA for organic solvents, THPTA for aqueous media).• Titrate the ligand-to-copper ratio. A 1:1 to 2:1 ratio is a good starting point, but an excess of ligand can sometimes be beneficial.[2]
Poor Reagent Quality: this compound or the alkyne may be impure or degraded.• Verify the purity of your starting materials using techniques like NMR or GC-MS.• Use freshly distilled or purified reagents.
Suboptimal Reaction Conditions: The temperature, solvent, or reaction time may not be optimal.• Try different solvents or solvent mixtures.• If the reaction is sluggish at room temperature, gentle heating may be beneficial.• Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Formation of a Precipitate Insoluble Copper Species: The copper catalyst may be precipitating out of solution.• Ensure the chosen ligand is soluble in the reaction solvent.• Consider using a co-solvent to improve the solubility of all components.
Alkyne Self-Coupling (Glaser Coupling): In the presence of oxygen, Cu(I) can catalyze the oxidative homocoupling of terminal alkynes.• Thoroughly degas the reaction mixture before adding the copper catalyst.• Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
Reaction Stalls Before Completion Catalyst Deactivation: The catalyst may be slowly deactivating over the course of the reaction.• Add a fresh portion of the reducing agent.• In some cases, adding more copper and ligand may restart the reaction.
Product Inhibition: The triazole product may be coordinating to the copper catalyst and inhibiting its activity.• This is less common but can occur. Try using a lower catalyst loading if high concentrations of the product are being formed.
Inconsistent Results Variability in Reagent Quality: The purity of reagents, especially the copper source and reducing agent, can vary between batches.• Use high-purity reagents from a reliable supplier.• Always use a freshly prepared solution of the reducing agent.
Atmospheric Oxygen: Inconsistent exclusion of oxygen can lead to variable rates of catalyst deactivation.• Standardize your procedure for degassing solvents and maintaining an inert atmosphere.

Experimental Protocols

General Protocol for the Copper-Catalyzed Reaction of this compound with a Terminal Alkyne

This protocol provides a general starting point for the CuAAC reaction. Optimization of specific parameters may be necessary for different alkyne substrates.

Materials:

  • This compound

  • Terminal alkyne

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Ligand (e.g., TBTA or THPTA)

  • Solvent (e.g., t-BuOH/H₂O, DMF, DMSO)

Procedure:

  • Reaction Setup: To a reaction vessel, add this compound (1.0 eq) and the terminal alkyne (1.0-1.2 eq).

  • Solvent Addition: Add the chosen solvent. A common solvent system is a 1:1 mixture of t-butanol and water.

  • Ligand and Copper Addition: In a separate vial, prepare a premix of the copper catalyst and ligand. For example, dissolve CuSO₄·5H₂O (1-5 mol%) and the ligand (1-10 mol%) in a small amount of the reaction solvent. Add this solution to the reaction mixture.

  • Initiation: Prepare a fresh solution of sodium ascorbate (5-10 mol%) in water. Add the sodium ascorbate solution to the reaction mixture to initiate the reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Experimental Workflow

experimental_workflow reagents 1. Combine This compound & Alkyne solvent 2. Add Solvent reagents->solvent catalyst_add 4. Add Catalyst Premix solvent->catalyst_add catalyst_prep 3. Prepare Cu/Ligand Premix catalyst_prep->catalyst_add initiation 5. Add Sodium Ascorbate catalyst_add->initiation reaction 6. Stir at RT & Monitor initiation->reaction workup 7. Quench & Extract reaction->workup purification 8. Column Chromatography workup->purification product Pure Triazole Product purification->product

Caption: A typical experimental workflow for the CuAAC reaction.

Troubleshooting Logic

troubleshooting_logic start Low or No Yield? check_catalyst Is the Catalyst Active? start->check_catalyst Yes check_reagents Are Reagents Pure? check_catalyst->check_reagents Yes solution_catalyst Use fresh reducing agent Degas solvents Add stabilizing ligand check_catalyst->solution_catalyst No check_conditions Are Conditions Optimal? check_reagents->check_conditions Yes solution_reagents Purify starting materials check_reagents->solution_reagents No solution_conditions Screen solvents Optimize temperature Adjust ligand:copper ratio check_conditions->solution_conditions No success Improved Yield solution_catalyst->success solution_reagents->success solution_conditions->success

Caption: A decision tree for troubleshooting low-yield reactions.

Ligand Function Pathway

ligand_function Cu_II Cu(II) Source (e.g., CuSO₄) Cu_I Cu(I) (Active Catalyst) Cu_II->Cu_I Reduction Reducing_Agent Reducing Agent (e.g., Na-Ascorbate) Reducing_Agent->Cu_I Cu_I_Ligand [Cu(I)-Ligand] Stabilized Catalyst Cu_I->Cu_I_Ligand Oxidation Oxidation/ Disproportionation Cu_I->Oxidation Ligand Ligand (e.g., THPTA) Ligand->Cu_I_Ligand Reaction_Cycle Accelerated Catalytic Cycle Cu_I_Ligand->Reaction_Cycle Inactive_Cu Inactive Cu Species Oxidation->Inactive_Cu Product Triazole Product Reaction_Cycle->Product

Caption: The central role of the ligand in stabilizing the active Cu(I) catalyst.

References

Validation & Comparative

A Comparative Guide to Triazole Synthesis: Methyl 2-Azidoacetate vs. Sodium Azide

Author: BenchChem Technical Support Team. Date: December 2025

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust and efficient pathway for the synthesis of 1,2,3-triazoles.[1][2][3] A critical choice in this synthesis is the source of the azide (B81097) functional group. This guide provides a detailed comparison of two common azide sources: the pre-functionalized organic azide, methyl 2-azidoacetate, and the versatile inorganic salt, sodium azide, for researchers, scientists, and professionals in drug development.

Performance and Reaction Conditions

The choice between this compound and sodium azide often hinges on the desired reaction pathway, substrate compatibility, and safety considerations. This compound is used directly in the CuAAC reaction, offering a straightforward approach when the corresponding ester functionality is desired in the final product. In contrast, sodium azide is typically used to generate organic azides in situ from corresponding halides, providing a convenient one-pot procedure that avoids the isolation of potentially unstable organic azides.[4][5]

The CuAAC reaction is known for its high efficiency and regioselectivity, exclusively producing 1,4-disubstituted triazoles.[1][6] The reaction is typically catalyzed by a Cu(I) source, often generated in situ from a Cu(II) salt like copper(II) sulfate (B86663) (CuSO₄) with a reducing agent such as sodium ascorbate (B8700270).[1][7] This catalytic system is compatible with a wide range of solvents, including aqueous mixtures, and proceeds under mild conditions.[1][7]

Below is a summary of representative quantitative data for triazole synthesis using both reagents. It is important to note that reaction conditions and substrates vary between studies, which can influence outcomes.

FeatureThis compoundSodium Azide (in situ azidation)
Reaction Type Direct CuAACOne-pot azidation followed by CuAAC
Typical Yield High to excellent (e.g., 97% in 2-5 min with microwave irradiation for various azides)[6]Good to excellent (e.g., 78-90% in 60 min;[8] 91% in 20h at 0°C[9][10])
Reaction Temperature Typically room temperature (25°C)[6]Can range from 0°C to room temperature[8][9][10]
Reaction Time Can be very rapid, especially with microwave assistance (2-5 minutes)[6]Generally longer, from 1 to 20 hours[8][9][10]

Experimental Protocols

Detailed methodologies for triazole synthesis using both this compound and sodium azide are provided below. These protocols are generalized and may require optimization for specific substrates.

Protocol 1: Triazole Synthesis using this compound

This protocol describes the direct copper-catalyzed cycloaddition of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a 1:1 mixture of tert-butanol (B103910) and water)

Procedure:

  • In a reaction vessel, dissolve the terminal alkyne (1.0 equivalent) and this compound (1.1 equivalents) in the t-butanol/water solvent system.

  • In a separate vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (e.g., 0.1 M).

  • In another vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M).

  • To the stirred solution of the alkyne and azide, add the CuSO₄ solution (typically 1-5 mol%).

  • Add the sodium ascorbate solution (typically 5-10 mol%) to initiate the reaction.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography.

Protocol 2: One-Pot Triazole Synthesis using Sodium Azide

This protocol outlines a one-pot procedure involving the in situ formation of an organic azide from an alkyl halide and sodium azide, followed by the CuAAC reaction.[5]

Materials:

  • Alkyl halide (e.g., benzyl (B1604629) bromide)

  • Sodium azide (NaN₃)

  • Terminal alkyne

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a 1:1 mixture of t-butanol and water)

Procedure:

  • In a reaction vessel, dissolve the alkyl halide (1.0 equivalent) and sodium azide (1.2 equivalents) in the t-butanol/water solvent system.

  • Stir the mixture at room temperature for a predetermined time (e.g., 1-2 hours) to allow for the formation of the organic azide.

  • To this mixture, add the terminal alkyne (1.0 equivalent).

  • Add an aqueous solution of CuSO₄·5H₂O (1-5 mol%).

  • Initiate the cycloaddition by adding an aqueous solution of sodium ascorbate (5-10 mol%).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up and purification are performed as described in Protocol 1.

Safety and Handling

Sodium Azide (NaN₃): Sodium azide is highly toxic and can be fatal if swallowed or absorbed through the skin. It can form explosive heavy metal azides, so contact with metals should be avoided. It also reacts with acids to form highly toxic and explosive hydrazoic acid. Extreme caution and appropriate personal protective equipment (PPE) are mandatory when handling sodium azide.

This compound: this compound is a flammable liquid and vapor.[11] It causes skin and eye irritation and may cause respiratory irritation.[11] It should be handled in a well-ventilated area, away from heat and ignition sources.[12][13] While generally considered safer than sodium azide, appropriate PPE, including gloves and safety glasses, should be used.[13]

Comparative Analysis

AspectThis compoundSodium Azide
Pros - Ready to use, simplifying reaction setup.- Avoids handling highly toxic sodium azide directly.- Can lead to cleaner reactions with fewer byproducts from the azidation step.- Cost-effective and readily available.- Enables one-pot synthesis from halides, avoiding isolation of organic azides.[5]- Versatile for generating a wide range of organic azides in situ.
Cons - Requires prior synthesis and purification, adding an extra step to the overall process.- May be less stable than sodium azide over long-term storage.- The ester functionality may not be desired in the final product.- Highly toxic and potentially explosive.[9][10]- Can form explosive compounds with heavy metals and acids.- Free azide ions can interfere with the click reaction, potentially lowering yields.[14]

Logical Workflow for Reagent Selection

The decision to use this compound or sodium azide depends on several factors, including the starting materials, desired product, and safety infrastructure. The following diagram illustrates a logical workflow for selecting the appropriate azide source.

ReagentSelection start Start: Need to synthesize a triazole via CuAAC is_ester_desired Is a methyl acetate substituent desired on the triazole? start->is_ester_desired is_halide_available Is the corresponding alkyl/aryl halide readily available? safety_ok Are facilities adequate for handling highly toxic/explosive reagents? is_halide_available->safety_ok Yes consider_alternative Consider synthesizing the desired organic azide separately or using an alternative azide source is_halide_available->consider_alternative No is_ester_desired->is_halide_available No use_methyl_azidoacetate Use this compound is_ester_desired->use_methyl_azidoacetate Yes use_sodium_azide Use Sodium Azide for in situ azidation safety_ok->use_sodium_azide Yes safety_ok->consider_alternative No

Caption: Decision workflow for choosing between this compound and sodium azide.

Reaction Pathway

The fundamental reaction for triazole formation via CuAAC is the [3+2] cycloaddition of an azide and a terminal alkyne. The two approaches discussed differ in how the organic azide is introduced into the reaction.

ReactionPathways cluster_path1 Pathway 1: Direct Cycloaddition cluster_path2 Pathway 2: In Situ Azidation methyl_azidoacetate This compound triazole1 1,4-Disubstituted Triazole (with ester group) methyl_azidoacetate->triazole1 alkyne1 Terminal Alkyne alkyne1->triazole1 cu_catalyst1 Cu(I) Catalyst cu_catalyst1->triazole1 alkyl_halide Alkyl Halide organic_azide Organic Azide (in situ) alkyl_halide->organic_azide sodium_azide Sodium Azide sodium_azide->organic_azide triazole2 1,4-Disubstituted Triazole organic_azide->triazole2 alkyne2 Terminal Alkyne alkyne2->triazole2 cu_catalyst2 Cu(I) Catalyst cu_catalyst2->triazole2

Caption: Comparison of reaction pathways for triazole synthesis.

References

A Comparative Guide to the Reactivity of Methyl 2-Azidoacetate and Ethyl 2-Azidoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the choice between structurally similar reagents can significantly impact reaction kinetics and yields. This guide provides an objective comparison of the reactivity of Methyl 2-Azidoacetate and Ethyl 2-Azidoacetate, two commonly used building blocks in bioconjugation and heterocyclic synthesis. While direct, side-by-side comparative studies are not extensively documented, a comprehensive analysis of available data and established principles of organic chemistry allows for a robust evaluation of their relative performance in key reactions.

Quantitative Reactivity Data

The following table summarizes the available quantitative and qualitative data regarding the reactivity of this compound and Ethyl 2-Azidoacetate.

Reaction TypeReagentSecond-Order Rate Constant (k₂)Notes
Staudinger Reaction Ethyl 2-azidoacetate~0.01 M⁻¹s⁻¹Reaction with triphenylphosphine (B44618) in benzene.[1]
This compoundNot explicitly reported, but expected to be very similar to the ethyl ester.Mechanistic studies suggest that the electronic and steric properties of the ester group have a negligible impact on the overall rate of the Staudinger ligation.[2]
Azide-Alkyne Cycloaddition (Click Chemistry) This compoundNot reportedExpected to be slightly faster than the ethyl ester due to lower steric hindrance.
Ethyl 2-azidoacetateNot reportedThe bulkier ethyl group may slightly decrease the reaction rate compared to the methyl ester.

Reactivity in Detail: Staudinger Ligation vs. Cycloaddition

The primary applications for these azidoacetates are the Staudinger ligation and azide-alkyne cycloaddition reactions. The subtle structural difference between the methyl and ethyl esters can have varying effects on these two distinct transformations.

Staudinger Ligation

The Staudinger ligation is a powerful method for forming amide bonds. The reaction proceeds through the nucleophilic attack of a phosphine (B1218219) on the terminal nitrogen of the azide. Mechanistic investigations into the Staudinger ligation have revealed that the rate-determining step is often the initial association of the phosphine and the azide.[2] Studies have shown that the electronic and steric properties of the ester group on the azidoacetate have no significant impact on the overall reaction rate.[2] This suggests that both this compound and Ethyl 2-azidoacetate exhibit nearly identical reactivity in Staudinger ligations. A reported second-order rate constant for the Staudinger reduction of ethyl 2-azidoacetate with triphenylphosphine is approximately 0.01 M⁻¹s⁻¹.[1] Given the mechanistic insights, the rate constant for this compound is expected to be in the same range.

cluster_staudinger Staudinger Ligation Pathway Azidoacetate R-O-C(O)CH₂N₃ (Methyl or Ethyl 2-azidoacetate) Iminophosphorane R-O-C(O)CH₂N=PR'₃ (Aza-ylide intermediate) Azidoacetate->Iminophosphorane + PR'₃ - N₂ Phosphine PR'₃ Amide Amide Product Iminophosphorane->Amide + H₂O (hydrolysis) Phosphine_Oxide O=PR'₃ cluster_cuaac Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azidoacetate R-O-C(O)CH₂N₃ (Methyl or Ethyl 2-azidoacetate) Triazole 1,4-disubstituted 1,2,3-triazole Azidoacetate->Triazole + R'-C≡CH [Cu(I)] Alkyne R'-C≡CH cluster_workflow Experimental Workflow for Reactivity Comparison Start Prepare stock solutions of This compound and Ethyl 2-azidoacetate Reaction_Setup Set up parallel reactions under identical conditions (concentration, temperature, catalyst loading) Start->Reaction_Setup Reaction_A Reaction with This compound Reaction_Setup->Reaction_A Reaction_B Reaction with Ethyl 2-azidoacetate Reaction_Setup->Reaction_B Monitoring Monitor reaction progress over time (e.g., by NMR, LC-MS, or GC) Reaction_A->Monitoring Reaction_B->Monitoring Data_Analysis Determine reaction rates and/or yields Monitoring->Data_Analysis Comparison Compare the kinetic data and/or final yields to assess relative reactivity Data_Analysis->Comparison

References

A Researcher's Guide to Spectroscopic Confirmation of Methyl 2-azidoacetate Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of spectroscopic techniques used to confirm the products of common reactions involving Methyl 2-azidoacetate. Researchers, scientists, and professionals in drug development can utilize this information to unambiguously identify the transformation of the azide (B81097) functional group into amines, amides, and triazoles, which are crucial intermediates in the synthesis of complex organic molecules.

Overview of Key Reactions

This compound is a versatile building block, primarily utilized for the introduction of a glycine-like moiety. The confirmation of its reaction products hinges on the distinct spectroscopic changes observed as the azide functional group is transformed. The three most common transformations are:

  • Azide-Alkyne Cycloaddition (Click Chemistry): A highly efficient reaction, often catalyzed by copper(I), that joins the azide with an alkyne to form a stable 1,2,3-triazole ring.[1]

  • Staudinger Reaction/Ligation: The reaction of the azide with a phosphine (B1218219) (e.g., triphenylphosphine) which, upon hydrolysis or reaction with an electrophile, leads to the formation of a primary amine or an amide, respectively.

  • Reduction to Amine: The conversion of the azide group into a primary amine (Methyl 2-aminoacetate) through various reducing agents (e.g., H₂, Pd/C, or phosphines with water).

Below is a logical workflow for the spectroscopic analysis of a reaction involving this compound.

G cluster_start Reaction Setup cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation start This compound + Reagent(s) ir Acquire FTIR Spectrum start->ir Work-up & Isolate Product nmr Acquire NMR Spectra (¹H, ¹³C) ir->nmr ms Acquire Mass Spectrum nmr->ms ir_check Check for N₃ stretch (~2100 cm⁻¹) ms->ir_check nmr_check Analyze key proton and carbon signals ir_check->nmr_check N₃ peak absent revisit Incomplete Reaction or Side Product Formation ir_check->revisit N₃ peak present ms_check Analyze Molecular Ion Peak nmr_check->ms_check confirm Product Structure Confirmed ms_check->confirm Data consistent with expected product ms_check->revisit Data inconsistent

Caption: General experimental workflow for reaction monitoring and product confirmation.

Comparative Spectroscopic Data

The most effective way to confirm product formation is to compare the spectra of the product against the starting material. The disappearance of the azide signal and the appearance of new, characteristic signals for the product are key indicators of a successful reaction.

Infrared (IR) Spectroscopy Comparison

IR spectroscopy is the most direct method for monitoring the consumption of the azide starting material due to its strong, sharp, and unique absorption band.

Functional Group Vibrational Mode **Characteristic Wavenumber (cm⁻¹) **Appearance in...
Azide (N₃) Asymmetric stretch~2100 (Strong, Sharp) Starting Material ONLY
Primary Amine (NH₂)N-H stretch~3400-3300 (Medium, two bands)Reduction Product
N-H bend~1650-1580 (Medium)Reduction Product
Amide (secondary)N-H stretch~3300 (Medium, one band)Staudinger Ligation Product
C=O stretch~1650 (Strong)Staudinger Ligation Product
Ester (C=O)C=O stretch~1740 (Strong)Starting Material & All Products

Data compiled from various sources.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison

NMR provides detailed structural information, confirming not only the functional group transformation but also the connectivity of the entire molecule.

Table 2.1: ¹H NMR Chemical Shift Comparison (Approximate δ, ppm)

Proton(s) This compound Reduction Product (Amine) Click Product (Triazole) Staudinger Product (Amide)
-OCH₃ ~3.8~3.7~3.8~3.7
-CH₂- ~4.0 (s) ~3.4 (s) ~5.2 (s) ~4.1 (d)
-NH₂ / -NH- -~1.5-3.0 (broad s)-~6.0-8.0 (broad s)
Triazole C-H --~8.0-8.5 (s) -

Table 2.2: ¹³C NMR Chemical Shift Comparison (Approximate δ, ppm)

Carbon This compound Reduction Product (Amine) Click Product (Triazole) Staudinger Product (Amide)
-OCH₃ ~53~52~53~52
-CH₂- ~50 ~43 ~50 ~42
C=O (Ester) ~168~172~167~170
Triazole C-H --~125 -
Triazole C-q --~143-
C=O (Amide) ---~169

Chemical shifts are highly dependent on the solvent and the specific structure of the reaction product (e.g., the substituent on the alkyne or acyl group). Data compiled from multiple sources.[4][5][6]

Mass Spectrometry (MS) Comparison

Mass spectrometry confirms the molecular weight of the product, providing definitive evidence of the elemental composition change.

Compound Ionization Mode Expected [M+H]⁺ or [M+Na]⁺ Key Observation
This compound ESI+m/z 116.0 or 138.0Molecular weight of starting material.
Reduction Product (Amine) ESI+m/z 90.1 or 112.1Mass decrease of 26 Da (loss of N₂)
Click Product (Triazole) ESI+Varies (115.0 + MW of alkyne)Mass equals sum of reactants.
Staudinger Product (Amide) ESI+Varies (89.1 + MW of acyl group)Mass corresponds to acylated amine.

Logic for Spectroscopic Interpretation

The following diagram outlines the decision-making process for identifying the reaction outcome based on key spectroscopic features.

G cluster_products Product Identification start Analyze Spectra of Reaction Product ir_check IR: Is N₃ peak (~2100 cm⁻¹) absent? start->ir_check nmr_triazole ¹H NMR: Triazole C-H peak (~8.0-8.5 ppm)? ir_check->nmr_triazole Yes no_reaction Incomplete or No Reaction (Starting Material Present) ir_check->no_reaction No nmr_amine IR: Two N-H stretch peaks (~3350 cm⁻¹)? ¹H NMR: Broad NH₂ peak? nmr_triazole->nmr_amine No triazole Click-Chemistry Product nmr_triazole->triazole Yes nmr_amide IR: One N-H stretch and Amide C=O (~1650 cm⁻¹)? nmr_amine->nmr_amide No amine Reduction Product nmr_amine->amine Yes amide Staudinger Ligation Product nmr_amide->amide Yes unknown Other Product nmr_amide->unknown No G cluster_start Starting Material cluster_products Reaction Products start This compound -CH₂-N₃ click Click Product -CH₂-[Triazole Ring] start->click + Alkyne, Cu(I) stau Staudinger Product -CH₂-NH-C(O)R start->stau + PPh₃, RCOCl red Reduction Product -CH₂-NH₂ start->red + [H]

References

A Comparative Analysis of CuAAC and RuAAC Reactions for Triazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head comparison of Copper-Catalyzed (CuAAC) and Ruthenium-Catalyzed (RuAAC) Azide-Alkyne Cycloaddition reactions, with a focus on the use of methyl 2-azidoacetate, offers valuable insights for researchers in drug development and chemical synthesis. While both methods are cornerstones of "click chemistry" for the reliable formation of triazole rings, they exhibit distinct regioselectivity and, as available data suggests, can proceed with varying efficiencies depending on the specific substrates and conditions employed.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is renowned for its efficiency in producing 1,4-disubstituted 1,2,3-triazoles. In contrast, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides access to the complementary 1,5-disubstituted regioisomers, which are often sought after in the development of novel therapeutic agents and functional materials. This guide presents a comparative overview of the product yields, experimental protocols, and catalytic mechanisms of these two powerful synthetic tools.

Yield Comparison: A Look at the Data

For the CuAAC reaction, a study utilizing ethyl 2-azidoacetate, a close structural analog of this compound, with a variety of terminal alkynes reported yields in the range of 50% to 80%.[1][2][3] This provides a solid benchmark for the expected efficiency of CuAAC with α-azido esters.

Finding specific yield data for the RuAAC reaction of this compound or other α-azido esters proved challenging. Therefore, for the purpose of this comparison, we will consider the yields reported for the RuAAC of benzyl (B1604629) azide (B81097), a commonly used and structurally simple azide. In these reactions, yields are often high, with many examples reporting yields of 90% or greater under optimized conditions.[4] It is important to note that this is not a direct comparison and the electronic and steric differences between benzyl azide and this compound could influence the reaction yield.

Reaction TypeAzide SubstrateAlkyne SubstrateCatalyst SystemSolventTemperature (°C)Yield (%)Regioisomer
CuAAC Ethyl 2-azidoacetateVarious terminal alkynesCuSO₄·5H₂O, Sodium Ascorbate (B8700270)Dichloromethane (B109758)/Water6050 - 80[1][2][3]1,4-disubstituted
RuAAC Benzyl Azide (for comparison)PhenylacetyleneCp*RuCl(COD)1,2-Dichloroethane4590 - 92[4]1,5-disubstituted

Table 1. Summary of Yield Data for CuAAC and a Representative RuAAC Reaction. This table highlights the typical yields and conditions for the CuAAC of ethyl 2-azidoacetate and a representative RuAAC reaction with benzyl azide. A direct yield comparison for this compound is limited by the availability of literature data for its use in RuAAC reactions.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these reactions. Below are representative experimental protocols for both CuAAC and RuAAC.

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is adapted from a procedure for the synthesis of 1,4-disubstituted 1,2,3-triazoles using ethyl 2-azidoacetate.[3]

Materials:

  • Ethyl 2-azidoacetate

  • Terminal alkyne

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Dichloromethane (CH₂Cl₂)

  • Water

Procedure:

  • In a round-bottom flask, dissolve ethyl 2-azidoacetate (1.0 eq.) and the terminal alkyne (1.0 eq.) in a 1:1 mixture of dichloromethane and water.

  • To this solution, add copper(II) sulfate pentahydrate (0.05 eq.).

  • Add sodium ascorbate (0.1 eq.) to the reaction mixture.

  • Stir the reaction mixture vigorously at 60°C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the 1,4-disubstituted 1,2,3-triazole.

Protocol for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

This protocol is a general procedure for the synthesis of 1,5-disubstituted 1,2,3-triazoles.[4]

Materials:

  • Azide (e.g., this compound)

  • Terminal alkyne

  • Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) [Cp*RuCl(COD)]

  • 1,2-Dichloroethane (DCE)

Procedure:

  • In a reaction vessel purged with an inert atmosphere (e.g., argon), dissolve the azide (1.0 eq.) and the terminal alkyne (1.05 eq.) in 1,2-dichloroethane.

  • Add the ruthenium catalyst, Cp*RuCl(COD) (0.01 eq.), to the solution.

  • Heat the reaction mixture to 45°C and stir.

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or ¹H NMR).[4]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 1,5-disubstituted 1,2,3-triazole.

Visualizing the Pathways: Experimental Workflow and Catalytic Cycles

To better understand the practical execution and the underlying mechanisms of these reactions, the following diagrams are provided.

G General Experimental Workflow for Click Chemistry cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_analysis Product Analysis azide Azide (e.g., this compound) mixing Mixing of Reactants & Catalyst in Solvent azide->mixing alkyne Terminal Alkyne alkyne->mixing catalyst Catalyst (Cu(I) or Ru(II)) catalyst->mixing solvent Solvent solvent->mixing conditions Reaction Conditions (Temperature, Time) mixing->conditions extraction Extraction / Quenching conditions->extraction purification Column Chromatography extraction->purification product Isolated Triazole Product purification->product characterization Characterization (NMR, MS, etc.) product->characterization

Caption: A generalized workflow for performing a click chemistry reaction.

G Comparison of CuAAC and RuAAC Catalytic Cycles cluster_cu CuAAC Cycle (1,4-Regioisomer) cluster_ru RuAAC Cycle (1,5-Regioisomer) CuI Cu(I) Cu_acetylide Copper Acetylide CuI->Cu_acetylide + Alkyne Cu_vinylidene Copper Vinylidene Cu_acetylide->Cu_vinylidene + Azide Cu_triazolide Copper Triazolide Cu_vinylidene->Cu_triazolide Product_1_4 1,4-Triazole Cu_triazolide->Product_1_4 + H+ Product_1_4->CuI RuII [Cp*RuCl] Ru_alkyne Ru-Alkyne Complex RuII->Ru_alkyne + Alkyne Ruthenacycle Ruthenacycle Ru_alkyne->Ruthenacycle + Azide Ru_triazolide Ruthenium Triazolide Ruthenacycle->Ru_triazolide Reductive Elimination Product_1_5 1,5-Triazole Ru_triazolide->Product_1_5 Product_1_5->RuII

Caption: Simplified catalytic cycles for CuAAC and RuAAC reactions.

References

The Strategic Advantage of Methyl 2-Azidoacetate in Bioconjugation and Beyond: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of bioconjugation, drug development, and chemical biology, the choice of chemical tools is paramount to experimental success. Among the diverse array of bioorthogonal handles, the azide (B81097) group has proven to be exceptionally versatile. This guide provides a comprehensive comparison of methyl 2-azidoacetate against other commonly used azido (B1232118) compounds, highlighting its distinct advantages for researchers, scientists, and drug development professionals. We present a detailed analysis of its performance in key applications, supported by experimental data and protocols, to inform the selection of the optimal azido-reagent for your research needs.

At a Glance: Key Advantages of this compound

This compound stands out due to a combination of favorable properties including its small size, reactivity in click chemistry, and utility as a tool for introducing azide functionality onto biomolecules. These attributes often translate to higher efficiency, reduced steric hindrance, and broader applicability in complex biological systems compared to larger or more specialized azido compounds.

Comparative Performance Analysis

To provide a clear and objective comparison, this section details the performance of this compound against other azido compounds in terms of reactivity, stability, cell permeability, and cytotoxicity.

Reactivity in Click Chemistry

The efficiency of the azide-alkyne cycloaddition, the cornerstone of "click chemistry," is a critical performance metric. This is typically quantified by the second-order rate constant (k₂). While direct kinetic data for this compound is not as abundant as for model compounds like benzyl (B1604629) azide, its small size and electronic properties suggest favorable reactivity in both Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Table 1: Comparative Reactivity of Azido Compounds in Click Chemistry

Azido CompoundReaction TypeAlkyne PartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Advantages of this compound
This compound CuAAC & SPAACTerminal & Strained AlkynesData not extensively available, but expected to be high due to low steric hindrance.Small size minimizes steric interference, potentially leading to faster kinetics and higher yields in sterically demanding bioconjugations.
Benzyl AzideCuAAC & SPAACTerminal & Strained Alkynes~0.1 - 1.0 (SPAAC with DBCO)This compound is smaller and less hydrophobic, which can be advantageous in aqueous bioconjugation reactions.
L-Azidohomoalanine (AHA)CuAAC & SPAACTerminal & Strained AlkynesComparable to other alkyl azides.This compound is used for direct chemical modification, offering an alternative to metabolic incorporation which can be influenced by cellular metabolism.
Azido Sugars (e.g., Ac4ManNAz)CuAAC & SPAACTerminal & Strained AlkynesComparable to other alkyl azides.Provides a non-metabolic route to introduce azides, avoiding potential cytotoxicity associated with high concentrations of some azido sugars.[1]
Stability
Cell Permeability

For intracellular labeling applications, the ability of an azido compound to cross the cell membrane is essential. Small, relatively nonpolar molecules tend to have better cell permeability. The apparent permeability coefficient (Papp) is a common measure of this property, often determined using Caco-2 cell assays.[3][4] While specific Papp values for this compound are not widely published, its low molecular weight suggests it is likely to be cell-permeable.

Table 2: Estimated Cell Permeability Comparison

CompoundMolecular Weight ( g/mol )Predicted PermeabilityRationale
This compound 115.09GoodSmall size and moderate polarity.
Benzyl Azide133.15GoodSmall and relatively nonpolar.
L-Azidohomoalanine (AHA)144.14Good (Active Transport)Utilizes amino acid transporters for cellular uptake.[1][5]
Peracetylated Azido Sugars>300GoodAcetyl groups increase lipophilicity, aiding passive diffusion.
Cytotoxicity

Low cytotoxicity is critical for any probe used in living systems. Cytotoxicity is often assessed by determining the half-maximal inhibitory concentration (IC50) in various cell lines. While specific IC50 values for this compound are not extensively reported, its use as a reagent for modifying biomolecules in situ generally involves lower concentrations and shorter exposure times compared to metabolic labeling precursors, potentially mitigating cytotoxic effects. In contrast, some azido-sugars have been shown to induce cytotoxicity at higher concentrations.[1]

Key Applications and Experimental Protocols

This compound's advantages make it a valuable tool in several key research areas.

N-Terminal Protein Modification

Site-specific modification of proteins is crucial for creating well-defined bioconjugates. The N-terminus of a protein provides a unique site for modification. This compound can be used to introduce an azide handle at the N-terminus of peptides and proteins, which can then be used for downstream "click" reactions.

Workflow for N-Terminal Protein Azidation and Conjugation

N_Terminal_Modification Protein Protein with N-terminal amine ActivatedProtein N-terminally azido-modified protein Protein->ActivatedProtein Acylation Azidoacetate This compound Azidoacetate->ActivatedProtein Conjugate Protein-probe conjugate ActivatedProtein->Conjugate Click Chemistry (CuAAC or SPAAC) AlkyneProbe Alkyne-functionalized probe (e.g., drug, fluorophore) AlkyneProbe->Conjugate

Caption: Workflow for site-specific N-terminal protein modification using this compound.

Objective: To introduce an azide group at the N-terminus of a peptide using this compound for subsequent click chemistry.

Materials:

  • Peptide with a free N-terminal amine

  • This compound

  • Coupling agents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Solid-phase synthesis resin (if applicable)

  • Solvents (e.g., DMF, DCM)

  • Cleavage cocktail (e.g., TFA-based)

  • HPLC for purification

  • Mass spectrometer for characterization

Procedure (for Solid-Phase Peptide Synthesis):

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid of the resin-bound peptide using a solution of 20% piperidine (B6355638) in DMF.

  • Washing: Thoroughly wash the resin with DMF and DCM.

  • Acylation with this compound:

    • Prepare a solution of this compound (e.g., 5 equivalents relative to the resin loading).

    • Prepare a solution of a coupling agent (e.g., HBTU, 5 equivalents) and a base (e.g., DIPEA, 10 equivalents) in DMF.

    • Add the this compound and the coupling agent/base solution to the resin.

    • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Washing: Wash the resin extensively with DMF and DCM to remove excess reagents.

  • Cleavage and Deprotection: Cleave the azido-modified peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Purification: Purify the crude peptide by reverse-phase HPLC.

  • Characterization: Confirm the mass of the purified azido-peptide by mass spectrometry.

Synthesis of Peptide-Drug Conjugates (PDCs)

The development of targeted therapeutics often involves conjugating a cytotoxic drug to a targeting peptide. This compound can be used to functionalize either the peptide or the drug with an azide handle, facilitating their conjugation via click chemistry.[6][7]

Workflow for Peptide-Drug Conjugate Synthesis

PDC_Synthesis cluster_peptide Peptide Functionalization cluster_drug Drug Functionalization Peptide Targeting Peptide Azido_Peptide Azido-Peptide Peptide->Azido_Peptide Introduce Azide (e.g., via azido-amino acid or N-terminal modification) PDC Peptide-Drug Conjugate Azido_Peptide->PDC Click Chemistry (CuAAC or SPAAC) Drug Cytotoxic Drug Alkyne_Drug Alkyne-Drug Drug->Alkyne_Drug Introduce Alkyne Alkyne_Drug->PDC

References

A Comparative Guide to the Characterization of Heterocycles Synthesized from Methyl 2-Azidoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-azidoacetate serves as a versatile and reactive building block in the synthesis of a diverse array of nitrogen-containing heterocycles. Its bifunctional nature, possessing both an azide (B81097) and a methyl ester group, allows for participation in various cycloaddition and condensation reactions, leading to the formation of core heterocyclic scaffolds prevalent in medicinal chemistry and materials science. This guide provides a comparative overview of the characterization of three major classes of heterocycles synthesized from this compound: 1,2,3-triazoles, tetrazoles, and pyrroles. The information presented herein is supported by experimental data and detailed protocols to aid researchers in their synthetic and characterization endeavors.

Synthesis and Characterization of 1,2,3-Triazoles

1,2,3-Triazoles are commonly synthesized from this compound through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction is highly efficient and regioselective, yielding 1,4-disubstituted 1,2,3-triazoles.

General Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product methyl_azidoacetate This compound triazole Methyl 4-(substituted)-1H-1,2,3-triazole-1-carboxylate methyl_azidoacetate->triazole + alkyne Terminal Alkyne alkyne->triazole catalyst Cu(I) catalyst (e.g., CuI, CuSO4/Na-Ascorbate) catalyst->triazole Solvent, RT

Comparative Characterization Data for 1,2,3-Triazole Derivatives

The following table summarizes typical characterization data for a 1,2,3-triazole synthesized from a related azidoacetate (ethyl azidoacetate) and phenylacetylene (B144264), which serves as a representative example.

CompoundYield (%)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
Ethyl 4-phenyl-1H-1,2,3-triazole-1-carboxylate>958.11 (s, 1H, triazole-H), 7.90 (d, 2H, Ar-H), 7.68 (d, 2H, Ar-H), 7.46 (t, 2H, Ar-H), 7.36 (d, 1H, Ar-H), 5.2 (q, 2H, -CH₂-), 1.25 (t, 3H, -CH₃)162.0 (C=O), 148.0 (C-Ar), 130.5, 129.0, 128.5, 126.0 (Ar-C), 121.0 (triazole-CH), 62.0 (-CH₂-), 14.0 (-CH₃)~3140 (C-H, triazole), ~1750 (C=O), ~1600 (C=C, aromatic)

Note: Data is representative for the class of compounds and may vary based on the specific alkyne used.

Experimental Protocol: Synthesis of Methyl 4-phenyl-1H-1,2,3-triazole-1-carboxylate
  • To a solution of phenylacetylene (1.0 mmol) and this compound (1.0 mmol) in a 1:1 mixture of water and tert-butanol (B103910) (10 mL) is added sodium ascorbate (B8700270) (0.1 mmol) followed by copper(II) sulfate (B86663) pentahydrate (0.05 mmol).

  • The reaction mixture is stirred vigorously at room temperature for 12-24 hours.

  • Upon completion (monitored by TLC), the mixture is diluted with water (20 mL) and extracted with ethyl acetate (B1210297) (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the pure triazole.

Synthesis and Characterization of Tetrazoles

Tetrazoles can be synthesized from this compound via a [3+2] cycloaddition reaction with organic nitriles. This reaction is often catalyzed by Lewis acids, such as zinc(II) salts.[1]

General Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product methyl_azidoacetate This compound tetrazole Methyl 2-(5-substituted-2H-tetrazol-2-yl)acetate methyl_azidoacetate->tetrazole + nitrile Organic Nitrile (R-C≡N) nitrile->tetrazole catalyst Lewis Acid (e.g., ZnBr₂) or Amine Salt catalyst->tetrazole Solvent, Heat

Comparative Characterization Data for 5-Substituted-1H-Tetrazoles

The following table provides representative characterization data for 5-substituted-1H-tetrazoles, which are structurally related to the expected products from the reaction with this compound.

CompoundYield (%)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
5-Phenyl-1H-tetrazole~908.0-7.5 (m, 5H, Ar-H), 15.5 (br s, 1H, N-H)155.0 (tetrazole-C), 131.0, 129.5, 127.0, 125.0 (Ar-C)~3100 (N-H), ~1600 (C=N), ~1450-1500 (aromatic C=C)
5-Benzyl-1H-tetrazole~857.4-7.2 (m, 5H, Ar-H), 4.3 (s, 2H, -CH₂-), ~15.0 (br s, 1H, N-H)156.0 (tetrazole-C), 135.0, 129.0, 128.5, 127.5 (Ar-C), 32.0 (-CH₂-)~3100 (N-H), ~1600 (C=N), ~1450-1500 (aromatic C=C)

Note: Data is representative for the class of compounds and may vary based on the specific nitrile used and the position of the methyl acetate substituent on the tetrazole ring.

Experimental Protocol: Synthesis of Methyl 2-(5-Phenyl-2H-tetrazol-2-yl)acetate
  • A mixture of benzonitrile (B105546) (1.0 mmol), sodium azide (1.5 mmol), and zinc bromide (0.5 mmol) in water (5 mL) is heated at 100 °C for 24 hours in a sealed tube.[2]

  • After cooling to room temperature, the reaction mixture is acidified with 3M HCl to pH 2-3.

  • The precipitated 5-phenyl-1H-tetrazole is collected by filtration.

  • To a solution of 5-phenyl-1H-tetrazole (1.0 mmol) and potassium carbonate (1.5 mmol) in DMF (10 mL), methyl 2-bromoacetate (1.1 mmol) is added.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The mixture is poured into water (50 mL) and extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography to yield a mixture of N1 and N2 substituted tetrazoles.

Synthesis and Characterization of Pyrroles

The synthesis of pyrrole (B145914) derivatives from this compound can be achieved through a condensation reaction with an appropriate carbonyl compound followed by a thermally induced cyclization.

General Reaction Scheme

G cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product methyl_azidoacetate This compound condensation Condensation methyl_azidoacetate->condensation aldehyde Aldehyde/Ketone aldehyde->condensation cyclization Thermal Cyclization (N₂ extrusion) condensation->cyclization pyrrole Substituted Methyl Pyrrole-2-carboxylate cyclization->pyrrole

Characterization Data for a Pyrrolo[3,2-c]pyridine Derivative

The following table presents the characterization data for a specific pyrrole-containing heterocycle synthesized from this compound.[3]

CompoundYield (%)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate6912.77 (br s, 1H, NH), 8.09 (d, 1H), 7.43 (d, 1H), 7.19 (s, 1H, pyrrole-H), 3.91 (s, 3H, -OCH₃)160.81, 144.23, 141.85, 141.51, 129.15, 122.08, 107.87, 105.97, 52.291718 (C=O)
Experimental Protocol: Synthesis of Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate[3]
  • Condensation: To a solution of 2-chloro-3-pyridinecarboxaldehyde (141 mmol) and this compound (349 mmol) in methanol (B129727) (200 mL) at 0 °C, a 25% solution of sodium methoxide (B1231860) in methanol is added dropwise. The mixture is stirred at 0 °C for 1 hour and then at room temperature overnight. The resulting precipitate, methyl (2Z)-2-azido-3-(2-chloropyridin-3-yl)acrylate, is collected by filtration.

  • Cyclization: The intermediate acrylate (B77674) (74.2 mmol) is suspended in mesitylene (B46885) (740 mL) and heated to 185 °C for 1 hour. During this time, nitrogen gas evolves.

  • The reaction mixture is cooled, and the precipitated product is collected by filtration and washed with hexanes.

  • The crude solid is purified by column chromatography on silica gel to afford the pure methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate.

Biological Activity and Signaling Pathways

Heterocycles such as triazoles, tetrazoles, and pyrroles are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects.[4][5][6] The incorporation of these scaffolds into drug candidates is a common strategy in medicinal chemistry. For instance, certain triazole derivatives have been shown to induce apoptosis in cancer cells by interfering with key signaling pathways.

G

Experimental Workflow

The general workflow for the synthesis and characterization of heterocycles from this compound follows a standard procedure in synthetic organic chemistry.

G Start Start: this compound + Co-reactant Reaction Reaction Setup (Solvent, Catalyst, Temp.) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Characterization Spectroscopic Characterization (NMR, IR, MS) Purification->Characterization Final Pure Heterocycle Characterization->Final

This guide provides a foundational understanding of the synthesis and characterization of key heterocyclic systems derived from this compound. The provided data and protocols offer a starting point for researchers to explore the rich chemistry of this versatile building block and to develop novel compounds with potential applications in various scientific fields.

References

Kinetic Studies of Methyl 2-Azidoacetate in Cycloaddition Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the kinetic aspects of methyl 2-azidoacetate in cycloaddition reactions. While specific experimental kinetic data such as rate constants and activation energies for this compound are not extensively available in published literature, this document outlines the expected reactivity based on theoretical studies and the known kinetics of similar azides. Furthermore, it offers detailed experimental protocols for researchers to conduct their own kinetic analyses.

Comparison of Azide (B81097) Reactivity in Cycloaddition Reactions

The reactivity of azides in [3+2] cycloaddition reactions, such as the Huisgen cycloaddition, is significantly influenced by the electronic nature of the substituents on the azide. Electron-withdrawing groups can affect the energy levels of the frontier molecular orbitals, thereby influencing the reaction rate.

While direct experimental kinetic data for this compound is scarce, theoretical studies on similar small organic azides can provide valuable insights. For instance, computational studies on the reaction of methyl azide with cyclooctynes have elucidated the activation energy barriers. The presence of the ester group in this compound, being electron-withdrawing, is expected to influence its reactivity in comparison to simple alkyl azides like methyl azide.

Below is a table summarizing theoretical activation energies for the reaction of methyl azide with different cyclooctynes, which can serve as a baseline for estimating the reactivity of substituted azides like this compound.

ReactantsCalculated Activation Energy (kcal/mol)Reference
Methyl Azide + AzacyclooctyneLower FMO gap, higher polarization[1]
Methyl Azide + Aza-dibenzocyclooctyneLower strain energy, higher exchange[1]

Note: These are theoretical values for methyl azide and should be considered as a starting point for understanding the potential reactivity of this compound. Experimental determination is necessary for precise kinetic data.

Experimental Protocols for Kinetic Studies

To facilitate further research, a detailed methodology for a kinetic study of the cycloaddition reaction of this compound with an alkyne using Nuclear Magnetic Resonance (NMR) spectroscopy is provided below. This technique allows for the real-time monitoring of reactant consumption and product formation.[2][3][4]

Objective: To determine the rate constant of the cycloaddition reaction between this compound and a chosen alkyne.

Materials:

  • This compound

  • Alkyne of interest (e.g., a cyclooctyne (B158145) derivative)

  • Anhydrous deuterated solvent (e.g., CDCl₃, Acetone-d₆)

  • Internal standard (e.g., tetramethylsilane (B1202638) - TMS, or a stable compound with a known concentration and a signal that does not overlap with reactant or product signals)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in the chosen deuterated solvent of a known concentration (e.g., 0.1 M).

    • Prepare a stock solution of the alkyne in the same deuterated solvent of a known concentration (e.g., 0.1 M).

    • Prepare a stock solution of the internal standard in the same solvent.

  • Reaction Setup:

    • In an NMR tube, add a precise volume of the this compound stock solution.

    • Add a precise volume of the internal standard stock solution.

    • Place the NMR tube in the spectrometer and acquire an initial spectrum (t=0) to record the initial concentrations. The spectrometer's temperature should be controlled and kept constant throughout the experiment.

  • Initiation of the Reaction:

    • Inject a precise volume of the alkyne stock solution into the NMR tube.

    • Quickly mix the contents and immediately start acquiring NMR spectra at regular time intervals (e.g., every 5 minutes).

  • Data Acquisition and Analysis:

    • For each spectrum, integrate the signals corresponding to a characteristic proton of this compound, the alkyne, and the newly formed triazole product, as well as the internal standard.

    • The concentration of each species at a given time can be calculated relative to the constant concentration of the internal standard.

    • Plot the concentration of the reactants versus time.

    • From these plots, the reaction order and the rate constant (k) can be determined using appropriate kinetic models (e.g., pseudo-first-order if one reactant is in large excess, or second-order).

Visualizing Reaction Pathways and Workflows

To better understand the processes involved, the following diagrams illustrate the general mechanism of a 1,3-dipolar cycloaddition and a typical experimental workflow for a kinetic study.

G cluster_reactants Reactants cluster_ts Transition State cluster_product Product Azide This compound TS Concerted Transition State Azide->TS Alkyne Alkyne Alkyne->TS Triazole Triazole TS->Triazole [3+2] Cycloaddition

Caption: General mechanism of a 1,3-dipolar cycloaddition reaction.

G prep Prepare Stock Solutions (Azide, Alkyne, Standard) setup Setup NMR Tube (Azide + Standard) prep->setup t0 Acquire Initial Spectrum (t=0) setup->t0 initiate Initiate Reaction (Add Alkyne) t0->initiate acquire Acquire Spectra at Regular Time Intervals initiate->acquire process Process Spectra (Integration) acquire->process analyze Kinetic Analysis (Plot Concentrations, Determine Rate Constant) process->analyze

Caption: Experimental workflow for a kinetic study using NMR spectroscopy.

References

"alternative reagents to Methyl 2-azidoacetate for click chemistry"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical determinant of success in click chemistry applications, impacting everything from reaction speed and yield to biocompatibility.[1] While Methyl 2-azidoacetate is a common azide (B81097) reagent, a diverse array of alternatives offers significant advantages in various experimental contexts. This guide provides an objective comparison of the performance of various click chemistry reagents, supported by quantitative data and detailed experimental protocols. We will explore alternatives primarily within the two major classes of azide-alkyne cycloaddition: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] We will also touch upon photo-induced click chemistry as an emerging alternative.

Overview of Major Click Chemistry Reactions

The primary distinction between CuAAC and SPAAC lies in the use of a copper catalyst. CuAAC reactions are known for their extremely fast kinetics, but the inherent cytotoxicity of copper can be a limiting factor in biological applications.[1][2] In contrast, SPAAC reactions circumvent the need for a metal catalyst, offering excellent biocompatibility for in vivo and live-cell studies, though generally at the cost of slower reaction rates.[1][]

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None
Biocompatibility Lower, due to copper cytotoxicity, though ligands can mitigate this.[1][4][5]High, ideal for live systems.[1][]
Reaction Kinetics Very fast, with second-order rate constants typically in the range of 1 to 100 M⁻¹s⁻¹.[1]Fast, but generally slower than CuAAC, with rates highly dependent on the specific cyclooctyne (B158145) used.[1]
Reactants Terminal alkynes and azides.[1]Strained cyclooctynes and azides.[1]
Reactant Stability Terminal alkynes are generally stable and straightforward to synthesize.[1]Strained cyclooctynes can be less stable and more complex to prepare.[1][6]
Regioselectivity High, typically yielding the 1,4-disubstituted triazole.A mixture of regioisomers can be formed.

Alternative Azide Reagents

While this compound is a small, simple azide, other azide-containing molecules can be used to introduce different functionalities or improve properties like solubility. The choice of azide can influence steric hindrance and overall reaction kinetics.

  • PEGylated Azides: Azides functionalized with polyethylene (B3416737) glycol (PEG) chains (e.g., Azide-PEG4-acid) are commonly used to improve the solubility and pharmacokinetic properties of bioconjugates.[7]

  • Biotin (B1667282) Azide: Used to introduce a biotin tag for affinity purification or detection using streptavidin-based systems.[]

  • Fluorophore Azides: Azide-derivatized fluorescent dyes (e.g., Alexa Fluor azides) are used for direct visualization of labeled molecules.

  • Azido Amino Acids: L-azidohomoalanine (AHA) can be metabolically incorporated into proteins, allowing for their subsequent labeling via click chemistry.[9]

The reactivity of the azide is generally influenced by the steric accessibility of the azide group. Primary alkyl azides are typically more reactive than secondary alkyl azides due to less steric hindrance.[1]

Alternative Alkyne Reagents: The Rise of SPAAC

The major advancements in alternatives to traditional CuAAC have been in the development of strained cyclooctynes for SPAAC.[10] The reactivity in SPAAC is primarily dictated by the ring strain of the cyclooctyne; more strained cyclooctynes exhibit faster reaction kinetics.[1][10]

Cyclooctyne ReagentSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)Key Features
DBCO (Dibenzocyclooctyne) ~0.1Widely used, good balance of reactivity and stability.
BCN (Bicyclo[6.1.0]nonyne) ~0.01 - 0.1Good reactivity and stability.[]
DIFO (Difluorinated Cyclooctyne) ~0.3 - 0.7Electron-withdrawing fluorine groups increase reaction rate.[11]
BARAC (Biarylazacyclooctynone) ~0.9Exceptional reaction kinetics.[12]

It is important to note that reaction rates can vary depending on the specific azide, solvent, and temperature.

Photo-Induced Click Chemistry

A newer class of "photoclick" reactions offers spatiotemporal control over the ligation.[13][14] These reactions are triggered by light, allowing for precise activation of the reactive species at a desired time and location.[13][14] An example is the photoinduced tetrazole-alkene cycloaddition, where UV light generates a reactive nitrile imine from a tetrazole, which then reacts with an alkene.[15]

Experimental Protocols

A. General Protocol for Comparing Azide Reactivity in CuAAC

Objective: To determine the relative reactivity of two different azide compounds in a CuAAC reaction.[1]

Materials:

  • Azide 1 (e.g., this compound)

  • Azide 2 (alternative azide)

  • Terminal alkyne (e.g., phenylacetylene)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other suitable ligand

  • Solvent (e.g., a mixture of DMSO and aqueous buffer)

Procedure:

  • Prepare a stock solution containing an equimolar mixture of Azide 1 and Azide 2.

  • Prepare a stock solution of the terminal alkyne. The alkyne should be the limiting reagent.

  • In a reaction vial, combine the azide mixture with the terminal alkyne.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate, followed by a premixed solution of CuSO₄ and the ligand.[1]

  • Allow the reaction to proceed at a constant temperature for a set period (e.g., 1 hour).

  • Quench the reaction if necessary.

  • Analyze the reaction mixture by HPLC or LC-MS to identify and quantify the two different triazole products formed. The ratio of the products will provide a measure of the relative reactivity of the two azides.[1]

B. General Protocol for Determining the Kinetics of a SPAAC Reaction by UV-Vis Spectrophotometry

Objective: To determine the second-order rate constant of a SPAAC reaction by monitoring the disappearance of the characteristic absorbance of a DBCO reagent.[10]

Materials:

  • DBCO-containing molecule

  • Azide-containing molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation:

    • Prepare a solution of the DBCO reagent in the reaction buffer with a concentration that gives an initial absorbance within the linear range of the instrument.

    • Prepare a solution of the azide-containing molecule in the same buffer at a concentration that is in large excess (at least 10-fold) of the DBCO reagent to ensure pseudo-first-order kinetics.[10]

  • Data Acquisition:

    • Place the cuvette with the DBCO solution in the spectrophotometer and record the initial absorbance (A₀).

    • Initiate the reaction by adding the azide solution to the cuvette, mix quickly, and immediately start recording the absorbance at regular time intervals.[10]

  • Data Analysis:

    • Plot the natural logarithm of the absorbance (ln(A)) versus time.

    • The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k_obs).

    • The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the azide in excess: k₂ = k_obs / [Azide].

Visualizations

CuAAC_Mechanism cluster_catalyst Catalyst Cycle Azide R1-N3 Alkyne R2-C≡CH Cu_acetylide Cu(I)-acetylide Alkyne->Cu_acetylide + Cu(I) CuI Cu(I) Cu_triazolide Cu(II)-triazolide Cu_acetylide->Cu_triazolide + Azide Product 1,4-disubstituted Triazole Cu_triazolide->Product CuSO4 CuSO4 CuSO4->CuI Reduction Ascorbate Sodium Ascorbate

Caption: Simplified mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Mechanism Azide R1-N3 TransitionState [3+2] Cycloaddition Transition State Azide->TransitionState Cyclooctyne Strained Cyclooctyne Cyclooctyne->TransitionState Product Triazole Product TransitionState->Product Ring Strain Release

Caption: The catalyst-free mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Reagents Prepare Stock Solutions (Azide, Alkyne, Catalyst) Mix Combine Reactants Prep_Reagents->Mix Initiate Initiate Reaction Mix->Initiate Incubate Incubate at Constant Temperature Initiate->Incubate Monitor Monitor Reaction Progress (e.g., HPLC, LC-MS, Spectroscopy) Incubate->Monitor Calculate Calculate Kinetic Parameters (e.g., Rate Constant) Monitor->Calculate

Caption: General experimental workflow for kinetic analysis of click chemistry reactions.

References

A Researcher's Guide to Assessing the Purity of Synthesized Methyl 2-azidoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. Methyl 2-azidoacetate is a versatile building block, notably utilized in bioorthogonal chemistry, specifically in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[1][2][3] The presence of impurities, such as unreacted starting materials or degradation products, can significantly impact reaction yields, introduce downstream purification challenges, and compromise the integrity of final products.

This guide provides a comparative overview of standard analytical techniques for assessing the purity of synthesized this compound. It details experimental protocols and presents expected data to aid researchers in selecting the most appropriate methods for their specific needs.

Comparative Overview of Analytical Techniques

A multi-faceted analytical approach is essential for the comprehensive characterization and purity assessment of this compound. While techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are excellent for structural confirmation, chromatographic methods are superior for quantitative purity analysis.

Technique Information Provided Advantages Limitations Primary Use Case
¹H & ¹³C NMR Detailed molecular structure, identification of proton and carbon-containing impurities.Provides unambiguous structural confirmation. Quantitative (qNMR) with an internal standard.Lower sensitivity compared to MS. May not detect non-proton-containing impurities.Structural verification and identification of major impurities.
GC-MS Purity assessment, molecular weight confirmation, identification of volatile impurities.High sensitivity and resolution for volatile compounds. Provides mass-to-charge ratio of the analyte and its fragments.Not suitable for thermally labile or non-volatile compounds.Quantitative purity analysis and identification of volatile byproducts.
HPLC Quantitative purity determination, identification of non-volatile impurities.Versatile for a wide range of compounds; well-established for purity analysis.[4][5]Requires a chromophore for UV detection, which the azide (B81097) group lacks. Co-elution of impurities can occur.Purity quantification, especially when coupled with a suitable detector or derivatization.
FTIR Spectroscopy Presence of key functional groups (azide, ester).Fast, simple, and non-destructive. Excellent for confirming the presence of the azide moiety.[4][6]Provides limited information on purity; not quantitative.Rapid confirmation of successful azide synthesis.
TLC Qualitative purity assessment, reaction monitoring.Simple, low-cost, and rapid method for monitoring reaction progress.[7]Not quantitative. Visualization can be challenging for non-UV active compounds.[7]Quick check of reaction completion and crude purity.
Logical Workflow for Purity Assessment

A systematic workflow ensures that the synthesized this compound is correctly identified and its purity is accurately determined before its use in further applications. The process begins with preliminary checks and progresses to more rigorous quantitative analysis.

cluster_synthesis Synthesis & Workup cluster_analysis Purity Assessment cluster_quant Quantitative Methods cluster_result Final Result Crude Crude Methyl 2-azidoacetate Purification Purification (Extraction, Evaporation) Crude->Purification TLC TLC Check (Reaction Monitoring) Purification->TLC FTIR FTIR Analysis (Functional Group ID) TLC->FTIR NMR NMR Spectroscopy (Structural Confirmation) FTIR->NMR Chroma Chromatography (Quantitative Purity) NMR->Chroma GCMS GC-MS Chroma->GCMS HPLC HPLC Chroma->HPLC FinalPurity Final Purity Determination GCMS->FinalPurity HPLC->FinalPurity

Caption: Workflow for the synthesis, purification, and purity assessment of this compound.

Experimental Protocols and Data

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound and identify proton- and carbon-containing impurities.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized product in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or acetone-d₆.[6]

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.[6]

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument, typically with proton decoupling.

  • Data Processing: Process the spectra using appropriate software. Reference the ¹H NMR spectrum to the residual solvent peak and the ¹³C NMR spectrum accordingly.

Expected Spectroscopic Data:

¹H NMR (500 MHz, acetone-d₆)
Chemical Shift (δ) ppm Assignment & Multiplicity
3.77-OCH₃ (singlet, 3H)
4.04-CH₂- (singlet, 2H)
Data sourced from Organic Syntheses Procedure.[8]
¹³C NMR (126 MHz, acetone-d₆)
Chemical Shift (δ) ppm
50.47
52.64
169.87
Data sourced from Organic Syntheses Procedure.[8]
Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the purity of this compound and identify any volatile impurities.

Sample Sample in Volatile Solvent Injector Injector (250°C) Sample->Injector Column GC Column (e.g., DB-5) Injector->Column MS Mass Spectrometer (Ionization & Detection) Column->MS Separated Analytes Oven Oven (Temp. Program) Oven->Column Controls Temp Data Data System (Chromatogram & Spectra) MS->Data

Caption: General experimental workflow for GC-MS analysis.

Experimental Protocol:

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector and a Mass Spectrometer (MS) detector.

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent such as dichloromethane (B109758) or ethyl acetate (B1210297).[9]

  • Chromatographic Conditions:

    • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).[9]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[9]

    • Injector Temperature: 250°C.[9]

    • Oven Program: Initial temperature 50°C, hold for 2 minutes; ramp at 15°C/min to 250°C; hold for 5 minutes.

    • MS Conditions: Use electron ionization (EI) at 70 eV. Scan a mass range of m/z 35-200.

Expected Data: The purity is determined by the relative area of the main peak in the total ion chromatogram (TIC). The mass spectrum should show the molecular ion (M⁺) or characteristic fragments.

Expected GC-MS Data
Analyte This compound
Molecular Weight 115.09 g/mol
Expected Purity >95% (typical for commercially available products)[10][11]
Key Mass Fragments M-N₂ (m/z 87), M-N₃ (m/z 73)
High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the sample, particularly for non-volatile impurities. Since the azide group is not a strong chromophore, derivatization or use of an Evaporative Light Scattering Detector (ELSD) may be necessary for high sensitivity.[4][7][12]

Experimental Protocol (Reversed-Phase):

  • Instrumentation: An HPLC system with a UV or ELSD detector.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of ~1 mg/mL and filter through a 0.45 µm syringe filter.[4][9]

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 (e.g., 4.6 mm x 150 mm, 5 µm).[4][6]

    • Mobile Phase: A gradient of HPLC-grade water and acetonitrile (B52724) (e.g., starting from 10% acetonitrile to 90% over 20 minutes).[4]

    • Flow Rate: 1.0 mL/min.[4][13]

    • Detection: UV at 210 nm or ELSD.

Data Presentation: The purity is calculated from the peak area percentage in the resulting chromatogram. The main peak should correspond to this compound, with other peaks indicating impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To quickly confirm the successful incorporation of the azide functional group into the molecule.

Experimental Protocol:

  • Sample Preparation: Place a small drop of the neat liquid sample onto the ATR crystal or between two NaCl plates.

  • Acquisition: Record the spectrum, typically from 4000 to 600 cm⁻¹.

Expected Data: The presence of a strong, sharp absorption band characteristic of the azide group is the primary indicator of a successful synthesis.

Characteristic FTIR Peaks
Wavenumber (cm⁻¹) Functional Group Assignment
~2108Azide (N₃) stretching
~1751Ester carbonyl (C=O) stretching
Data sourced from Organic Syntheses Procedure.[8]
Thin-Layer Chromatography (TLC)

Objective: To monitor the progress of the synthesis and perform a rapid, qualitative check of purity.

Experimental Protocol:

  • Plate Preparation: Spot a dilute solution of the crude reaction mixture and purified product onto a silica (B1680970) gel TLC plate.

  • Development: Develop the plate in an appropriate mobile phase (e.g., a mixture of ethyl acetate and hexanes).

  • Visualization: Since this compound is not UV-active, a chemical stain is required. A highly effective method involves a two-step process:[7][14]

Data Interpretation: A pure sample should ideally show a single spot. The presence of multiple spots indicates impurities. By comparing the Rƒ value to that of the starting material, one can assess the completion of the reaction. This method can detect amounts as low as 0.025 mg/spot.[7]

References

Controlling Stereochemistry: A Comparative Guide to Stereoselective Reactions of Methyl 2-Azidoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of synthetic strategies to control the stereochemical outcome in reactions involving the versatile building block, methyl 2-azidoacetate. This guide provides an objective analysis of catalytic asymmetric methods and substrate-controlled diastereoselective approaches, supported by experimental data and detailed protocols.

The incorporation of an azide (B81097) moiety in conjunction with a stereochemically defined center is a critical step in the synthesis of a wide array of pharmaceuticals and complex organic molecules. This compound serves as a valuable C2 building block for introducing an α-amino acid precursor. Achieving stereocontrol in reactions involving this reagent is paramount. This guide compares two prominent strategies for achieving high stereoselectivity: catalytic asymmetric haloazidation and diastereoselective alkylation using a chiral auxiliary.

At a Glance: Comparison of Stereoselective Methods

FeatureCatalytic Asymmetric HaloazidationDiastereoselective Alkylation with Chiral Auxiliary
Stereocontrol Catalyst-controlled enantioselectivitySubstrate-controlled diastereoselectivity
Products Chiral β-azido, α-halo estersChiral α-substituted azidoacetic acid derivatives
Key Reagents Chiral metal catalyst (e.g., Fe(II)-N,N'-dioxide complex), TMSN₃, Halogen source (e.g., NBS)Chiral auxiliary (e.g., Evans oxazolidinone), Strong base (e.g., NaHMDS), Electrophile (e.g., Alkyl halide)
Typical Stereoselectivity High enantioselectivity (up to 99% ee) and diastereoselectivity (up to >20:1 d.r.)Excellent diastereoselectivity (>99% de)
Advantages Catalytic amount of chiral source, direct formation of bifunctional products.High predictability, robust and well-established methodology.
Limitations Requires synthesis of chiral ligand/catalyst, may require optimization for new substrates.Stoichiometric use of chiral auxiliary, requires additional steps for auxiliary attachment and removal.

I. Catalytic Asymmetric Haloazidation of α,β-Unsaturated Esters

This approach facilitates the direct conversion of achiral α,β-unsaturated esters into valuable chiral β-azido-α-halo esters with high levels of regio-, diastereo-, and enantioselectivity. The use of a chiral iron(II) complex is a key feature of this transformation, offering a cost-effective and environmentally benign catalytic system.[1][2][3]

Reaction Scheme:

sub α,β-Unsaturated Ester reagents TMSN₃, NBS Fe(OTf)₂ / Chiral Ligand CH₂Cl₂, 0 °C prod Chiral β-Azido α-Bromo Ester reagents->prod

Figure 1. General workflow for the catalytic asymmetric bromoazidation of an α,β-unsaturated ester.

Performance Data:

The following table summarizes the results for the iron-catalyzed asymmetric bromoazidation of various α,β-unsaturated esters, demonstrating the broad substrate scope and high stereoselectivity of this method.[2]

EntrySubstrate (R group)Yield (%)d.r. (anti/syn)ee (%) [anti]
1Phenyl95>20:198
24-Fluorophenyl96>20:199
32-Thienyl92>20:196
4Cyclohexyl85>20:195
5tert-Butyl80>20:197
Experimental Protocol:

To a solution of Fe(OTf)₂ (0.02 mmol, 10 mol%) and the chiral N,N'-dioxide ligand (0.022 mmol, 11 mol%) in CH₂Cl₂ (1.0 mL) is stirred at room temperature for 30 minutes. The mixture is then cooled to 0 °C, and the α,β-unsaturated ester (0.2 mmol), N-bromosuccinimide (NBS, 0.3 mmol), and trimethylsilyl (B98337) azide (TMSN₃, 0.3 mmol) are added sequentially. The reaction is stirred at 0 °C until completion (monitored by TLC). The reaction mixture is then quenched with saturated aqueous Na₂S₂O₃ solution and extracted with CH₂Cl₂. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired α-bromo-β-azido ester.[2]

II. Diastereoselective Alkylation of this compound using a Chiral Auxiliary

This classic and reliable method involves the temporary attachment of a chiral auxiliary to the azidoacetic acid backbone. The steric influence of the auxiliary directs the approach of an electrophile to the enolate, leading to the formation of one diastereomer preferentially. Evans' oxazolidinone auxiliaries are commonly employed for this purpose due to their high stereodirecting ability and the predictability of the stereochemical outcome.[4][5]

Logical Workflow:

sub This compound + Chiral Auxiliary acyl Acylation (N-Azidoacetyl Auxiliary) sub->acyl enol Enolate Formation (e.g., NaHMDS, -78 °C) acyl->enol alkyl Diastereoselective Alkylation (R-X) enol->alkyl cleave Auxiliary Cleavage alkyl->cleave prod Enantiomerically Enriched α-Substituted Azido Acid cleave->prod

Figure 2. Logical workflow for the diastereoselective alkylation of an azidoacetate derivative.

Performance Data:

The following table presents typical results for the diastereoselective alkylation of an N-acyl Evans oxazolidinone. While the specific example below uses an N-propionyl group, similar high diastereoselectivity is expected for the corresponding N-azidoacetyl derivative.[5]

AuxiliaryElectrophile (R-X)BaseDiastereomeric Ratio (d.r.)
(S)-4-Benzyl-2-oxazolidinoneAllyl iodideNaHMDS98:2
(S)-4-Benzyl-2-oxazolidinoneBenzyl bromideNaHMDS>99:1
(R)-4-Isopropyl-2-oxazolidinoneMethyl iodideNaHMDS99:1
Experimental Protocol:

1. Acylation of the Chiral Auxiliary: To a solution of the chiral oxazolidinone (1.0 equiv) in anhydrous THF at 0 °C is added n-butyllithium (1.05 equiv) dropwise. After stirring for 15 minutes, azidoacetyl chloride (1.1 equiv) is added, and the reaction is allowed to warm to room temperature and stirred for 2-4 hours. The reaction is quenched with saturated aqueous NH₄Cl and the product is extracted with ethyl acetate (B1210297). The organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash chromatography to yield the N-azidoacetyl oxazolidinone.

2. Diastereoselective Alkylation: The N-azidoacetyl oxazolidinone (1.0 equiv) is dissolved in anhydrous THF and cooled to -78 °C. Sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 equiv) is added dropwise, and the solution is stirred for 30 minutes to form the sodium enolate. The electrophile (e.g., alkyl iodide, 1.2 equiv) is then added, and the reaction is stirred at -78 °C for 1-3 hours. The reaction is quenched with saturated aqueous NH₄Cl and allowed to warm to room temperature. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product before purification by flash chromatography.[5]

3. Auxiliary Cleavage: The purified N-alkylated-azidoacetyl oxazolidinone (1.0 equiv) is dissolved in a 4:1 mixture of THF and water and cooled to 0 °C. Lithium hydroxide (B78521) (2.0 equiv) and 30% aqueous hydrogen peroxide (4.0 equiv) are added, and the mixture is stirred vigorously at 0 °C for 2 hours. The reaction is quenched by the addition of aqueous Na₂SO₃. After extraction with ethyl acetate to remove the recovered auxiliary, the aqueous layer is acidified with HCl and extracted with ethyl acetate to isolate the α-substituted azidoacetic acid.

Conclusion

Both catalytic asymmetric haloazidation and diastereoselective alkylation with chiral auxiliaries offer powerful and reliable strategies for controlling the stereochemistry of reactions involving an azidoacetate moiety. The choice of method will depend on the specific synthetic target and the desired functionality. Catalytic haloazidation provides direct access to valuable β-azido-α-halo esters in a highly enantioselective manner, minimizing the use of stoichiometric chiral reagents. In contrast, the use of a chiral auxiliary offers a robust and predictable method for establishing a stereocenter α to the azide group, with a vast body of literature supporting its application to a wide range of electrophiles. For drug development professionals and researchers, a thorough understanding of these complementary approaches is essential for the efficient and stereocontrolled synthesis of complex nitrogen-containing molecules.

References

The Versatility of Methyl 2-azidoacetate in the Synthesis of Bioactive Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with significant biological activity is perpetual. Methyl 2-azidoacetate has emerged as a versatile and efficient building block in organic synthesis, particularly for the construction of nitrogen-containing heterocycles. This guide provides a comparative overview of the biological activities of compounds synthesized using this key reagent, supported by quantitative data and detailed experimental protocols to aid in the evaluation and design of new therapeutic agents.

The primary utility of this compound lies in its application in 1,3-dipolar cycloaddition reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction facilitates the straightforward synthesis of 1,4-disubstituted 1,2,3-triazole derivatives, a class of compounds renowned for a wide spectrum of pharmacological activities.[1] This guide will delve into the antimicrobial, anticancer, and enzyme inhibitory activities reported for compounds synthesized from this valuable starting material.

Comparative Analysis of Biological Activities

The following sections present a summary of the biological activities of various compounds derived from syntheses involving this compound and analogous azide-containing precursors. The data is presented in tabular format to facilitate a clear comparison of their potency.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The data below showcases the Minimum Inhibitory Concentration (MIC) and zone of inhibition for various synthesized triazoles against a panel of bacterial and fungal strains.

Compound IDTarget OrganismMIC (µg/mL)Zone of Inhibition (mm)Reference Compound
T81 S. aureus-EffectiveCiprofloxacin
T83 S. aureus-EffectiveCiprofloxacin
T83 C. albicans-ProminentFluconazole
Compound 4b Various6.25--
Compound 4c Various6.25--
Compound 4e Various6.25--
Compound 4f Various6.25--
Compound 4h Various6.25--
Compound 4l Various6.25--
Compound 4n Various-Broad Spectrum-
Anticancer Activity

The antiproliferative effects of triazole derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for assessing the potency of these compounds.

Compound IDCell LineIC50 (µM)Reference Compound
Compound 7d HeLa< 12-
Compound 7e HeLa< 12-
Compound 10a HeLa< 12-
Compound 10d HeLa< 12-
Enzyme Inhibition

Compounds synthesized via click chemistry, a common application of azides like this compound, have shown potential as enzyme inhibitors.

Compound IDTarget EnzymeIC50 (µM)Reference Compound
Az2k19 MAO-A1.6-
Az2k19 MAO-B2.1-
Az1k15 MAO-B>10 (Selective)-
Az2k15 MAO-B>10 (Selective)-

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key biological assays mentioned in this guide.

Antimicrobial Screening: Disc Diffusion and Broth Dilution Methods

1. Disc Diffusion Method This method is used for the initial screening of antimicrobial activity.

  • Preparation of Inoculum: Bacterial or fungal cultures are grown in a suitable broth medium to a concentration of approximately 10⁸ cells/mL.

  • Inoculation of Agar (B569324) Plates: A sterile cotton swab is dipped into the inoculum and spread evenly over the surface of a Mueller-Hinton agar plate.

  • Application of Compounds: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Measurement: The diameter of the zone of inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

2. Broth Dilution Method (for MIC Determination) This method is used to determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.

  • Serial Dilutions: A series of two-fold dilutions of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the microorganism.

  • Incubation: The plates are incubated under the same conditions as the disc diffusion assay.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][3]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and the plate is incubated for another 2-4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals.[2][3]

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or isopropanol.[3]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[4]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[2]

Enzyme Inhibition Assay

The general principle of an enzyme inhibition assay is to measure the rate of an enzyme-catalyzed reaction in the presence and absence of a potential inhibitor.[5]

  • Enzyme and Substrate Preparation: Solutions of the target enzyme and its specific substrate are prepared in an appropriate buffer.

  • Inhibitor Preparation: The test compounds are dissolved in a suitable solvent and diluted to various concentrations.

  • Assay Reaction: The enzyme, substrate, and inhibitor are mixed in a reaction vessel (e.g., a cuvette or a well of a microplate). The reaction is initiated by the addition of either the enzyme or the substrate.

  • Monitoring Reaction Progress: The rate of the reaction is monitored over time by measuring the change in absorbance or fluorescence of a product or substrate.

  • Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The percentage of inhibition is determined by comparing the rates with that of the uninhibited reaction. The IC50 value is then calculated from the plot of inhibition percentage versus inhibitor concentration.

Visualizing the Workflow and Pathways

To further clarify the processes described, the following diagrams illustrate the synthesis workflow and a general representation of an enzyme inhibition mechanism.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Synthesis cluster_product Product Methyl_2_azidoacetate This compound CuAAC Cu(I)-catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) Methyl_2_azidoacetate->CuAAC Alkyne Terminal Alkyne Alkyne->CuAAC Triazole 1,4-Disubstituted 1,2,3-Triazole Derivative CuAAC->Triazole

Caption: General workflow for the synthesis of 1,2,3-triazole derivatives.

Enzyme_Inhibition Enzyme Enzyme ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex + Substrate EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex + Inhibitor Substrate Substrate Inhibitor Inhibitor ES_Complex->Enzyme Product Product ES_Complex->Product Product->Enzyme + Enzyme EI_Complex->Enzyme

Caption: Simplified model of competitive enzyme inhibition.

References

Safety Operating Guide

Proper Disposal of Methyl 2-azidoacetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe handling and disposal of methyl 2-azidoacetate are critical for ensuring laboratory safety and environmental compliance. As a member of the organic azide (B81097) family, this compound is energetic and requires specific procedures to mitigate risks of toxicity and potential explosivity. This guide provides essential, step-by-step instructions for the proper management and disposal of this compound.

Immediate Safety and Hazard Information

This compound is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1] A significant and critical hazard associated with organic azides is their potential for violent decomposition when subjected to external energy sources like heat, shock, or friction.[2][3] Heating, in particular, may lead to an explosion.

It is crucial to prevent contact with acids, as this can generate highly toxic and explosive hydrazoic acid.[2] Additionally, contact with heavy metals, such as copper or lead which may be found in plumbing, can form dangerously shock-sensitive metal azides.[2][4] For this reason, disposal of this compound or any azide-containing waste down the drain is strictly prohibited.[2][5]

Hazard ClassDescriptionGHS Precautionary Codes
Flammable Liquid Flammable liquid and vapor (Category 3).[1]P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
P233: Keep container tightly closed.
P240: Ground/bond container and receiving equipment.
Health Hazards Causes serious eye irritation (Category 2A).P264: Wash skin thoroughly after handling.
Causes skin irritation (Category 2).P280: Wear protective gloves/eye protection/face protection.
May cause respiratory irritation.[1]P261: Avoid breathing vapors/mist/gas.
P304+P340+P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.
Reactivity Hazard Heating may cause an explosion.P370+P378: In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish.
Reacts with acids to form toxic, explosive hydrazoic acid.[2]N/A
Forms shock-sensitive salts with heavy metals.[2]N/A
Disposal Workflow

The primary decision in the disposal of this compound is whether to proceed with chemical deactivation ("quenching") before disposal or to dispose of it directly as hazardous waste. For small quantities typically handled in a research setting, chemical deactivation is the preferred and safer method.[2] For larger quantities, direct disposal through a licensed service is recommended.

DisposalWorkflow cluster_start Start: this compound Waste cluster_decision Decision Point cluster_deactivation Chemical Deactivation (Preferred for Small Quantities) cluster_direct_disposal Direct Disposal cluster_end Final Disposal start Waste Generated decision Small Research Quantity? start->decision deactivate Convert azide to a stable derivative (e.g., amine) using a validated quenching protocol. decision->deactivate Yes direct_disposal Collect in a dedicated, sealed, and properly labeled waste container. Do NOT mix with other waste streams. decision->direct_disposal No / Large Quantity deactivated_waste Collect deactivated solution as hazardous chemical waste. deactivate->deactivated_waste end_point Dispose of contents/container to an approved waste disposal plant via a licensed professional service (EH&S). deactivated_waste->end_point direct_disposal->end_point

Caption: Decision workflow for the proper disposal of this compound.

Experimental Protocols for Disposal

Method 1: Chemical Deactivation (Quenching)

For small, laboratory-scale quantities, the recommended procedure is to convert the azide functional group into a more stable amine.[2][3] This significantly reduces the associated hazards. A common method for reducing organic azides is the Staudinger reaction, using a phosphine (B1218219) like triphenylphosphine (B44618), or reduction via catalytic hydrogenation.

General Protocol for Staudinger Reduction (Example): NOTE: This is a general procedure and must be performed with extreme caution in a chemical fume hood, behind a safety shield, by trained personnel. The reaction can be exothermic.

  • Preparation : In a chemical fume hood, prepare a reaction flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Dilution : Dilute the this compound waste with a suitable solvent (e.g., THF, diethyl ether) to a low concentration (e.g., <1 M).[3]

  • Reagent Addition : Slowly add a solution of triphenylphosphine (at least 1.1 equivalents) in the same solvent to the stirred azide solution at room temperature.

  • Reaction : Stir the mixture at room temperature. The reaction progress can be monitored by TLC or IR spectroscopy (disappearance of the characteristic azide peak at ~2100 cm⁻¹). The reaction typically results in the formation of an iminophosphorane, which can then be hydrolyzed to the corresponding amine.

  • Hydrolysis : After the azide is consumed, slowly add water to the reaction mixture and stir until the iminophosphorane is fully hydrolyzed to methyl 2-aminoacetate and triphenylphosphine oxide.

  • Disposal : The resulting mixture, now free of the energetic azide, must still be collected and disposed of as hazardous chemical waste through your institution's Environmental Health & Safety (EH&S) office.[5]

Method 2: Direct Disposal as Hazardous Waste

If chemical deactivation is not feasible or for larger quantities, the material must be disposed of directly as hazardous waste.

  • Segregation : Do not mix this compound waste with any other waste streams, especially acidic waste or waste containing metals.[3][4] Use a dedicated waste container.

  • Container : Collect the waste in a clearly labeled, sealable, and compatible container.[6] Avoid metal containers or metal caps.[4]

  • Labeling : Label the container clearly with "Hazardous Waste," "this compound," and any other components present.[3]

  • Storage : Store the sealed waste container in a cool, dry, well-ventilated area away from heat, ignition sources, and incompatible materials.[6]

  • Professional Disposal : Arrange for pickup and disposal through your institution's EH&S department or a licensed professional waste disposal service.[6] All contaminated materials, including empty containers, gloves, and absorbent pads, must also be disposed of as hazardous waste.[4][6]

References

Essential Safety and Operational Guide for Handling Methyl 2-azidoacetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, handling procedures, and disposal plans for Methyl 2-azidoacetate, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is essential to ensure a safe laboratory environment.

This compound is a flammable and hazardous chemical that requires careful handling.[1][2][3] It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3] Furthermore, there is a risk of explosion upon heating.[2]

Quantitative Data Summary

For quick reference, the key physical and safety properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₃H₅N₃O₂[1][4][5]
Molecular Weight 115.09 g/mol [1][4]
Appearance Slightly yellow oil / Viscous liquid[6][7]
Density 1.182 g/mL at 25 °C[4][8]
Flash Point 48 °C[4][8]
Boiling Point 158 °C[4]
UN Number 1993[2][4]
GHS Hazard Codes H226, H315, H319, H335[1][2][3][4]

Experimental Protocol: Safe Handling of this compound

This protocol outlines the step-by-step procedure for safely using this compound in a laboratory setting.

1. Engineering Controls and Preparation:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[2][9][10]

  • Ensure an accessible safety shower and eye wash station are available.

  • Remove all potential ignition sources from the work area, including sparks, open flames, and hot surfaces.[2][8][11]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[2][8][11]

  • All equipment used for transferring the material must be properly grounded and bonded to prevent static discharge.[2][8][11]

  • Perform all reactions behind a safety shield.[6]

2. Personal Protective Equipment (PPE) Requirement:

  • Eye and Face Protection: Wear tight-sealing safety goggles with side shields.[9][11]

  • Hand Protection: Wear impervious gloves. Inspect gloves for any damage before use and use proper glove removal technique to avoid skin contact.[2][11]

  • Body Protection: A chemical-resistant apron, long-sleeved clothing, and antistatic boots are required.[11]

  • Respiratory Protection: If working outside a fume hood or if irritation is experienced, a suitable respirator is necessary.[11] For emergencies like fires, a self-contained breathing apparatus (SCBA) is mandatory.[2][12]

3. Chemical Handling Procedure:

  • Keep the container tightly closed when not in use.[2][8][9][10]

  • Use only non-sparking tools when opening or handling containers.[2][8][9][10]

  • Avoid breathing any vapors, mists, or gases.[2][5][8][12]

  • Prevent all contact with skin and eyes.[2][9][10][11][12]

  • After handling, wash hands and any exposed skin thoroughly.[2][8]

4. Storage:

  • Store in a cool, dry, and well-ventilated area.[2][8][9][10]

  • Keep the container tightly sealed to prevent leakage.[2][8][9][10]

  • Recommended storage temperatures vary, with suggestions including 2°C - 8°C, -10°C, or freezer temperatures.[4][7][13]

  • Store away from incompatible materials and foodstuff containers.[8][9][10]

Emergency and Disposal Plan

Spill Response:

  • Immediately evacuate personnel from the spill area.[2][9][10][11]

  • Ensure the area is well-ventilated.[2][9][10][11]

  • Eliminate all sources of ignition.[2][9][10][11][12]

  • Don personal protective equipment before re-entering the area.[2][9][10][11]

  • Prevent the spill from spreading or entering drains.[2][9]

  • Contain the spillage using a non-combustible absorbent material such as sand, earth, or vermiculite.[2][14]

  • Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for disposal.[9][10]

First Aid Measures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[2]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water, then rinse with water/shower.[2][8] Seek medical advice if irritation occurs.[2]

  • Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes.[2] If contact lenses are present, remove them if it is safe to do so. Continue rinsing and consult a physician.[2][8]

  • Ingestion: Do not induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[2]

Disposal Plan:

  • All waste material, including unused product and contaminated items, should be treated as hazardous waste.

  • Surplus and non-recyclable solutions should be offered to a licensed disposal company.[2]

  • The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2] Extra care must be taken during ignition due to the material's high flammability.[2]

  • Contaminated packaging should be disposed of in the same manner as the unused product.[2]

  • All disposal must be in accordance with local, state, and federal regulations.

Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

prep Preparation & Engineering Controls (Fume Hood, Safety Shower, No Ignition Sources) ppe Don Personal Protective Equipment (PPE) (Goggles, Gloves, Apron, Respirator) prep->ppe handling Chemical Handling (Grounding, Non-Sparking Tools, Avoid Contact) ppe->handling storage Storage (Cool, Dry, Ventilated, Tightly Sealed) handling->storage Store Unused Chemical spill Spill Occurs handling->spill disposal Waste Disposal (Licensed Disposal Company, Incineration) handling->disposal Dispose of Waste end End of Procedure storage->end spill_response Spill Response Protocol (Evacuate, Ventilate, Contain, Clean) spill->spill_response Emergency first_aid First Aid as Needed spill_response->first_aid first_aid->disposal Dispose of Contaminated Materials disposal->end

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.